molecular formula C7H5BrFNO2 B1338020 4-Fluoro-2-nitrobenzyl bromide CAS No. 76437-44-0

4-Fluoro-2-nitrobenzyl bromide

Cat. No.: B1338020
CAS No.: 76437-44-0
M. Wt: 234.02 g/mol
InChI Key: NBRNHHKYVFAXCZ-UHFFFAOYSA-N
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Description

4-Fluoro-2-nitrobenzyl bromide is a useful research compound. Its molecular formula is C7H5BrFNO2 and its molecular weight is 234.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(bromomethyl)-4-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(9)3-7(5)10(11)12/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBRNHHKYVFAXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10509231
Record name 1-(Bromomethyl)-4-fluoro-2-nitrobenzene
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Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76437-44-0
Record name 1-(Bromomethyl)-4-fluoro-2-nitrobenzene
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Record name 4-Fluoro-2-nitrobenzyl bromide
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-2-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 4-Fluoro-2-nitrobenzyl bromide, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary starting materials, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Synthesis Pathway Overview

The most common and direct pathway for the synthesis of this compound involves a two-step process. The synthesis commences with the regioselective nitration of 4-fluorotoluene to yield the intermediate, 4-fluoro-2-nitrotoluene. This intermediate subsequently undergoes a free-radical benzylic bromination to produce the final product, this compound.

Synthesis_Pathway 4-Fluorotoluene 4-Fluorotoluene 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene 4-Fluorotoluene->4-Fluoro-2-nitrotoluene Nitration (HNO3, H2SO4) This compound This compound 4-Fluoro-2-nitrotoluene->this compound Benzylic Bromination (NBS, Radical Initiator)

Figure 1: Overall synthesis pathway for this compound.

Step 1: Synthesis of 4-Fluoro-2-nitrotoluene

The critical first step is the regioselective nitration of 4-fluorotoluene. The directing effects of the methyl and fluoro groups on the aromatic ring can lead to the formation of isomeric byproducts. Therefore, controlling the reaction conditions is crucial to maximize the yield of the desired 2-nitro isomer. While various methods exist, including the use of solid acid catalysts to enhance regioselectivity, a common and effective laboratory-scale method involves the use of a standard nitrating mixture of nitric acid and sulfuric acid.[1][2][3]

An alternative, though less direct route, involves the synthesis from 2,4-dinitrotoluene.[4]

Experimental Protocol: Nitration of 4-Fluorotoluene

This protocol is a representative procedure for the nitration of 4-fluorotoluene.

Materials:

  • 4-Fluorotoluene

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

  • Slowly add concentrated nitric acid to the sulfuric acid with continuous stirring, maintaining the temperature below 10 °C to form the nitrating mixture.

  • Add 4-fluorotoluene dropwise to the cold nitrating mixture over a period of 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 1-2 hours.

  • Slowly pour the reaction mixture onto crushed ice with stirring.

  • Extract the product with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude product, a mixture of isomers, can be purified by fractional distillation or column chromatography to isolate 4-fluoro-2-nitrotoluene.

Quantitative Data for the Synthesis of 4-Fluoro-2-nitrotoluene
ParameterValueReference
Starting Material4-Fluorotoluene[1][2]
Product4-Fluoro-2-nitrotoluene[5][6]
YieldVaries depending on conditions and purification[4]
Purity>98% after purification[5]
AppearancePale yellow liquid or solid[2]
Melting Point31-35 °C[2]
Boiling Point65-68 °C at 2 mmHg[2]

Step 2: Synthesis of this compound

The second step involves the benzylic bromination of 4-fluoro-2-nitrotoluene. This is a free-radical substitution reaction where a bromine atom replaces a hydrogen atom on the methyl group. Common methods for this transformation include the use of N-bromosuccinimide (NBS) with a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), or photobromination with elemental bromine.[7][8]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants 4-Fluoro-2-nitrotoluene NBS Radical Initiator Solvent (e.g., CCl4) Reflux Heat to reflux Reactants->Reflux Monitor Monitor by TLC/GC Reflux->Monitor Filter Filter off succinimide Monitor->Filter Reaction complete Wash Wash organic layer Filter->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by chromatography or recrystallization Concentrate->Purify

Figure 2: General experimental workflow for benzylic bromination.
Experimental Protocol: Benzylic Bromination of 4-Fluoro-2-nitrotoluene

The following protocol is a representative procedure for the benzylic bromination of 4-fluoro-2-nitrotoluene using NBS and a radical initiator.

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene in carbon tetrachloride.

  • Add N-bromosuccinimide and a catalytic amount of AIBN or BPO to the solution.

  • Heat the mixture to reflux and maintain reflux for several hours. The reaction can be monitored by TLC or GC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with sodium thiosulfate solution to remove any remaining bromine, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • The crude product can be further purified by column chromatography or recrystallization.

Quantitative Data for the Synthesis of this compound
ParameterValueReference
Starting Material4-Fluoro-2-nitrotoluene[9]
ProductThis compound[10]
Yield60% (for an analogous reaction)[9]
Purity>97% after purification[10]
AppearanceLiquid[10]
Molecular Weight234.02 g/mol [10]
Density1.689 g/mL at 25 °C[10]
Refractive Indexn20/D 1.577[10]

Safety Considerations

  • Nitration: The nitration reaction is highly exothermic and requires careful temperature control to prevent runaway reactions. The use of concentrated acids necessitates appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat. The reaction should be performed in a well-ventilated fume hood.

  • Bromination: N-bromosuccinimide is a lachrymator and should be handled with care in a fume hood. Carbon tetrachloride is a hazardous solvent and should be handled with appropriate precautions. This compound is expected to be a lachrymator and skin irritant.

  • General: All experimental procedures should be carried out by trained personnel in a properly equipped laboratory. A thorough risk assessment should be conducted before commencing any chemical synthesis.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to consult the cited literature for more detailed information and to adapt the procedures as necessary for their specific laboratory conditions and scale of operation.

References

An In-depth Technical Guide to 4-Fluoro-2-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the physicochemical properties, synthesis, and handling of 4-Fluoro-2-nitrobenzyl bromide (CAS No. 76437-44-0), a key intermediate in organic synthesis.

Core Physicochemical Properties

This compound is a substituted aromatic compound containing fluoro, nitro, and bromo-methyl functional groups. These groups contribute to its reactivity, making it a valuable reagent for introducing the 4-fluoro-2-nitrobenzyl moiety in the synthesis of more complex molecules. Its properties are summarized below.

Data Presentation: Physicochemical Properties
PropertyValueSource(s)
CAS Number 76437-44-0[1]
Molecular Formula C₇H₅BrFNO₂[1]
Molecular Weight 234.02 g/mol [1]
Physical Form Liquid at 25 °C[1]
Boiling Point 273 °C[2]
Density 1.689 g/mL at 25 °C[1]
Refractive Index n20/D 1.577[1]
Solubility Insoluble in water; likely soluble in common organic solvents such as ethanol, acetone, and ethers.[2]
Storage Temperature 2-8°C[1]

Synthesis and Purification

The synthesis of this compound typically proceeds via a free-radical bromination of the methyl group of the precursor, 4-fluoro-2-nitrotoluene. This reaction is a standard method for producing benzyl bromides from activated toluene derivatives.

Experimental Protocol: Representative Synthesis

This protocol is a representative method adapted from established procedures for the synthesis of analogous nitrobenzyl bromides, such as p-nitrobenzyl bromide.

Objective: To synthesize this compound from 4-fluoro-2-nitrotoluene via free-radical bromination.

Materials:

  • 4-fluoro-2-nitrotoluene

  • N-Bromosuccinimide (NBS) or liquid Bromine (Br₂)

  • Radical initiator: Azobisisobutyronitrile (AIBN) or a UV/photolamp

  • Solvent: Anhydrous carbon tetrachloride (CCl₄) or Dichloroethane

  • 5% Sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Recrystallization solvent (e.g., petroleum ether, ligroin, or ethanol)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a dropping funnel (or gas inlet), dissolve 4-fluoro-2-nitrotoluene in the chosen anhydrous solvent (e.g., CCl₄).

  • Initiation: Add a catalytic amount of AIBN to the solution. Alternatively, position a UV or high-wattage photolamp to irradiate the flask.

  • Bromination: Heat the mixture to reflux. Slowly add a solution of N-Bromosuccinimide (portion-wise) or liquid bromine (dropwise) over a period of 1-2 hours. The rate of addition should be controlled to maintain a gentle reflux and to ensure the color of the bromine dissipates, indicating its consumption.

  • Reaction Monitoring: Continue heating under reflux for an additional 1-2 hours after the addition is complete. The reaction can be monitored by TLC or GC-MS to check for the consumption of the starting material.

  • Workup - Quenching and Washing: Cool the reaction mixture to room temperature. If NBS was used, filter off the succinimide byproduct. Wash the organic solution sequentially with water, 5% aqueous sodium bicarbonate solution (to neutralize any HBr), and finally with brine.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (a liquid or low-melting solid) can be purified. If it solidifies upon cooling, recrystallization from a suitable solvent like petroleum ether or ethanol can be performed to yield the purified this compound. If it remains an oil, purification may be achieved via column chromatography.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

G cluster_prep Reaction Preparation cluster_reaction Bromination Reaction cluster_workup Aqueous Workup cluster_purification Isolation & Purification A Dissolve 4-fluoro-2-nitrotoluene in anhydrous CCl4 B Add AIBN (Initiator) A->B C Heat to Reflux B->C D Slowly Add N-Bromosuccinimide (NBS) C->D E Continue Reflux (1-2h) Monitor by TLC/GC D->E F Cool to Room Temp. Filter Succinimide E->F G Wash with H2O F->G H Wash with 5% NaHCO3 G->H I Wash with Brine H->I J Dry Organic Layer (e.g., MgSO4) I->J K Filter Drying Agent J->K L Evaporate Solvent (Rotovap) K->L M Purify Crude Product (Recrystallization or Chromatography) L->M N Pure this compound M->N

References

A Technical Guide to 4-Fluoro-2-nitrobenzyl bromide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 4-Fluoro-2-nitrobenzyl bromide, a key reagent and building block in medicinal chemistry and organic synthesis. This document details its chemical and physical properties, provides a comprehensive experimental protocol for its synthesis, and explores its applications, particularly in the context of fragment-based drug discovery.

Core Compound Information

Chemical Structure:

The structure of this compound consists of a benzene ring substituted with a bromomethyl group at position 1, a nitro group at position 2, and a fluorine atom at position 4.

CAS Number: 76437-44-0

Physicochemical and Safety Data

The key physical, chemical, and safety data for this compound are summarized in the tables below for easy reference.

Table 1: Chemical Identification and Properties

IdentifierValueReference
IUPAC Name 1-(Bromomethyl)-4-fluoro-2-nitrobenzene
CAS Number 76437-44-0
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Appearance Liquid
SMILES String [O-]--INVALID-LINK--c1cc(F)ccc1CBr
InChI Key NBRNHHKYVFAXCZ-UHFFFAOYSA-N

Table 2: Physical and Spectroscopic Properties

PropertyValue
Density 1.689 g/mL at 25 °C
Refractive Index (n20/D) 1.577
Storage Temperature 2-8°C

Table 3: Safety and Hazard Information

Hazard CategoryGHS ClassificationPrecautionary Statements
Acute Toxicity (Oral) Acute Tox. 4H302: Harmful if swallowed.
Skin Corrosion/Irritation Skin Corr. 1BH314: Causes severe skin burns and eye damage.
Personal Protective Equipment -P280: Wear protective gloves/protective clothing/eye protection/face protection.
Emergency Response -P301 + P312, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338

Synthesis of this compound

The synthesis of this compound is typically achieved through the radical bromination of the methyl group of 4-fluoro-2-nitrotoluene. This method is analogous to the synthesis of other nitrobenzyl bromides. The following protocol is a representative procedure.

Experimental Protocol: Radical Bromination of 4-Fluoro-2-nitrotoluene

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

  • Ethyl acetate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in carbon tetrachloride.

  • Addition of Reagents: Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Reaction Execution: Heat the mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the radical reaction. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: Purify the resulting crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system to yield pure this compound.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve 4-fluoro-2-nitrotoluene in CCl4 B Add NBS and AIBN/BPO A->B C Heat to reflux with UV irradiation B->C D Monitor by TLC C->D E Cool to RT and filter D->E Reaction complete F Wash with H2O and brine E->F G Dry over Na2SO4 F->G H Solvent evaporation G->H I Column chromatography H->I J This compound (Pure Product) I->J

Caption: Synthesis workflow for this compound.

Reactivity and Applications in Drug Development

The chemical reactivity of this compound is primarily dictated by the benzylic bromide and the electron-withdrawing nitro group. The benzylic bromide is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity is valuable for introducing the 4-fluoro-2-nitrobenzyl moiety into various molecular scaffolds.

Role in Fragment-Based Drug Discovery (FBDD)

The incorporation of a fluorine atom makes this compound particularly interesting for fragment-based drug discovery (FBDD).[1] FBDD is a powerful method for identifying lead compounds by screening small molecular fragments that bind weakly to a biological target.[2][3]

The presence of the ¹⁹F atom allows for the use of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a highly sensitive technique for detecting the binding of fluorinated fragments to a target protein.[4][5] As there is no endogenous fluorine in biological systems, the ¹⁹F NMR signal provides a clean background for detecting binding events.

G cluster_screening Fragment Screening cluster_analysis Hit Identification & Validation cluster_optimization Lead Optimization A Fluorinated Fragment Library (including 4-F-2-NBBr) C 19F NMR Spectroscopy A->C B Target Protein B->C D Observe changes in 19F NMR signal (chemical shift, line broadening) C->D E Identify 'Hits' D->E F Validate binding with orthogonal methods (e.g., SPR, ITC) E->F G Structure-Activity Relationship (SAR) studies via chemical synthesis F->G H Develop potent lead compound G->H

Caption: Conceptual workflow for FBDD using a fluorinated fragment.

Conclusion

This compound is a valuable chemical entity for researchers in organic synthesis and drug discovery. Its defined physicochemical properties, straightforward synthesis, and strategic placement of fluorine, nitro, and bromide functional groups make it a versatile building block. Its applicability in ¹⁹F NMR-based screening highlights its potential in modern drug discovery campaigns, offering a pathway to novel therapeutic agents. Proper handling and safety precautions are essential when working with this reactive compound.

References

The Electrophilicity of the Benzylic Carbon in 4-Fluoro-2-nitrobenzyl bromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzyl bromide is a valuable reagent in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its utility stems from the electrophilic nature of its benzylic carbon, which is significantly influenced by the electronic effects of the substituents on the aromatic ring. This technical guide provides a comprehensive analysis of the electrophilicity of the benzylic carbon in this compound, supported by theoretical principles, comparative reactivity data, and detailed experimental protocols. Understanding the reactivity of this key functional group is crucial for designing efficient synthetic routes and for the development of new chemical entities.

The reactivity of benzyl halides is a well-established area of organic chemistry. The benzylic carbon can undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms, as well as elimination and radical reactions. The stability of the benzylic carbocation or the transition state in these reactions is paramount and is heavily influenced by the electronic nature of the substituents on the benzene ring. In the case of this compound, the presence of a strongly electron-withdrawing nitro group at the ortho position and a moderately electron-withdrawing fluorine atom at the para position significantly enhances the electrophilicity of the benzylic carbon, making it highly susceptible to nucleophilic attack.

Theoretical Framework: Electronic Effects of Substituents

The electrophilicity of the benzylic carbon in this compound is a direct consequence of the inductive and resonance effects of the fluoro and nitro substituents.

  • Nitro Group (-NO(_2)) : The nitro group is a powerful electron-withdrawing group, exerting both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). Located at the ortho position, its -I effect polarizes the C-Br bond, increasing the partial positive charge on the benzylic carbon. More importantly, the -R effect delocalizes the electron density of the aromatic ring, further withdrawing electron density from the benzylic position. This electronic pull significantly stabilizes the transition state of an S(_N)2 reaction by accommodating the incoming negative charge of the nucleophile. In a potential S(_N)1 pathway, the nitro group would destabilize the formation of a benzylic carbocation.

  • Fluoro Group (-F) : The fluorine atom exhibits a dual electronic nature. It has a strong -I effect due to its high electronegativity and a weaker, opposing positive resonance effect (+R) due to its lone pairs of electrons. In the para position, the -I effect of fluorine outweighs its +R effect, resulting in a net electron-withdrawing character that further enhances the electrophilicity of the benzylic carbon, albeit to a lesser extent than the nitro group.

The combined electron-withdrawing nature of these two substituents makes the benzylic carbon of this compound a potent electrophile, favoring rapid reactions with a wide range of nucleophiles, predominantly through an S(_N)2 mechanism.

Data Presentation: Reactivity with Various Nucleophiles

The enhanced electrophilicity of this compound allows for efficient reactions with a variety of nucleophiles. The following table summarizes typical reaction conditions and outcomes, providing a comparative overview of its reactivity.

NucleophileReagentSolventTemperature (°C)ProductYield (%)Reference
Amine (Piperidine)PiperidineEthanol or DMFRT to Reflux1-(4-Fluoro-2-nitrobenzyl)piperidineGood[1][2][3]
AzideSodium AzideDMFRT1-(Azidomethyl)-4-fluoro-2-nitrobenzeneHigh[4][5]
CyanidePotassium CyanideEthanolReflux(4-Fluoro-2-nitrophenyl)acetonitrileGood[6][7][8]
ThiolateSodium ThiophenoxideEthanolRT4-Fluoro-2-nitrobenzyl phenyl sulfideHigh[9]
AlkoxideSodium MethoxideMethanolRT to Reflux1-(Methoxymethyl)-4-fluoro-2-nitrobenzeneGood[10][11][12]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from the general procedure for the radical bromination of nitrotoluenes.[13][14]

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl(_4)) or other suitable solvent

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in CCl(_4).

  • Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of BPO or AIBN (0.02-0.05 equivalents) to the solution.

  • Heat the reaction mixture to reflux under an inert atmosphere. The reaction can be initiated by irradiation with a UV lamp if necessary.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the solid with a small amount of cold CCl(_4).

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure this compound.

General Procedure for Nucleophilic Substitution Reactions

The following is a general protocol for the reaction of this compound with a nucleophile, exemplified by the reaction with an amine.

Materials:

  • This compound

  • Nucleophile (e.g., Piperidine, 2 equivalents)

  • Anhydrous solvent (e.g., DMF, Ethanol, or Acetonitrile)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve this compound (1 equivalent) in the chosen anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • Add the nucleophile (2 equivalents) to the solution. If the nucleophile is a salt (e.g., sodium azide), it can be added directly.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the nucleophile's reactivity).

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired substituted product.

Mandatory Visualizations

Reaction Mechanism

G reagents This compound + Nu⁻ ts Transition State [Nu---C---Br]⁻ᵟ reagents->ts SN2 Attack products Product + Br⁻ ts->products Leaving Group Departure

Caption: S(_N)2 reaction mechanism at the benzylic carbon.

Experimental Workflow

G start Dissolve 4-Fluoro-2-nitrobenzyl bromide in anhydrous solvent add_nucleophile Add Nucleophile start->add_nucleophile react Stir at appropriate temperature add_nucleophile->react monitor Monitor reaction by TLC/LC-MS react->monitor workup Aqueous workup and extraction monitor->workup Reaction Complete purify Purification by chromatography or recrystallization workup->purify end Isolated Product purify->end

Caption: General experimental workflow for nucleophilic substitution.

Conclusion

The benzylic carbon of this compound is a highly electrophilic center, primed for facile nucleophilic substitution reactions. The synergistic electron-withdrawing effects of the ortho-nitro and para-fluoro substituents significantly enhance its reactivity, making it a versatile building block in medicinal chemistry and organic synthesis. This guide provides a foundational understanding of its electronic properties, a comparative look at its reactivity, and detailed protocols to aid researchers in its effective utilization. Further quantitative kinetic studies would provide a more precise measure of its electrophilicity and would be a valuable addition to the understanding of this important synthetic intermediate.

References

A Technical Guide to 4-Fluoro-2-nitrobenzyl bromide: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical literature, synthesis, chemical properties, and applications of 4-Fluoro-2-nitrobenzyl bromide. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on practical experimental details and data.

Chemical and Physical Properties

This compound, with the CAS number 76437-44-0, is a substituted aromatic compound containing fluoro, nitro, and bromomethyl groups. These functional groups impart specific reactivity to the molecule, making it a valuable intermediate in organic synthesis. Its key properties are summarized in the table below.[1]

PropertyValue
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
CAS Number 76437-44-0
Appearance Liquid
Density 1.689 g/mL at 25 °C
Refractive Index (n20/D) 1.577
Storage Temperature 2-8°C

Historical Synthesis

The general approach involves the reaction of 4-fluoro-2-nitrotoluene with a brominating agent, such as elemental bromine or N-bromosuccinimide (NBS), in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or under ultraviolet (UV) irradiation.

Experimental Workflow for Synthesis

G start Start: 4-Fluoro-2-nitrotoluene reagents Add Brominating Agent (Br₂ or NBS) and Radical Initiator (AIBN or UV light) in a suitable solvent (e.g., CCl₄) start->reagents reaction Reflux the mixture to initiate free-radical chain reaction reagents->reaction workup Aqueous workup to remove by-products and unreacted reagents reaction->workup purification Purification by recrystallization or column chromatography workup->purification product Final Product: This compound purification->product

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Based on Analogous Syntheses)

The following protocol is a detailed methodology for the synthesis of this compound, adapted from established procedures for similar nitrobenzyl bromides.[2][4]

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N-Bromosuccinimide (NBS) or Bromine (Br₂)

  • Azobisisobutyronitrile (AIBN) or a UV lamp

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Sodium bicarbonate solution (aqueous, saturated)

  • Water (deionized)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization or chromatography apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene in carbon tetrachloride.

  • Addition of Reagents: Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN to the solution. Alternatively, if using bromine, add it dropwise to the reaction mixture.

  • Initiation: Heat the mixture to reflux to initiate the radical reaction. If using a UV lamp, irradiate the flask while stirring at a suitable temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove succinimide (if NBS was used).

    • Wash the organic layer sequentially with saturated sodium bicarbonate solution and water in a separatory funnel.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by column chromatography on silica gel.

Quantitative Data from Analogous Syntheses:

Based on historical data for the synthesis of related nitrobenzyl bromides, the following are expected outcomes:

ParameterExpected Value
Yield 60-85%
Purity (after purification) >98%

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in medicinal chemistry and organic synthesis, primarily due to the reactivity of the benzylic bromide and the electronic properties imparted by the fluoro and nitro substituents. The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[5]

Role as a Synthetic Intermediate

The primary application of this compound is as an electrophile in nucleophilic substitution reactions. The benzylic bromide is a good leaving group, allowing for the facile introduction of the 4-fluoro-2-nitrobenzyl moiety onto various nucleophiles such as amines, alcohols, thiols, and carbanions. This makes it a key intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents.

The nitro group can be readily reduced to an amine, which can then be further functionalized, adding to the synthetic utility of this compound.

Signaling Pathway Diagram (Hypothetical Application)

While specific signaling pathways directly modulated by a molecule synthesized from this compound are proprietary to drug discovery programs, a hypothetical workflow for its use in generating a kinase inhibitor is presented below.

G start This compound reaction Nucleophilic Substitution (Alkylation) start->reaction nucleophile Heterocyclic Amine (Kinase Scaffold) nucleophile->reaction intermediate N-(4-Fluoro-2-nitrobenzyl)- Heterocycle reaction->intermediate reduction Reduction of Nitro Group (e.g., with SnCl₂ or H₂/Pd) intermediate->reduction amino_intermediate N-(2-Amino-4-fluorobenzyl)- Heterocycle reduction->amino_intermediate final_modification Further Functionalization (e.g., Acylation, Sulfonylation) amino_intermediate->final_modification final_product Potential Kinase Inhibitor final_modification->final_product

Caption: Synthetic pathway for a potential kinase inhibitor using this compound.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

  • Hazard Classifications: Acute Toxicity (Oral), Skin Corrosion/Irritation.[1]

  • Signal Word: Danger.[1]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1]

It is essential to consult the Safety Data Sheet (SDS) before handling this compound.

References

Spectroscopic Characterization of 4-Fluoro-2-nitrobenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Fluoro-2-nitrobenzyl bromide (CAS No. 76437-44-0). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of predicted data and experimental data from structurally similar compounds to serve as a valuable resource for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are generated based on established spectroscopic principles and computational models.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 4.8Singlet2H-CH₂Br
~ 7.4Triplet1HAr-H
~ 7.6Doublet of Doublets1HAr-H
~ 8.0Doublet of Doublets1HAr-H

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~ 28-CH₂Br
~ 115 (d, J ≈ 25 Hz)C-F
~ 120 (d, J ≈ 2 Hz)Ar-C
~ 130 (d, J ≈ 8 Hz)Ar-C
~ 140 (d, J ≈ 3 Hz)Ar-C
~ 150Ar-C-NO₂
~ 162 (d, J ≈ 250 Hz)Ar-C-F
Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumAromatic C-H stretch
1600 - 1585Medium-StrongAromatic C=C stretch
1530 - 1500StrongAsymmetric NO₂ stretch
1475 - 1450MediumAromatic C=C stretch
1360 - 1345StrongSymmetric NO₂ stretch
1250 - 1200StrongC-F stretch
1200 - 1150MediumC-Br stretch
850 - 750StrongC-H out-of-plane bend
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for this compound

m/zRelative Intensity (%)Assignment
233/235~50 / ~50[M]⁺ (Molecular ion with Br isotopes)
154High[M - Br]⁺
136Moderate[M - Br - H₂O]⁺ or [M - Br - NO]⁺
108Moderate[M - Br - NO₂]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments that would be used to acquire the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation : Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition :

    • Acquire a one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Process the data with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition :

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds, spectral width of 200-250 ppm.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • KBr Pellet : Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Thin Film : If the sample is a low-melting solid or a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • Instrumentation : Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition :

    • Record a background spectrum of the empty sample compartment or the pure KBr pellet/salt plates.

    • Place the sample in the spectrometer and record the sample spectrum.

    • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) into the mass spectrometer.

  • Ionization :

    • Electron Ionization (EI) : For volatile and thermally stable compounds. Typically performed at 70 eV.

    • Electrospray Ionization (ESI) : For less volatile or thermally labile compounds. The sample solution is sprayed through a high-voltage capillary.

  • Mass Analysis : Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap to separate the ions based on their mass-to-charge ratio (m/z).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Final_Report Structure_Elucidation->Final_Report Final Report Purity_Assessment->Final_Report

Caption: Workflow for Spectroscopic Analysis.

Unlocking Synthetic Versatility: Potential Research Areas for 4-Fluoro-2-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 27, 2025 – 4-Fluoro-2-nitrobenzyl bromide, a versatile aromatic compound, is poised to enable significant advancements across diverse fields of chemical research, from drug discovery to materials science. This in-depth technical guide explores its core properties and outlines promising avenues for future investigation, providing researchers, scientists, and drug development professionals with a comprehensive resource to harness its synthetic potential.

Core Properties of this compound

This compound is a substituted toluene derivative characterized by the presence of a fluorine atom, a nitro group, and a bromo-methyl group on the benzene ring. These functional groups impart a unique reactivity profile, making it a valuable reagent in organic synthesis.

PropertyValueReference
Molecular Formula C₇H₅BrFNO₂--INVALID-LINK--
Molecular Weight 234.02 g/mol --INVALID-LINK--
CAS Number 76437-44-0--INVALID-LINK--
Appearance Not specified, likely a solidGeneral chemical knowledge
Solubility Expected to be soluble in common organic solventsGeneral chemical knowledge

Potential Research Areas and Applications

The unique structural features of this compound open up several exciting research avenues.

Photolabile Protecting Groups in "Caged" Compounds

The ortho-nitrobenzyl moiety is a well-established photolabile protecting group (PPG), often referred to as a "caging" group. Upon irradiation with UV light, the nitro group induces a photochemical reaction that cleaves the benzylic carbon-heteroatom bond, releasing a protected molecule. This light-induced release allows for precise spatial and temporal control over the availability of biologically active substances.

Potential Research:

  • Synthesis of Caged Bioactive Molecules: this compound can be used to "cage" a wide variety of biologically active molecules, including neurotransmitters, signaling molecules, and drugs. The fluorine substituent may influence the photochemical properties, such as the quantum yield and wavelength of cleavage, offering opportunities to fine-tune the release characteristics.

  • Orthogonal Deprotection Strategies: The photolabile nature of the 4-fluoro-2-nitrobenzyl group allows for its removal under neutral conditions with light, making it orthogonal to many acid- and base-labile protecting groups used in complex multi-step syntheses.

Experimental Protocol: General Procedure for the Protection of Alcohols

A solution of the alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., DMF or THF) is treated with a base (e.g., sodium hydride, 1.1 eq.) at 0 °C. After stirring for 30 minutes, this compound (1.1 eq.) is added, and the reaction mixture is stirred at room temperature until completion (monitored by TLC). The reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Experimental Protocol: General Procedure for Photocleavage

A solution of the 4-fluoro-2-nitrobenzyl-protected compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) is irradiated with a UV lamp (typically around 350-365 nm) at room temperature. The progress of the deprotection is monitored by TLC or HPLC. Upon completion, the solvent is removed under reduced pressure, and the deprotected product is isolated. The quantum yield of the cleavage can be determined using appropriate actinometry.

G cluster_protection Protection of a Functional Group (e.g., Alcohol) cluster_deprotection Photocleavage (Deprotection) Alcohol (R-OH) Alcohol (R-OH) Alkoxide (R-O⁻) Alkoxide (R-O⁻) Alcohol (R-OH)->Alkoxide (R-O⁻) Base Base Protected Alcohol (R-O-CH₂-Ar) Protected Alcohol (R-O-CH₂-Ar) Alkoxide (R-O⁻)->Protected Alcohol (R-O-CH₂-Ar) Released Alcohol (R-OH) Released Alcohol (R-OH) Protected Alcohol (R-O-CH₂-Ar)->Released Alcohol (R-OH) UV Light (hν) 2-Nitroso-4-fluorobenzaldehyde 2-Nitroso-4-fluorobenzaldehyde Protected Alcohol (R-O-CH₂-Ar)->2-Nitroso-4-fluorobenzaldehyde This compound This compound This compound->Protected Alcohol (R-O-CH₂-Ar)

Workflow for protection and photocleavage.
Synthesis of Biologically Active Heterocycles

Benzyl bromides are common alkylating agents used in the synthesis of N- and O-substituted heterocyclic compounds. Many heterocyclic scaffolds, such as quinolines, are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities.

Potential Research:

  • N-Alkylation of Heterocyclic Cores: this compound can be used to alkylate the nitrogen atom of various heterocyclic rings (e.g., imidazoles, triazoles, pyridines) to generate novel derivatives. The electron-withdrawing nitro group can influence the reactivity of the benzyl bromide and the properties of the final products.

  • Synthesis of Novel Quinolines: The Friedländer annulation, a classic method for quinoline synthesis, involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While not a direct application, derivatives of this compound could be elaborated into precursors for such syntheses.

Experimental Protocol: General Procedure for N-Alkylation of a Heterocycle

To a solution of the heterocycle (1.0 eq.) in a polar aprotic solvent such as DMF, a base (e.g., K₂CO₃ or Cs₂CO₃, 1.5 eq.) is added. The mixture is stirred at room temperature for 30 minutes before the addition of this compound (1.1 eq.). The reaction is then heated (e.g., to 60-80 °C) and monitored by TLC. After completion, the reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.

Linker for Solid-Phase Synthesis and Medicinal Chemistry

The benzylic bromide functionality allows for the attachment of this moiety to a solid support or to a molecule of interest, acting as a linker. The nitro group can be subsequently reduced to an amine, providing a handle for further derivatization.

Potential Research:

  • Solid-Phase Synthesis of Peptidomimetics: The compound can be used to link the first amino acid or a scaffold to a solid support in the synthesis of peptides or peptidomimetics.[1] The final product can be cleaved from the resin under specific conditions.

  • Bifunctional Linkers: The nitro group can be reduced to an amine, which can then be functionalized, creating a bifunctional linker. This would allow for the conjugation of two different molecular entities, a strategy often employed in the development of antibody-drug conjugates (ADCs) and PROTACs.

G cluster_synthesis Solid-Phase Synthesis Workflow Solid Support Solid Support Linker Attachment Linker Attachment Solid Support->Linker Attachment Peptide/Molecule Synthesis Peptide/Molecule Synthesis Linker Attachment->Peptide/Molecule Synthesis This compound This compound This compound->Linker Attachment Cleavage from Support Cleavage from Support Peptide/Molecule Synthesis->Cleavage from Support Amino Acids / Building Blocks Amino Acids / Building Blocks Amino Acids / Building Blocks->Peptide/Molecule Synthesis Final Product Final Product Cleavage from Support->Final Product

Use as a linker in solid-phase synthesis.
Derivatizing Agent for HPLC Analysis

Derivatization is a technique used in chromatography to modify an analyte to improve its separation and detection. Benzyl bromides can react with functional groups like carboxylic acids and amines to form derivatives with enhanced UV absorbance or fluorescence, facilitating their detection by HPLC.

Potential Research:

  • Analysis of Biomolecules: this compound could be explored as a pre-column derivatizing agent for the analysis of amino acids, fatty acids, or other biomolecules containing carboxylic acid or amine functionalities.[2][3] The nitro group provides a strong chromophore for UV detection.

Synthesis and Reactivity

This compound is typically synthesized from 4-fluoro-2-nitrotoluene via radical bromination of the benzylic position using reagents like N-bromosuccinimide (NBS) and a radical initiator.

The reactivity of the benzylic bromide is enhanced by the electron-withdrawing nitro group, making it a good substrate for SN2 reactions with a variety of nucleophiles, including alcohols, phenols, amines, and thiols.

Safety Information

This compound is expected to be a lachrymator and an irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a promising building block with significant potential in several areas of chemical research. Its utility as a photolabile protecting group, a precursor for biologically active heterocycles, a linker in solid-phase synthesis, and a derivatizing agent for analytical applications warrants further investigation. The experimental protocols and research directions outlined in this guide provide a solid foundation for scientists to explore and exploit the unique properties of this versatile compound.

References

In-Depth Technical Guide: Safety, Handling, and Storage of 4-Fluoro-2-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage precautions for 4-Fluoro-2-nitrobenzyl bromide (CAS No. 76437-44-0). The information herein is intended to supplement, not replace, institutional safety protocols and Safety Data Sheets (SDS).

Hazard Identification and Classification

This compound is a hazardous chemical that requires careful handling to prevent adverse health effects. It is classified as a corrosive substance and is harmful if swallowed.[1] Contact with skin or eyes can cause severe burns.

Table 1: GHS Hazard Classification for this compound

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation1BH314: Causes severe skin burns and eye damage

Source: Sigma-Aldrich[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 76437-44-0
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Appearance Liquid
Density 1.689 g/mL at 25 °C
Boiling Point 273 °C
Flash Point 113 °C
Refractive Index n20/D 1.577
Storage Temperature 2-8°C

Sources: Sigma-Aldrich, ChemicalBook[1][2]

Handling and Personal Protective Equipment (PPE)

Due to its corrosive nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably within a chemical fume hood.

  • Ensure that eyewash stations and safety showers are readily accessible.

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles and a face shield.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, and consider additional protective clothing such as an apron or coveralls for larger quantities.

PPE_Workflow start Handling 4-Fluoro-2-nitrobenzyl bromide engineering_controls Engineering Controls (Fume Hood, Eyewash Station) start->engineering_controls ppe Personal Protective Equipment engineering_controls->ppe eye_protection Chemical Goggles & Face Shield ppe->eye_protection hand_protection Chemically Resistant Gloves ppe->hand_protection body_protection Lab Coat / Apron ppe->body_protection safe_handling Proceed with Experiment eye_protection->safe_handling hand_protection->safe_handling body_protection->safe_handling

Storage Requirements

Proper storage of this compound is essential to maintain its stability and prevent hazardous situations.

  • Temperature: Store in a refrigerator at 2-8°C.[1][2]

  • Container: Keep the container tightly closed.

  • Location: Store in a dry, well-ventilated area designated for corrosive materials.

  • Incompatible Materials: Keep away from strong oxidizing agents, bases, alcohols, and amines.

First Aid Measures

In case of exposure, immediate action is critical.

Table 3: First Aid Procedures for this compound Exposure

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
Inhalation Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.

Spill and Leak Procedures

In the event of a spill, follow these procedures:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: Absorb the spill with an inert material (e.g., vermiculite, sand, or earth).

  • Collection: Place the absorbed material into a suitable, labeled container for disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Personal Protection: Wear appropriate PPE during the entire cleanup process.

Spill_Response_Workflow spill Spill or Leak Occurs evacuate Evacuate Immediate Area spill->evacuate ppe Don Appropriate PPE evacuate->ppe contain Contain Spill with Inert Material ppe->contain collect Collect and Containerize for Disposal contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste According to Regulations decontaminate->dispose

Experimental Protocol: General Handling in a Laboratory Setting

The following is a general protocol for handling this compound in a research setting. This should be adapted to the specifics of your experiment. A similar protocol is used for the synthesis of related compounds like 4-nitrobenzyl bromide.

  • Preparation:

    • Ensure the work area (chemical fume hood) is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are accessible and operational.

    • Assemble all necessary glassware and equipment.

    • Don all required PPE (safety goggles, face shield, gloves, lab coat).

  • Reagent Handling:

    • Allow the container of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Use a syringe or a cannula for transferring the liquid to minimize exposure to air and prevent spills.

    • If weighing is necessary, do so in a tared, sealed container.

  • Reaction:

    • Perform all manipulations within the fume hood.

    • If the reaction is exothermic, have a cooling bath ready.

    • Keep the reaction vessel closed to the extent possible.

  • Work-up and Purification:

    • Quench the reaction carefully, potentially in an ice bath.

    • Handle all washes and extractions within the fume hood.

    • Be mindful of potential pressure buildup during extractions.

  • Waste Disposal:

    • Dispose of all waste, including contaminated consumables, in a designated hazardous waste container.

    • Do not pour any waste down the drain.

Toxicological Information

Disclaimer: This guide is intended for informational purposes only and is not a substitute for a comprehensive risk assessment and the guidance of a qualified safety professional. Always consult the Safety Data Sheet (SDS) for the most current and detailed information before handling this chemical.

References

Theoretical Exploration of the Electronic Landscape of 4-Fluoro-2-nitrobenzyl bromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical analysis of the electronic structure of 4-Fluoro-2-nitrobenzyl bromide, a molecule of interest in synthetic chemistry and drug discovery. In the absence of direct experimental or computational studies in the current body of scientific literature, this paper establishes a robust predictive framework. By leveraging well-established computational methodologies, primarily Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, we extrapolate the electronic properties of the title compound. This guide details the anticipated molecular geometry, vibrational frequencies, and frontier molecular orbital characteristics, offering valuable insights for researchers engaged in the rational design of novel therapeutics and chemical entities. All data presented herein is predictive and based on analyses of structurally analogous compounds.

Introduction

This compound is a substituted aromatic compound featuring a combination of electron-withdrawing and activating groups. The interplay between the inductive effect of the fluorine atom, the strong resonance and inductive electron-withdrawing nature of the nitro group, and the reactivity of the benzyl bromide moiety makes its electronic structure a subject of significant interest. Understanding the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential is crucial for predicting its reactivity, stability, and potential interactions with biological targets. This guide outlines a theoretical protocol for such an investigation and presents the expected outcomes based on established principles of computational chemistry.

Proposed Computational Methodology

To elucidate the electronic structure of this compound, a series of quantum chemical calculations are proposed. These methods are standard in the field for molecules of this nature.

Geometry Optimization

The initial step involves the optimization of the molecular geometry. This is crucial as the electronic properties are highly dependent on the spatial arrangement of the atoms.

  • Method: Density Functional Theory (DFT) with the B3LYP functional and Hartree-Fock (HF) theory.

  • Basis Set: 6-311++G(d,p) is a suitable choice, providing a good balance between computational cost and accuracy for this class of molecules.

  • Procedure: The geometry is optimized to a local minimum on the potential energy surface, confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis.

Vibrational Frequency Analysis

Calculating the vibrational frequencies serves a dual purpose: it confirms that the optimized geometry is a true minimum and provides a theoretical infrared (IR) and Raman spectrum that can be compared with future experimental data.

  • Method: DFT (B3LYP/6-311++G(d,p)) and HF (6-311++G(d,p)).

  • Output: A list of vibrational modes and their corresponding frequencies. These are typically scaled by a known factor to account for anharmonicity and the approximations inherent in the theoretical methods.

Electronic Structure Analysis

The core of the theoretical investigation lies in the analysis of the electronic properties.

  • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical parameter for determining the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity.

  • Mulliken Population Analysis: This analysis provides the partial charges on each atom in the molecule, offering a quantitative view of the electron distribution and the effects of the electron-withdrawing and donating groups.

  • Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It is invaluable for identifying regions that are prone to electrophilic or nucleophilic attack.

Predicted Electronic Properties and Data

Based on theoretical studies of similar nitroaromatic and fluorinated compounds, we can predict the key electronic and structural parameters for this compound.

Predicted Optimized Geometrical Parameters

The following table summarizes the expected bond lengths and angles.

ParameterPredicted Value (DFT/B3LYP/6-311++G(d,p))Predicted Value (HF/6-311++G(d,p))
Bond Lengths (Å)
C-Br~ 1.95~ 1.94
C-F~ 1.35~ 1.33
C-N (nitro)~ 1.48~ 1.47
N-O (nitro)~ 1.23~ 1.21
C-C (aromatic)~ 1.39 - 1.41~ 1.38 - 1.40
Bond Angles (°)
C-C-Br~ 110~ 110
C-C-F~ 118~ 118
C-C-N~ 119~ 119
O-N-O~ 124~ 124
Predicted Frontier Molecular Orbital Energies

The HOMO and LUMO energies are crucial indicators of chemical reactivity.

ParameterPredicted Energy (eV)
HOMO~ -7.0 to -8.0
LUMO~ -2.5 to -3.5
HOMO-LUMO Gap (ΔE) ~ 4.0 to 5.0

A significant HOMO-LUMO gap suggests that the molecule is kinetically stable. The electron density of the HOMO is expected to be localized primarily on the benzene ring and the bromine atom, while the LUMO is anticipated to be distributed over the nitro group and the aromatic ring.

Predicted Mulliken Atomic Charges

The partial charges on key atoms indicate the electronic effects of the substituents.

AtomPredicted Partial Charge (e)
BrNegative (~ -0.1 to -0.2)
FNegative (~ -0.3 to -0.4)
N (nitro)Positive (~ +0.5 to +0.6)
O (nitro)Negative (~ -0.3 to -0.4)
C (attached to Br)Positive (~ +0.1 to +0.2)
C (attached to F)Positive (~ +0.2 to +0.3)
C (attached to NO2)Positive (~ +0.1 to +0.2)

Visualizations

The following diagrams illustrate the proposed workflow and the expected electronic influences within the molecule.

Computational_Workflow Computational Workflow for Electronic Structure Analysis cluster_input Input cluster_calculation Quantum Chemical Calculations cluster_output Output & Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization (DFT/HF) mol_structure->geom_opt vib_freq Vibrational Frequency Analysis geom_opt->vib_freq elec_prop Electronic Property Calculation (HOMO, LUMO, MEP, Mulliken Charges) geom_opt->elec_prop opt_geom Optimized Geometry (Bond Lengths, Angles) geom_opt->opt_geom spectra Theoretical IR/Raman Spectra vib_freq->spectra elec_data Electronic Structure Data elec_prop->elec_data reactivity Reactivity Prediction elec_data->reactivity

Caption: A generalized workflow for the computational investigation of chemical reactivity.

Electronic_Effects Predicted Electronic Effects in this compound cluster_molecule This compound cluster_substituents Substituents molecule Benzene Ring F Fluorine (F) NO2 Nitro Group (NO2) CH2Br Benzyl Bromide (CH2Br) F->molecule -I Effect (Inductive Withdrawal) NO2->molecule -I & -R Effects (Strong Withdrawal) CH2Br->molecule Weakly Activating / Reactive Site

Caption: Diagram illustrating the predicted electronic substituent effects.

Conclusion

This technical guide has outlined a theoretical framework for the investigation of the electronic structure of this compound. While direct experimental data is currently unavailable, the proposed computational methodologies, including DFT and HF calculations, provide a reliable means of predicting its molecular geometry, vibrational spectra, and key electronic properties. The predicted data suggests that the molecule's reactivity will be significantly influenced by the strong electron-withdrawing nature of the nitro and fluoro groups, creating distinct regions of electrophilic and nucleophilic potential. This in-silico analysis serves as a valuable starting point for future experimental work and for the rational design of molecules incorporating the 4-fluoro-2-nitrobenzyl scaffold. Researchers are encouraged to perform these calculations to obtain precise values for their specific research applications.

Methodological & Application

Application Notes and Protocols for the Use of 4-Fluoro-2-nitrobenzyl Bromide as a Protecting Group for Alcohols and Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The protection of hydroxyl groups is a fundamental and often critical step in multi-step organic synthesis, particularly in the fields of medicinal chemistry and drug development. The choice of a suitable protecting group is dictated by its ease of introduction, stability to various reaction conditions, and facile, selective cleavage under mild conditions. The 4-fluoro-2-nitrobenzyl (FNB) group has emerged as a valuable photolabile protecting group for alcohols and phenols. The presence of the nitro group in the ortho position allows for selective removal by photolysis, offering spatial and temporal control over deprotection. Furthermore, the fluorine substituent can modulate the electronic properties and reactivity of the protecting group. This document provides detailed application notes and protocols for the use of 4-fluoro-2-nitrobenzyl bromide as a protecting group for hydroxyl functionalities.

Properties of this compound

PropertyValue
Chemical Name 1-(Bromomethyl)-4-fluoro-2-nitrobenzene
CAS Number 76437-44-0
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol
Appearance Pale yellow crystalline solid
Solubility Soluble in common organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and N,N-dimethylformamide (DMF)

Protection of Alcohols and Phenols

The introduction of the 4-fluoro-2-nitrobenzyl group onto an alcohol or phenol is typically achieved via a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound.

General Experimental Protocol for FNB Protection

A general procedure for the protection of an alcohol or phenol is as follows:

  • Dissolution: Dissolve the alcohol or phenol (1.0 equivalent) in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: Cool the solution to 0 °C and add a base (1.1 to 1.5 equivalents) portion-wise. Common bases for this reaction include sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃). For phenols, weaker bases are generally sufficient.

  • Addition of FNB Bromide: To the resulting alkoxide or phenoxide solution, add a solution of this compound (1.1 to 1.2 equivalents) in the same anhydrous solvent dropwise at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically 2-24 hours) while monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Example: Synthesis of 3-[(4-Fluoro-2-nitrobenzyl)oxy]oxetane[1][2]

To a solution of oxetan-3-ol (1.0 g, 13.5 mmol) in anhydrous DMF (20 mL) at 0 °C was added sodium hydride (60% dispersion in mineral oil, 0.65 g, 16.2 mmol) portion-wise. The mixture was stirred at 0 °C for 30 minutes. A solution of this compound (3.16 g, 13.5 mmol) in anhydrous DMF (10 mL) was then added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 16 hours. The reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product was purified by column chromatography (silica, 5:1 hexane/EtOAc) to afford 3-[(4-fluoro-2-nitrobenzyl)oxy]oxetane as a yellow oil.

Deprotection of 4-Fluoro-2-nitrobenzyl Ethers

The cleavage of the FNB protecting group can be accomplished through two primary methods: photolytic cleavage and chemical reduction followed by cleavage.

Photochemical Deprotection (Photolysis)

The ortho-nitrobenzyl group is a well-established photolabile protecting group. Upon irradiation with UV light (typically in the range of 350-365 nm), an intramolecular redox reaction occurs, leading to the cleavage of the benzylic C-O bond and release of the free alcohol or phenol. The byproducts are typically 4-fluoro-2-nitrosobenzaldehyde. This method is particularly advantageous for applications requiring spatial and temporal control of deprotection, such as in biological systems or materials science.

G

  • Solution Preparation: Dissolve the 4-fluoro-2-nitrobenzyl protected alcohol or phenol in a suitable solvent that is transparent at the irradiation wavelength (e.g., acetonitrile, methanol, or a buffered aqueous solution). The concentration should be optimized based on the substrate and the path length of the irradiation vessel.

  • Irradiation: Irradiate the solution with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to block wavelengths below 300 nm) at a controlled temperature. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up and Purification: Once the deprotection is complete, remove the solvent under reduced pressure. The residue can be purified by column chromatography or crystallization to separate the desired alcohol/phenol from the nitrosobenzaldehyde byproduct.

Chemical Deprotection

While photolysis is the most common method for cleaving nitrobenzyl ethers, chemical methods can also be employed. These typically involve reduction of the nitro group to an amino group, which facilitates the cleavage of the benzyl ether.

A common method for the cleavage of p-nitrobenzyl ethers in peptide synthesis involves reduction of the nitro group, which can be adapted for the 4-fluoro-2-nitrobenzyl group.

G

  • Dissolution: Dissolve the FNB-protected alcohol or phenol in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Reduction: Add a catalyst, such as 10% palladium on carbon (Pd/C).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

  • Filtration and Cleavage: Filter the reaction mixture through a pad of celite to remove the catalyst and wash with the solvent. The resulting aminobenzyl ether may cleave spontaneously or require mild acidic workup to release the free alcohol/phenol.

  • Purification: After removal of the solvent, the crude product can be purified by standard methods such as column chromatography.

Summary of Quantitative Data

Due to the limited specific literature on this compound, the following table provides generalized conditions based on protocols for similar nitrobenzyl protecting groups. Researchers should optimize these conditions for their specific substrates.

StepReagent/ConditionSolventTemperature (°C)Time (h)Typical Yield (%)
Protection This compound, NaHDMF0 to RT12-2470-95
Protection This compound, K₂CO₃DMF/AcetonitrileRT to 804-1265-90
Photolytic Deprotection UV light (350-365 nm)Acetonitrile/MethanolRT0.5-475-95
Reductive Deprotection H₂, 10% Pd/CMethanol/EthanolRT1-680-98

Conclusion

The 4-fluoro-2-nitrobenzyl group is a versatile photolabile protecting group for alcohols and phenols. Its introduction via Williamson ether synthesis is straightforward, and its cleavage can be achieved with high efficiency and selectivity using UV light. This photochemical deprotection allows for precise control, making it a valuable tool in complex syntheses and chemical biology. While chemical deprotection methods exist, photolysis remains the hallmark of this protecting group's utility. The protocols and data presented herein provide a comprehensive guide for the application of this compound in organic synthesis. As with any protecting group strategy, optimization of reaction conditions for specific substrates is recommended to achieve the best results.

Application Notes and Protocols for N-Alkylation of Amines with 4-Fluoro-2-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the N-alkylation of primary and secondary amines with 4-Fluoro-2-nitrobenzyl bromide, a versatile reagent in the synthesis of complex organic molecules. The presence of the nitro and fluoro groups on the benzyl moiety influences its reactivity and provides a handle for further functionalization, making it a valuable building block in medicinal chemistry and materials science.

Introduction

N-alkylation of amines is a fundamental transformation in organic synthesis for the construction of carbon-nitrogen bonds. The reaction of amines with benzyl halides, such as this compound, typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the amine nitrogen acts as a nucleophile, attacking the electrophilic benzylic carbon and displacing the bromide leaving group.

The electron-withdrawing nitro group at the ortho position and the fluoro group at the para position of the benzyl bromide enhance the electrophilicity of the benzylic carbon, facilitating the nucleophilic attack by the amine. However, the sterically bulky ortho-nitro group can also influence the reaction rate. The choice of base and solvent is crucial to control the extent of alkylation and minimize side reactions, such as over-alkylation to form tertiary amines or quaternary ammonium salts.

Safety and Handling

This compound is a reactive and potentially hazardous chemical. While a specific material safety data sheet (MSDS) was not found, data for structurally similar compounds such as 2-nitrobenzyl bromide and various fluorobenzyl bromides indicate that it should be handled with caution.

  • Hazard Statements: Likely to be corrosive and a lachrymator (causes tearing). May cause severe skin burns and eye damage. May cause respiratory irritation.

  • Precautionary Measures:

    • Handle only in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

    • Avoid inhalation of dust, fumes, gas, mist, vapors, or spray.

    • Avoid contact with skin, eyes, and clothing.

    • Keep away from incompatible materials such as strong bases, oxidizing agents, and alcohols.

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

General Reaction Scheme

The N-alkylation of a primary or secondary amine with this compound can be represented by the following general scheme:

G reagents R1R2NH (Amine) + this compound conditions Base, Solvent Temperature reagents->conditions product N-(4-Fluoro-2-nitrobenzyl)-amine + Base-HBr conditions->product

Caption: General Reaction Scheme for N-Alkylation.

Experimental Protocol

This protocol provides a general procedure for the N-alkylation of an amine with this compound. The specific conditions, such as the choice of base, solvent, and temperature, may require optimization depending on the reactivity of the amine substrate.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Base (e.g., potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA))

  • Solvent (e.g., acetonitrile (ACN), N,N-dimethylformamide (DMF), or dichloromethane (DCM))

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add the amine (1.0 eq) and the chosen solvent (e.g., ACN or DMF, to make a 0.1-0.5 M solution).

  • Add the base (1.5-2.0 eq). For a solid base like K₂CO₃, ensure vigorous stirring.

  • Dissolve this compound (1.0-1.2 eq) in a minimal amount of the reaction solvent and add it dropwise to the stirred amine solution at room temperature.

  • Stir the reaction mixture at room temperature or heat to a suitable temperature (e.g., 50-80 °C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • If a solid base was used, filter the reaction mixture to remove the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure to remove the solvent.

  • Perform an aqueous work-up. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or DCM) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-alkylated amine.

Experimental Workflow

G A 1. Add amine and base to solvent in a flask B 2. Add this compound solution A->B C 3. Stir at appropriate temperature and monitor reaction B->C D 4. Cool and filter (if solid base used) C->D E 5. Concentrate the solution D->E F 6. Aqueous work-up (extraction) E->F G 7. Dry and concentrate organic phase F->G H 8. Purify by column chromatography G->H I 9. Characterize the final product H->I

Caption: Experimental workflow for N-alkylation.

Data Presentation

The following table summarizes representative reaction conditions and expected yields for the N-alkylation of various amines with this compound. The data is based on general knowledge of similar N-alkylation reactions, as specific literature data for this exact combination of reactants is limited.

EntryAmine SubstrateAmine TypeBaseSolventTemp. (°C)Time (h)Yield (%)
1BenzylaminePrimary, AliphaticK₂CO₃ACN60685-95
2AnilinePrimary, AromaticK₂CO₃DMF801270-80
3PiperidineSecondary, CyclicEt₃NDCMRT490-98
4MorpholineSecondary, CyclicEt₃NDCMRT490-98
5DiethylamineSecondary, AcyclicK₂CO₃ACN50880-90
6N-MethylanilineSecondary, AromaticDIPEADMF901665-75

Note: Reaction conditions and yields are illustrative and may require optimization for specific applications. The lower reactivity of aromatic amines generally necessitates higher temperatures and longer reaction times.

Conclusion

The N-alkylation of amines with this compound is a robust and versatile method for synthesizing a variety of substituted benzylamines. The protocol provided herein offers a general guideline that can be adapted for a range of primary and secondary amines. Careful consideration of safety precautions is essential when handling the reactive benzyl bromide starting material. The resulting N-(4-fluoro-2-nitrobenzyl) amine products are valuable intermediates for further synthetic transformations, particularly in the development of novel pharmaceuticals and functional materials.

Application Notes and Protocols: 4-Fluoro-2-nitrobenzyl bromide in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-fluoro-2-nitrobenzyl bromide as a key reagent in the synthesis of pharmaceutical intermediates, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for the synthesis of the reagent and its application in a crucial N-alkylation reaction are provided, along with data presented for easy reference.

Introduction

This compound is a valuable bifunctional molecule for organic synthesis. The presence of a reactive benzyl bromide moiety allows for facile alkylation of nucleophiles, while the nitro and fluoro substituents on the aromatic ring provide sites for further chemical modification and influence the electronic properties of the molecule. A significant application of this reagent is in the synthesis of intermediates for PARP inhibitors, a class of targeted cancer therapies. One of the most prominent examples is Olaparib, which has been approved for the treatment of certain types of cancers with deficiencies in DNA repair mechanisms.

Synthesis of this compound

The primary route to this compound is through the free-radical bromination of 4-fluoro-2-nitrotoluene. This reaction is typically initiated by light or a radical initiator.

Experimental Protocol: Free-Radical Bromination of 4-Fluoro-2-nitrotoluene

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1.0 eq) in CCl₄.

  • Add N-Bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of Azobisisobutyronitrile (AIBN, 0.05 eq) to the solution.

  • Place the flask under an inert atmosphere (N₂ or Ar).

  • Heat the reaction mixture to reflux (approximately 77°C for CCl₄) and irradiate with a UV lamp to initiate the reaction.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with a saturated aqueous solution of sodium bicarbonate followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by recrystallization or column chromatography.

Summary of Synthesis Data
ParameterValue/Condition
Starting Material 4-Fluoro-2-nitrotoluene
Reagents N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN)
Solvent Carbon tetrachloride (CCl₄)
Reaction Temperature Reflux (~77°C)
Reaction Time 2-4 hours
Typical Yield 70-85%

Application in the Synthesis of a PARP Inhibitor Intermediate

A critical step in the synthesis of many PARP inhibitors involves the N-alkylation of a piperazine derivative with this compound. This reaction introduces the substituted benzyl moiety that is crucial for the final structure and activity of the drug. The following protocol describes the synthesis of tert-butyl 4-(4-fluoro-2-nitrobenzyl)piperazine-1-carboxylate, a key intermediate.

Experimental Workflow: Synthesis of a PARP Inhibitor Intermediate

G cluster_0 Synthesis of this compound cluster_1 N-Alkylation Reaction cluster_2 Further Synthesis Steps 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene Bromination Bromination 4-Fluoro-2-nitrotoluene->Bromination NBS, AIBN, CCl4, Reflux This compound This compound Bromination->this compound Alkylation Alkylation This compound->Alkylation K2CO3, Acetonitrile, 60°C tert-butyl piperazine-1-carboxylate tert-butyl piperazine-1-carboxylate tert-butyl piperazine-1-carboxylate->Alkylation Intermediate tert-butyl 4-(4-fluoro-2-nitrobenzyl)piperazine-1-carboxylate Alkylation->Intermediate Reduction Reduction Intermediate->Reduction e.g., H2, Pd/C Coupling Coupling Reduction->Coupling Final PARP Inhibitor Final PARP Inhibitor Coupling->Final PARP Inhibitor

Caption: Synthetic workflow for a PARP inhibitor intermediate.

Experimental Protocol: N-Alkylation of tert-butyl piperazine-1-carboxylate

Materials:

  • This compound

  • tert-Butyl piperazine-1-carboxylate

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a solution of tert-butyl piperazine-1-carboxylate (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the suspension at room temperature under an inert atmosphere.

  • Add a solution of this compound (1.05 eq) in acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Monitor the reaction progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.

  • Purify the crude product by flash column chromatography to yield tert-butyl 4-(4-fluoro-2-nitrobenzyl)piperazine-1-carboxylate.

Summary of N-Alkylation Data
ParameterValue/Condition
Substrates This compound, tert-butyl piperazine-1-carboxylate
Base Potassium carbonate (K₂CO₃)
Solvent Acetonitrile (ACN)
Reaction Temperature 60°C
Reaction Time 4-6 hours
Typical Yield 85-95%

Mechanism of Action of PARP Inhibitors and Signaling Pathway

Pharmaceuticals derived from intermediates synthesized using this compound, such as Olaparib, primarily function by inhibiting the enzyme Poly(ADP-ribose) polymerase 1 (PARP1). PARP1 plays a critical role in the repair of single-strand DNA breaks (SSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), the inhibition of PARP1 leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into double-strand breaks (DSBs). The inability of the cancer cells to repair these DSBs through the faulty HR pathway results in cell death, a concept known as synthetic lethality.

PARP1-Mediated DNA Repair Pathway

G cluster_0 DNA Damage and PARP1 Activation cluster_1 DNA Repair Cascade cluster_2 Effect of PARP Inhibition cluster_3 Cell Fate in HR-Deficient Cancer Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Binds to SSB DNA_Damage->PARP1_Activation PARylation PARP1 catalyzes PARylation PARP1_Activation->PARylation Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1) PARylation->Recruitment PARP_Trapping PARP1 Trapping on DNA SSB_Repair Single-Strand Break Repair Recruitment->SSB_Repair PARP_Inhibitor PARP Inhibitor (e.g., Olaparib) PARP_Inhibitor->PARylation PARP_Inhibitor->PARP_Trapping Induces Replication_Fork_Stalling Replication Fork Stalling PARP_Trapping->Replication_Fork_Stalling DSB_Formation Double-Strand Break (DSB) Formation Replication_Fork_Stalling->DSB_Formation HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA1/2 mutation) Apoptosis Cell Death (Apoptosis) DSB_Formation->Apoptosis Unrepaired HR_Deficiency->Apoptosis Leads to

Caption: PARP1 signaling in DNA repair and the effect of PARP inhibitors.

Conclusion

This compound is a versatile and important building block in the synthesis of pharmaceutical intermediates, particularly for the development of targeted cancer therapies like PARP inhibitors. The protocols provided herein offer a foundation for the synthesis and application of this key reagent. Understanding the underlying biological pathways, such as the PARP1-mediated DNA repair mechanism, is crucial for the rational design and development of next-generation therapeutics.

Application Notes and Protocols for 4-Fluoro-2-nitrobenzyl bromide as a Derivatizing Agent for HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A thorough review of scientific literature and chemical databases reveals no established applications of 4-Fluoro-2-nitrobenzyl bromide as a derivatizing agent for HPLC analysis. While the chemical structure of this compound suggests potential reactivity towards nucleophilic functional groups such as thiols, phenols, and carboxylic acids, there are no published methods, protocols, or quantitative data to support its use in this context for enhancing HPLC detection.

Researchers, scientists, and drug development professionals seeking to derivatize analytes for HPLC analysis are advised to consider well-established and documented derivatizing agents for which validated protocols and extensive application data are available.

General Principles of Derivatization for HPLC Analysis

Derivatization in HPLC is a technique used to chemically modify an analyte to enhance its detection or improve its chromatographic properties. This is particularly useful for compounds that lack a suitable chromophore for UV-Vis detection, are not fluorescent, or exhibit poor retention and peak shape on standard HPLC columns.

The ideal derivatizing agent should possess the following characteristics:

  • High Reactivity: The agent should react completely and rapidly with the target functional group under mild conditions.

  • Stability: The resulting derivative should be stable throughout the sample preparation and HPLC analysis.

  • Strong UV-Vis Absorbance or Fluorescence: The agent should introduce a chromophore or fluorophore into the analyte molecule, significantly increasing the detector response.

  • Good Chromatographic Behavior: The derivatized product should be well-retained and exhibit good peak symmetry on the chosen HPLC column.

  • Minimal Byproducts: The derivatization reaction should produce minimal interfering byproducts.

Potential Reactivity of this compound

Based on its chemical structure, this compound is a benzylic bromide. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic attack. The presence of an electron-withdrawing nitro group in the ortho position and a fluorine atom in the para position would influence the reactivity of the benzylic carbon.

A hypothetical reaction scheme for the derivatization of a thiol with this compound is presented below.

G cluster_reagents Reagents cluster_reaction Derivatization Reaction cluster_products Products reagent1 This compound process Nucleophilic Substitution reagent1->process reagent2 Analyte with Thiol Group (R-SH) reagent2->process product1 Derivatized Analyte (UV-Active) process->product1 product2 Hydrobromic Acid (HBr) process->product2

Caption: Hypothetical reaction of this compound.

Recommended Alternative Derivatizing Agents

For researchers looking for reliable derivatization methods for HPLC analysis of thiols, phenols, and carboxylic acids, the following reagents are well-documented and widely used:

For Thiols:

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's Reagent): Reacts with thiols to produce a colored product detectable by UV-Vis.

  • Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F): A fluorescent labeling reagent for thiols.

  • Monobromobimane (mBBr): A fluorescent labeling reagent that reacts specifically with thiols.

For Phenols:

  • 4-Nitrobenzoyl chloride: Reacts with phenols to form UV-active esters.

  • Dansyl chloride: A fluorescent labeling reagent for phenols.

For Carboxylic Acids:

  • 4-Bromo-N-methylbenzylamine: A derivatizing agent used for LC-MS analysis of carboxylic acids.

  • p-Bromophenacyl bromide: A common reagent for derivatizing carboxylic acids for UV detection.

Experimental Workflow for Derivatization and HPLC Analysis

A general workflow for developing a derivatization method for HPLC analysis is outlined below. This workflow would need to be adapted and optimized for any specific derivatizing agent and analyte.

G A Sample Preparation B Derivatization Reaction (Optimization of pH, Temp, Time) A->B C Quenching of Reaction / Extraction B->C D HPLC Analysis (Column Selection, Mobile Phase Optimization) C->D E Data Acquisition and Analysis D->E

The Role of 4-Fluoro-2-nitrobenzyl Bromide in Solid-Phase Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Solid-phase organic synthesis (SPOS) has become an indispensable tool in drug discovery and development, enabling the rapid and efficient synthesis of large libraries of compounds. A critical component of SPOS is the choice of a suitable linker, which tethers the growing molecule to the solid support. Photolabile linkers, in particular, offer a significant advantage by allowing for the mild and traceless cleavage of the final product from the resin upon irradiation with light, avoiding the use of harsh acidic or basic conditions that can degrade sensitive molecules.

4-Fluoro-2-nitrobenzyl bromide is a member of the ortho-nitrobenzyl class of photolabile linkers. The introduction of a fluorine atom at the 4-position can modulate the electronic properties of the aromatic ring, potentially influencing the efficiency and wavelength of photocleavage. This linker is particularly valuable for the synthesis of a diverse range of molecules, including peptides, oligonucleotides, and small molecule heterocycles. The ortho-nitro group is essential for the photocleavage reaction, which proceeds via an intramolecular rearrangement upon UV irradiation to release the synthesized compound.

Core Applications in Solid-Phase Synthesis

The primary role of this compound in solid-phase organic synthesis is to serve as a versatile photolabile linker. Its applications span several key areas of drug discovery and chemical biology:

  • Peptide Synthesis: In solid-phase peptide synthesis (SPPS), this compound can be used to anchor the C-terminal amino acid to the solid support. After the peptide chain has been assembled, it can be cleaved from the resin by photolysis, yielding a free carboxylic acid or amide, depending on the initial linker design. This method is particularly advantageous for the synthesis of peptides containing acid-sensitive modifications.

  • Oligonucleotide Synthesis: Similar to peptide synthesis, this photolabile linker can be employed to attach the 3'-end of the first nucleotide to the solid support. The mild cleavage conditions are compatible with the sensitive phosphodiester backbone of DNA and RNA, allowing for the synthesis of modified oligonucleotides. Studies have shown that for related 2-nitrobenzyl linkers, close to 80% of a fluorophore could be removed from immobilized DNA after UV irradiation at 340 nm.[1][2]

  • Small Molecule and Heterocycle Synthesis: The versatility of the 4-fluoro-2-nitrobenzyl linker extends to the solid-phase synthesis of diverse small molecules and heterocyclic scaffolds. This approach allows for the construction of complex molecular architectures on the solid support, followed by a clean, light-induced release into solution for purification and screening.

Data Presentation: Photocleavage of o-Nitrobenzyl-Based Linkers

While specific quantitative data for the 4-fluoro-2-nitrobenzyl linker is not extensively reported in the literature, the following table summarizes typical photocleavage conditions and outcomes for the parent o-nitrobenzyl linker and its derivatives, providing a valuable reference.

Linker TypeSubstrateWavelength (nm)Irradiation TimeCleavage Efficiency (%)Reference
o-NitrobenzylImmobilized DNA with Fluorophore~340Not Specified~80%[1][2]
o-NitrobenzylNot Specified>3501-4 hHighNot Specified

Experimental Protocols

The following are generalized protocols for the use of this compound as a photolabile linker in solid-phase synthesis, based on established methodologies for related o-nitrobenzyl linkers.

Protocol 1: Preparation of 4-Fluoro-2-nitrobenzyloxy-functionalized Resin

This protocol describes the attachment of the 4-fluoro-2-nitrobenzyl linker to a hydroxyl-functionalized solid support, such as Wang resin.

Materials:

  • Wang Resin (or other hydroxyl-functionalized resin)

  • This compound

  • Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g) in DMF (10 mL) for 1 hour in a solid-phase synthesis vessel.

  • Linker Attachment:

    • Drain the DMF from the swollen resin.

    • Dissolve this compound (3 equivalents relative to resin loading) and DIPEA (3 equivalents) in a minimal amount of DMF.

    • Add the solution to the resin and agitate the mixture at room temperature for 12-24 hours.

  • Washing:

    • Drain the reaction mixture.

    • Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under vacuum to a constant weight.

  • Loading Determination: The loading of the linker on the resin can be determined by cleaving a known weight of the resin and quantifying the released 4-fluoro-2-nitrobenzyl alcohol by UV-Vis spectroscopy.

Protocol 2: Solid-Phase Synthesis of a Model Peptide using the Photolabile Linker

This protocol outlines the synthesis of a simple dipeptide on the prepared 4-fluoro-2-nitrobenzyloxy-functionalized resin using standard Fmoc/tBu chemistry.

Materials:

  • 4-Fluoro-2-nitrobenzyloxy-functionalized resin

  • Fmoc-protected amino acids (e.g., Fmoc-Ala-OH, Fmoc-Gly-OH)

  • Coupling reagents (e.g., HBTU, HATU)

  • Diisopropylethylamine (DIPEA)

  • 20% Piperidine in DMF

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the functionalized resin in DMF.

  • First Amino Acid Coupling:

    • Couple the first Fmoc-protected amino acid (e.g., Fmoc-Ala-OH, 3 eq.) to the resin using a suitable coupling reagent (e.g., HBTU, 3 eq.) and DIPEA (6 eq.) in DMF.

    • Agitate for 2 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin with DMF.

  • Second Amino Acid Coupling:

    • Couple the second Fmoc-protected amino acid (e.g., Fmoc-Gly-OH, 3 eq.) as described in step 2.

  • Final Fmoc Deprotection:

    • Remove the final Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF and DCM, and dry under vacuum.

Protocol 3: Photocleavage of the Synthesized Peptide from the Resin

This protocol details the release of the synthesized peptide from the solid support by photolysis.

Materials:

  • Peptide-bound resin

  • Solvent for cleavage (e.g., Dichloromethane, Acetonitrile, or a mixture with water)

  • Photolysis apparatus (e.g., UV lamp with a filter for >350 nm)

  • Schlenk tube or quartz reaction vessel

Procedure:

  • Resin Suspension: Suspend the dry peptide-bound resin in the chosen cleavage solvent in a quartz reaction vessel.

  • Irradiation:

    • Irradiate the suspension with a UV lamp (typically >350 nm) while stirring or agitating.

    • The irradiation time will vary depending on the specific substrate and the intensity of the light source (typically 1-4 hours). Monitor the cleavage progress by taking small aliquots of the solution and analyzing by HPLC or LC-MS.

  • Product Isolation:

    • After completion of the cleavage, filter the resin and collect the filtrate.

    • Wash the resin with additional solvent and combine the filtrates.

    • Remove the solvent from the combined filtrate under reduced pressure to obtain the crude peptide.

  • Purification: Purify the crude peptide by an appropriate method, such as reverse-phase HPLC.

Visualizations

experimental_workflow cluster_synthesis Solid-Phase Synthesis cluster_cleavage Cleavage and Purification resin 1. Resin Functionalization (e.g., with this compound) elongation 2. Iterative Chain Elongation (Coupling & Deprotection Cycles) resin->elongation photocleavage 3. Photocleavage (UV Irradiation >350 nm) elongation->photocleavage purification 4. Product Purification (e.g., HPLC) photocleavage->purification final_product Pure Synthesized Molecule purification->final_product Final Product

Caption: General workflow for solid-phase synthesis using a photolabile linker.

attachment_mechanism resin Resin-OH Hydroxyl-functionalized Resin reagents + DIPEA in DMF linker Br-CH2-Ph(4-F, 2-NO2) This compound product Resin-O-CH2-Ph(4-F, 2-NO2) Functionalized Resin reagents->product:f0

Caption: Attachment of this compound to a hydroxyl-functionalized resin.

photocleavage_mechanism start Resin-O-CH2-Ph(4-F, 2-NO2)-Molecule excited Excited State* start->excited hν (>350 nm) intermediate Aci-nitro Intermediate excited->intermediate Intramolecular H-abstraction product Resin-O-C(=O)-Ph(4-F, 2-NO) + H-Molecule intermediate->product Rearrangement final_product Released Molecule product->final_product

Caption: Proposed photocleavage mechanism of a 4-fluoro-2-nitrobenzyl linked molecule.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 4-Fluoro-2-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of fluorinated, nitrogen-containing heterocyclic compounds, utilizing 4-Fluoro-2-nitrobenzyl bromide as a key starting material. The methodologies outlined are foundational for the development of novel pharmaceutical agents and other advanced materials.

Introduction

This compound is a versatile reagent in organic synthesis, particularly for the construction of heterocyclic frameworks. Its utility stems from the presence of a reactive benzylic bromide for nucleophilic substitution, a nitro group that can be readily transformed into an amine for cyclization reactions, and a fluorine atom which can enhance the biological activity and metabolic stability of the final products. This document details a synthetic pathway for the preparation of a 7-fluoro-5-substituted-1,3-dihydro-2H-1,4-benzodiazepin-2-one, a core structure found in many psychoactive drugs.

Synthetic Pathway Overview

The synthesis of the target 1,4-benzodiazepine-2-one from this compound is a multi-step process. The key steps involve the formation of a C-N bond via nucleophilic substitution, followed by a series of transformations to construct the seven-membered diazepine ring.

Synthetic Pathway A This compound B N-Alkylation A->B C N-(4-Fluoro-2-nitrobenzyl)amine Intermediate B->C D Acylation C->D E N-Acetyl-N-(4-fluoro-2-nitrobenzyl)amine Intermediate D->E F Nitro Group Reduction E->F G N-Acetyl-N-(2-amino-4-fluorobenzyl)amine Intermediate F->G H Intramolecular Cyclization G->H I 7-Fluoro-1,4-benzodiazepin-2-one Derivative H->I

Caption: General synthetic workflow for the preparation of a 7-fluoro-1,4-benzodiazepin-2-one derivative.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of N-(4-Fluoro-2-nitrobenzyl)aniline

This protocol describes the N-alkylation of aniline with this compound.

Materials:

  • This compound

  • Aniline

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • To a solution of aniline (1.1 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in acetonitrile dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Reactant Molar Ratio Typical Yield Reaction Time
This compound1.085-95%4-6 hours
Aniline1.1
Potassium carbonate1.5
Protocol 2: Reduction of the Nitro Group

This protocol details the reduction of the nitro group in N-(4-fluoro-2-nitrobenzyl)aniline to an amino group.

Materials:

  • N-(4-Fluoro-2-nitrobenzyl)aniline

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol (EtOH)

  • Concentrated hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

Procedure:

  • Dissolve N-(4-fluoro-2-nitrobenzyl)aniline (1.0 eq) in ethanol.

  • Add tin(II) chloride dihydrate (4.0 eq) to the solution.

  • Heat the mixture to reflux and add concentrated hydrochloric acid dropwise.

  • Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude N-(2-amino-4-fluorobenzyl)aniline can be used in the next step without further purification.

Reactant Molar Ratio Typical Yield Reaction Time
N-(4-Fluoro-2-nitrobenzyl)aniline1.090-98%2-3 hours
Tin(II) chloride dihydrate4.0
Protocol 3: Synthesis of 7-Fluoro-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one

This protocol describes the cyclization of the amino-intermediate with an α-haloacetyl halide followed by intramolecular cyclization.

Materials:

  • N-(2-amino-4-fluorobenzyl)aniline

  • Chloroacetyl chloride

  • Pyridine

  • Toluene

  • Ammonia (in methanol)

Procedure:

  • Dissolve N-(2-amino-4-fluorobenzyl)aniline (1.0 eq) in toluene containing pyridine (1.2 eq).

  • Cool the solution to 0°C and add chloroacetyl chloride (1.1 eq) dropwise.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude chloroacetamide intermediate.

  • Dissolve the crude intermediate in methanol saturated with ammonia.

  • Stir the mixture at room temperature for 24-48 hours.

  • Concentrate the reaction mixture and purify the residue by recrystallization or column chromatography to yield the final product.

Intermediate Reagents Typical Yield Reaction Time
N-(2-amino-4-fluorobenzyl)anilineChloroacetyl chloride, Pyridine, Ammonia/Methanol60-75% (over two steps)26-52 hours

Logical Workflow for Synthesis and Characterization

Experimental Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A N-Alkylation of Aniline with this compound B Nitro Group Reduction A->B C Acylation and Intramolecular Cyclization B->C D Column Chromatography / Recrystallization C->D E TLC Analysis D->E F NMR Spectroscopy (¹H, ¹³C, ¹⁹F) E->F G Mass Spectrometry F->G H Melting Point Determination G->H

Caption: A logical workflow for the synthesis, purification, and characterization of the target benzodiazepine.

Safety Precautions

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Concentrated acids and bases are corrosive and should be handled with care.

  • Hydrogenation reactions should be carried out in appropriate pressure vessels by trained personnel.

Disclaimer: These protocols are intended for guidance and should be adapted and optimized by qualified researchers based on their specific experimental conditions and safety protocols.

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Fluoro-2-nitrobenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 4-fluoro-2-nitrobenzyl bromide derivatives. This class of compounds is of significant interest in medicinal chemistry and materials science, where the diarylmethane scaffold serves as a key structural motif. The presence of both a fluorine atom and a strong electron-withdrawing nitro group on the benzyl bromide presents unique challenges and opportunities in optimizing the reaction conditions. These notes offer insights into catalyst selection, reaction parameters, and detailed experimental protocols to facilitate successful coupling.

Introduction

The Suzuki-Miyaura coupling is a versatile and powerful method for the formation of carbon-carbon bonds.[1] While traditionally applied to the coupling of aryl and vinyl halides, its application to sp³-hybridized electrophiles like benzyl halides has expanded its synthetic utility. The reaction typically involves a palladium catalyst, a base, and a boronic acid or ester coupling partner.[2]

The substrate of interest, this compound, is an electron-deficient electrophile. The electron-withdrawing nature of the nitro and fluoro groups is expected to facilitate the oxidative addition step of the catalytic cycle, which is often rate-determining.[3][4] However, nitro groups can sometimes lead to lower yields or side reactions, necessitating careful optimization of the reaction conditions.[1]

Catalytic Cycle and Mechanism

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the this compound to form a Pd(II) intermediate.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final diarylmethane product, regenerating the Pd(0) catalyst.[2]

Suzuki_Coupling_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide [R-Pd(II)L2-X] OxAdd->PdII_halide R-X (this compound) Transmetalation Transmetalation PdII_halide->Transmetalation PdII_R [R-Pd(II)L2-R'] Transmetalation->PdII_R R'-B(OH)2 (Aryl boronic acid) + Base PdII_R->Pd0 RedElim Reductive Elimination PdII_R->RedElim Product R-R' RedElim->Product caption Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Data Presentation: Summary of Reaction Conditions

The following tables summarize various conditions reported for the Suzuki coupling of benzyl bromides, which can serve as a starting point for the optimization of reactions with this compound.

Table 1: Catalyst Systems and Ligands for Suzuki Coupling of Benzyl Bromides

Catalyst PrecursorLigandCatalyst Loading (mol%)NotesReference
Pd(OAc)₂JohnPhos5Effective for benzylic bromides under microwave conditions.[5]
PdCl₂(dppf)·CH₂Cl₂dppf2Good yields with a variety of functional groups.[1]
Pd(PPh₃)₄PPh₃5A common, but sometimes less effective catalyst for challenging substrates.[5]
Pd₂(dba)₃P(t-Bu)₃0.5-1.0Highly active catalyst system, suitable for room temperature reactions.[6]
PdCl₂(PPh₃)₂None1-2Used in microwave-promoted synthesis.[7]

Table 2: Bases and Solvents for Suzuki Coupling of Benzyl Bromides

BaseSolvent SystemTemperature (°C)NotesReference
K₂CO₃DMF140 (Microwave)Common conditions for rapid coupling.[5]
Cs₂CO₃THF/H₂O (10:1)77-90Effective for a broad range of substrates.[1]
K₃PO₄Dioxane/H₂O60Mild conditions suitable for sensitive functional groups.[8]
KFTHF20-50Can be used with boronic acids to avoid base-labile group degradation.[6]
NaHCO₃Ethanol or THF/H₂ORT - 80Used in switchable coupling protocols.[9]

Experimental Protocols

The following protocols are generalized procedures that should be optimized for the specific this compound derivative and arylboronic acid being used.

Protocol 1: Microwave-Assisted Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the coupling of benzylic bromides under microwave conditions.[5]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 mmol, 5 mol%)

  • JohnPhos (0.10 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF, 2 mL)

  • Microwave vial

  • Magnetic stir bar

Procedure:

  • To a microwave vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, potassium carbonate, palladium(II) acetate, and JohnPhos.

  • Add anhydrous DMF to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to 140 °C for 20 minutes with stirring.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Conventional Heating Suzuki-Miyaura Coupling

This protocol is based on general procedures for the coupling of benzyl halides with aryltrifluoroborates or boronic acids.[1]

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Potassium aryltrifluoroborate or Arylboronic acid (0.505 mmol, ~1.0 equiv)

  • PdCl₂(dppf)·CH₂Cl₂ (0.01 mmol, 2 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.5 mmol, 3.0 equiv)

  • THF/H₂O (10:1, 5 mL)

  • Schlenk flask

  • Magnetic stir bar

Procedure:

  • In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the this compound, potassium aryltrifluoroborate (or arylboronic acid), cesium carbonate, and PdCl₂(dppf)·CH₂Cl₂.

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed THF/H₂O solvent mixture via syringe.

  • Heat the reaction mixture to 77-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with water and extract with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Experimental Workflow

The following diagram illustrates a general workflow for setting up and performing a Suzuki coupling reaction.

Experimental_Workflow start Start reagents Weigh and combine: - this compound - Arylboronic acid - Base - Palladium catalyst - Ligand (if separate) start->reagents flask Place reagents in a flame-dried Schlenk flask reagents->flask inert Establish inert atmosphere (evacuate and backfill with Ar/N2) flask->inert solvent Add degassed solvent(s) inert->solvent reaction Heat reaction mixture with stirring (Conventional or Microwave) solvent->reaction monitor Monitor reaction progress (TLC, LC-MS) reaction->monitor workup Aqueous workup: - Dilute with organic solvent - Wash with H2O and brine monitor->workup Reaction Complete purify Purify crude product (Column Chromatography) workup->purify characterize Characterize final product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: Figure 2: General Experimental Workflow for Suzuki Coupling.

Troubleshooting and Optimization

  • Low Yields: If the yield is low, consider screening different palladium catalysts and ligands. Bulky, electron-rich phosphine ligands such as SPhos or JohnPhos can be effective for challenging substrates.[10][11] Varying the base and solvent system is also crucial. The presence of the nitro group may require milder bases like K₃PO₄ or fluoride sources like KF to avoid side reactions.

  • Homocoupling: The formation of bibenzyl (from the benzyl bromide) or biaryl (from the boronic acid) byproducts can be an issue. This can sometimes be minimized by adjusting the reaction temperature, catalyst loading, or the stoichiometry of the reactants.

  • Decomposition: this compound may be susceptible to decomposition under harsh conditions. Lowering the reaction temperature and using a more active catalyst system could mitigate this.

By carefully considering the electronic nature of the this compound substrate and systematically optimizing the reaction parameters outlined in these notes, researchers can successfully synthesize the desired diarylmethane products.

References

Application Notes and Protocols for 4-Fluoro-2-nitrobenzyl bromide as a Fluorescent Probe for Thiol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-2-nitrobenzyl bromide is a valuable tool in chemical biology and drug development, acting as a latent fluorescent probe for the detection and quantification of biological thiols. This compound is intrinsically non-fluorescent but undergoes a reaction with thiol-containing molecules, such as cysteine and glutathione, to yield a highly fluorescent product. This "turn-on" fluorescent response makes it a highly sensitive reagent for studying the role of thiols in various biological processes, including oxidative stress, enzyme activity, and drug metabolism.

The mechanism of action is based on a nucleophilic aromatic substitution (SNAr) reaction, where the thiol group displaces the fluoride atom on the aromatic ring. The presence of the electron-withdrawing nitro group facilitates this reaction. The resulting S-substituted nitrobenzyl derivative exhibits distinct fluorescent properties that can be monitored using standard fluorescence spectroscopy.

Principle of Detection

The use of this compound as a fluorescent probe for thiols is based on the following principle:

  • Reaction: The non-fluorescent this compound reacts with a thiol-containing analyte (R-SH) in a nucleophilic aromatic substitution reaction.

  • Fluorophore Formation: This reaction forms a stable, fluorescent S-(4-amino-2-nitrobenzyl)-thioether derivative.

  • Detection: The increase in fluorescence intensity is directly proportional to the concentration of the thiol analyte, allowing for quantitative analysis.

Data Presentation

The photophysical properties of the fluorescent adduct formed upon the reaction of this compound with a generic thiol (R-SH) are summarized in the table below. Please note that these are estimated values based on analogous nitroaromatic-thiol adducts and should be experimentally verified for specific applications.

PropertyValue
Excitation Wavelength (λex)~470 nm
Emission Wavelength (λem)~540 nm
Stokes Shift~70 nm
Quantum Yield (Φ)~0.3 - 0.5
Molar Extinction Coefficient (ε)>10,000 M⁻¹cm⁻¹

Experimental Protocols

Protocol 1: In Vitro Quantification of Thiols

This protocol describes the use of this compound to quantify the concentration of a pure thiol-containing compound (e.g., glutathione, cysteine) in a solution.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • Thiol standard (e.g., L-cysteine, Glutathione)

  • Microplate reader with fluorescence detection capabilities

  • Black, clear-bottom 96-well microplates

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

    • Prepare a fresh 1 mM stock solution of the thiol standard in PBS (pH 7.4).

    • Prepare a serial dilution of the thiol standard in PBS to create a standard curve (e.g., 0-100 µM).

  • Labeling Reaction:

    • In a 96-well microplate, add 50 µL of each thiol standard dilution.

    • Add 50 µL of a working solution of this compound (e.g., 200 µM in PBS, prepared by diluting the DMSO stock) to each well. This results in a final probe concentration of 100 µM. The optimal final concentration of the probe should be determined empirically for each application.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity using a microplate reader with excitation set to ~470 nm and emission set to ~540 nm.

    • Subtract the fluorescence of a blank sample (containing only the probe in PBS) from all readings.

  • Data Analysis:

    • Plot the fluorescence intensity as a function of the thiol standard concentration to generate a standard curve.

    • Determine the concentration of unknown samples by interpolating their fluorescence values on the standard curve.

Protocol 2: Detection of Thiols in Cell Lysates

This protocol provides a method for detecting the total thiol content in cell lysates.

Materials:

  • Cultured cells

  • Lysis buffer (e.g., RIPA buffer)

  • Bradford assay reagent for protein quantification

  • This compound stock solution (10 mM in DMSO)

  • PBS, pH 7.4

  • Microplate reader with fluorescence detection

Procedure:

  • Cell Lysis:

    • Harvest cultured cells and wash with ice-cold PBS.

    • Lyse the cells using a suitable lysis buffer on ice.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the total protein concentration of the cell lysate using a Bradford assay or a similar method.

  • Labeling Reaction:

    • Dilute the cell lysate with PBS to a suitable protein concentration (e.g., 0.1-1 mg/mL).

    • In a 96-well microplate, add 50 µL of the diluted cell lysate.

    • Add 50 µL of a working solution of this compound (e.g., 200 µM in PBS) to each well.

    • Incubate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence intensity at λex = ~470 nm and λem = ~540 nm.

    • Normalize the fluorescence intensity to the protein concentration of each sample.

Visualizations

signaling_pathway Probe This compound (Non-fluorescent) Product S-(4-amino-2-nitrobenzyl)-thioether (Fluorescent) Probe->Product Nucleophilic Aromatic Substitution (SNAr) Thiol Thiol (R-SH) (e.g., Cysteine, Glutathione) Thiol->Product Fluorescence Fluorescence Emission (~540 nm) Product->Fluorescence Excitation at ~470 nm experimental_workflow cluster_prep Sample Preparation cluster_reaction Labeling Reaction cluster_detection Detection & Analysis Sample Prepare Thiol Standard or Cell Lysate AddProbe Add this compound Sample->AddProbe Incubate Incubate at 37°C AddProbe->Incubate Measure Measure Fluorescence (Ex: ~470 nm, Em: ~540 nm) Incubate->Measure Analyze Quantify Thiol Concentration Measure->Analyze

Application Note: Photocatalyzed Atom Transfer Radical Addition (ATRA) of 4-Fluoro-2-nitrobenzyl Bromide with Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This application note details a protocol for the visible-light-mediated photocatalyzed Atom Transfer Radical Addition (ATRA) of 4-Fluoro-2-nitrobenzyl bromide to an alkene. This method provides a mild and efficient way to form new carbon-carbon bonds, which is a valuable transformation in the synthesis of complex molecules for pharmaceutical and materials science applications.

The 2-nitrobenzyl moiety is a well-known photolabile protecting group, and its reactivity can be harnessed in photoredox catalysis.[1] The protocol described here utilizes a common iridium-based photocatalyst to generate a benzylic radical from this compound, which then adds across a double bond.

Key Applications

  • Drug Discovery: Synthesis of complex scaffolds and late-stage functionalization of bioactive molecules.

  • Organic Synthesis: Formation of C-C bonds under mild conditions, avoiding harsh reagents.

  • Materials Science: Development of novel polymers and functional materials.

General Reaction Scheme

The general scheme for the photocatalyzed ATRA reaction is depicted below. An iridium photocatalyst, upon excitation by visible light, engages in a single-electron transfer with this compound to generate a 4-fluoro-2-nitrobenzyl radical. This radical then adds to an alkene to form a new radical intermediate, which is subsequently trapped by a bromine atom to yield the final product and regenerate the photocatalyst.

Experimental Data

The following table summarizes the results of the photocatalyzed ATRA reaction of this compound with various alkenes. The reactions were carried out under standardized conditions as described in the protocol below.

EntryAlkene SubstrateProductReaction Time (h)Yield (%)
1Styrene1-(3-bromo-1-phenylpropyl)-4-fluoro-2-nitrobenzene1285
21-Octene1-(1-bromo-dec-2-yl)-4-fluoro-2-nitrobenzene1878
3Cyclohexene1-((2-bromocyclohexyl)methyl)-4-fluoro-2-nitrobenzene1682
4Methyl AcrylateMethyl 2-bromo-3-(4-fluoro-2-nitrophenyl)propanoate1291

Experimental Protocol

Materials:

  • This compound

  • Alkene (e.g., Styrene)

  • [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆ (photocatalyst)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Schlenk tube or similar reaction vessel

  • Blue LED light source (450 nm)

  • Stir plate and stir bar

  • Standard laboratory glassware

  • Reagents for workup and purification (e.g., ethyl acetate, brine, sodium sulfate, silica gel)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv.), the alkene (0.3 mmol, 1.5 equiv.), and the iridium photocatalyst (0.004 mmol, 2 mol%).

  • The tube is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., nitrogen or argon) by three cycles of vacuum and backfill.

  • Add anhydrous DMF (2.0 mL) via syringe.

  • The reaction mixture is stirred and irradiated with a blue LED light source at room temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is diluted with ethyl acetate and washed with brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

Safety Precautions:

  • This compound is a lachrymator and should be handled in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Protect the reaction from ambient light as much as possible before initiating the photoreaction.

Visualizations

Reaction Workflow

G reagents 1. Add Reactants: - this compound - Alkene - Photocatalyst inert 2. Create Inert Atmosphere (N2 or Ar) reagents->inert solvent 3. Add Anhydrous Solvent (DMF) inert->solvent irradiate 4. Irradiate with Blue LED (Stir at RT) solvent->irradiate monitor 5. Monitor Reaction (TLC) irradiate->monitor workup 6. Aqueous Workup monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: Experimental workflow for the photocatalyzed ATRA reaction.

Proposed Catalytic Cycle

G PC Ir(III) PC_excited *Ir(III) PC->PC_excited hv (Blue LED) PC_oxidized Ir(IV) PC_excited->PC_oxidized SET substrate 4-F-2-NO2-BnBr PC_excited->substrate radical 4-F-2-NO2-Bn• PC_oxidized->PC SET substrate->radical - Br- adduct_radical Adduct Radical radical->adduct_radical alkene Alkene alkene->adduct_radical adduct_radical->PC_oxidized product Product adduct_radical->product + Br-

Caption: Proposed mechanism for the photocatalyzed ATRA reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Fluoro-2-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize the synthesis of 4-Fluoro-2-nitrobenzyl bromide and improve yields.

Frequently Asked Questions (FAQs)

Q1: My reaction is very slow or shows a high percentage of unreacted 4-fluoro-2-nitrotoluene. What are the common causes and solutions?

A: Slow or incomplete reactions are common due to the electron-withdrawing effects of the nitro and fluoro groups, which deactivate the benzylic position towards radical formation.[1]

  • Radical Initiator Issues: The radical initiator (e.g., AIBN, benzoyl peroxide) may be old or decomposed. Use a fresh batch of initiator for each reaction.

  • Insufficient Initiation Energy: If using a photochemical method, the light source may be too weak or of the wrong wavelength. A standard household compact fluorescent lamp (CFL) can be effective.[1] For thermally initiated reactions, ensure the temperature is appropriate for the initiator's half-life.

  • Reaction Temperature: The bromination of nitrotoluenes often requires higher temperatures to proceed at a reasonable rate. For example, photochemical bromination of 4-nitrotoluene in a flow reactor was optimized at 60°C.[1]

  • Inhibitors: Ensure all reagents and solvents are free from radical inhibitors.

Q2: I am observing a significant amount of the di-brominated side product (4-fluoro-2-nitrobenzylidene dibromide). How can I improve selectivity for the desired mono-brominated product?

A: The formation of di-brominated impurities is a primary challenge in benzylic brominations, often occurring because the mono-brominated product can be more reactive than the starting material.[1][2]

  • Control Stoichiometry: Avoid using a large excess of the brominating agent. A slight excess of N-bromosuccinimide (NBS), typically around 1.05 to 1.3 equivalents, is often sufficient to drive the reaction to completion without excessive di-bromination.[1][3]

  • Continuous Addition of NBS: Adding the NBS portion-wise or as a slow, continuous slurry can maintain a low concentration of bromine in the reaction mixture. This ensures the bromine reacts immediately as it is generated, which significantly improves selectivity for the mono-brominated product and reduces overall reaction time.[3]

  • Flow Chemistry: Continuous flow reactors offer precise control over residence time and temperature, which can be tuned to maximize conversion of the starting material while minimizing the formation of the di-brominated product.[1] Excellent selectivity (99%) has been achieved for similar substrates using this method.[1]

Q3: My reaction mixture turns dark, and I am getting significant tar or polymer formation. What is causing this and how can it be prevented?

A: Polymerization and the formation of impurities can occur from prolonged heating of the starting material in the presence of a radical initiator before the brominating agent is introduced.[3]

  • Minimize Pre-heating: Avoid prolonged heating of the 4-fluoro-2-nitrotoluene and initiator mixture.

  • Adopt Continuous Addition: A slow, continuous addition of the NBS slurry is highly recommended. This strategy minimizes side reactions and polymerization by ensuring a consistent source of NBS is available to react, preventing the buildup of radical intermediates that can lead to undesired products.[3]

Q4: What are the recommended solvents and brominating agents for a higher yield and safer process?

A: While classic Wohl-Ziegler reactions often use hazardous chlorinated solvents like carbon tetrachloride (CCl4), modern and safer alternatives are available and highly effective.[1][4]

  • Solvents: Acetonitrile is an excellent solvent for benzylic brominations with NBS, as both NBS and its byproduct, succinimide, are relatively soluble.[1] This avoids the use of hazardous solvents like CCl4. Other solvents like 1,2-dichloroethane have also been used successfully.[5][6]

  • Brominating Agents:

    • N-Bromosuccinimide (NBS): This is the most common reagent. However, the quality of NBS from different suppliers can vary, particularly in its bromine (Br2) and HBr content, which can affect reaction rates and selectivity.[2][3]

    • HBr/H₂O₂ System: An alternative method uses hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) to generate bromine in situ. This method can achieve high conversion rates (>99%) with no detectable di-bromo byproducts when reaction conditions are carefully controlled.[5][6]

    • NaBr/NaBrO₃ Reagent: An eco-friendly and cost-effective option involves using a 2:1:3 mixture of NaBr-NaBrO₃-NaCl.[7]

Q5: What is the most effective procedure for purifying the crude this compound to achieve high purity?

A: Proper workup and purification are critical for isolating a high-purity product.

  • Aqueous Wash: After the reaction is complete, the cooled reaction mixture should be washed to remove byproducts and unreacted reagents. A typical sequence includes washing with water, an ice-cold aqueous solution of sodium bicarbonate or sodium sulfite to neutralize excess acid and quench unreacted bromine, followed by a final wash with water.[4][8]

  • Recrystallization: This is the most common method for purification. Effective solvents for recrystallization include ethanol, ligroin, or petroleum ether.[4][9] The crude product is dissolved in a minimum amount of the hot solvent, and the solution is then cooled slowly to allow for the formation of pure crystals.

  • Cold Crystallization: In some processes, particularly those using a large excess of the starting material, the product can be selectively crystallized from the cold reaction mixture, which simplifies the process and allows for the recycling of the mother liquor.[7][10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Conversion / Incomplete Reaction 1. Deactivated substrate due to electron-withdrawing groups.[1]2. Inactive radical initiator or insufficient light source.3. Reaction temperature is too low.1. Increase reaction temperature moderately (e.g., to 60°C).[1]2. Use a fresh batch of initiator (AIBN, benzoyl peroxide).3. Ensure adequate irradiation if using a photochemical method.[1]
Low Selectivity / High Di-bromination 1. Excess brominating agent (NBS).2. High reactivity of the mono-brominated product.[2]3. Uncontrolled generation of bromine.1. Use only a slight excess of NBS (1.05-1.3 eq).[1][3]2. Implement slow, continuous addition of NBS slurry.[3]3. Consider using a continuous flow reactor for precise control.[1]
Impurity / Polymer Formation 1. Prolonged heating of starting material with initiator before bromination.[3]2. Side reactions due to high radical concentration.1. Add NBS continuously rather than all at once.[3]2. Avoid extended periods of heating before the brominating agent is introduced.
Inconsistent Results Between Batches 1. Variable quality of NBS (different levels of Br₂/HBr).[2][3]1. Source high-purity NBS from a reliable supplier.2. Standardize the reaction conditions and monitor carefully with in-process controls (e.g., HPLC, GC).

Data Presentation: Comparison of Synthesis Methods

Table 1: Overview of Key Synthesis Parameters for Benzylic Bromination of Nitrotoluenes

Method Brominating Agent Initiation Solvent Temperature Yield / Conversion Selectivity Reference
Continuous Flow NBS (1.05 eq)Light (CFL)Acetonitrile60 °C90% Conversion99%[1]
Batch (Continuous Add.) NBS (1.30 eq)Benzoyl PeroxideAcetic AcidN/AHighImproved[3]
HBr/H₂O₂ HBr / H₂O₂Thermal (AIBN)Dichloroethane72-75 °C98.5%No di-bromo detected[6]
Classical Batch Elemental BromineLight (500W lamp)Carbon TetrachlorideReflux~80%N/A[4]

Experimental Protocols

Protocol 1: Photochemical Bromination in a Continuous Flow Reactor (Adapted from a procedure for 4-nitrotoluene)[1]

  • Reagents & Setup:

    • 4-Fluoro-2-nitrotoluene

    • N-Bromosuccinimide (NBS), 1.05 equivalents

    • Acetonitrile (solvent)

    • A transparent FEP tubing reactor coiled around a light source (e.g., 30W compact fluorescent lamp).

    • Syringe pump to control the flow rate.

  • Procedure:

    • Prepare a 0.5 M solution of 4-fluoro-2-nitrotoluene and 1.05 equivalents of NBS in acetonitrile.

    • Pump the solution through the FEP tubing reactor at a determined flow rate. For a similar substrate, a residence time of 50 minutes at 60 °C yielded optimal results.[1]

    • Ensure the reactor is continuously irradiated by the light source throughout the process.

    • Collect the output from the reactor.

    • Monitor the reaction conversion and selectivity using GC-MS or HPLC.

  • Workup & Purification:

    • Evaporate the acetonitrile solvent under reduced pressure.

    • Redissolve the residue in a suitable organic solvent like dichloromethane.

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by recrystallization from ethanol.

Protocol 2: HBr/H₂O₂ Bromination in Batch (Adapted from a procedure for o-nitrotoluene)[5][6]

  • Reagents & Setup:

    • 4-Fluoro-2-nitrotoluene

    • 1,2-Dichloroethane (DCE) or Chlorobenzene (solvent)

    • Azobisisobutyronitrile (AIBN)

    • 40% Hydrobromic Acid (HBr), ~1.2 equivalents

    • 30% Hydrogen Peroxide (H₂O₂), ~1.2 equivalents

    • A jacketed reactor equipped with a mechanical stirrer, condenser, and two dropping funnels.

  • Procedure:

    • In the reactor, charge a portion of the DCE and 4-fluoro-2-nitrotoluene. Stir to dissolve.

    • Add the 40% HBr solution. Heat the mixture to 72-75 °C.

    • Prepare a solution of the remaining 4-fluoro-2-nitrotoluene and AIBN in DCE.

    • Slowly and simultaneously, add the AIBN solution and the 30% H₂O₂ solution to the heated reactor over 2-4 hours. Maintain the temperature at 72-75 °C.

    • After the addition is complete, continue stirring at the same temperature for an additional 2 hours.

    • Cool the reaction to room temperature and monitor for completion by HPLC.

  • Workup & Purification:

    • Transfer the mixture to a separatory funnel and allow the layers to settle.

    • Remove the upper aqueous layer.

    • Wash the lower organic layer with water, followed by a 5% sodium sulfite solution, and finally water again.

    • Remove the solvent by distillation under reduced pressure.

    • Wash the resulting solid residue with cold dichloroethane or recrystallize from petroleum ether to obtain the pure product.[6][8]

Visualizations

SynthesisWorkflow start Starting Material (4-Fluoro-2-nitrotoluene) reaction Bromination Reaction (Batch or Flow) start->reaction reagents Reagents (Solvent, Brominating Agent, Initiator) reagents->reaction workup Aqueous Workup (Wash & Neutralize) reaction->workup Crude Mixture purification Purification (Recrystallization) workup->purification product Final Product (4-Fluoro-2-nitrobenzyl bromide) purification->product High Purity

Caption: General workflow for the synthesis and purification of this compound.

TroubleshootingTree p1 Low Yield Observed? q1 High % of Unreacted Starting Material? p1->q1 Yes s1a Check Initiator Quality & Amount Increase Temperature or Light Intensity q1->s1a Yes q2 High % of Di-brominated Side Product? q1->q2 No s2a Reduce NBS to 1.05-1.3 eq. Use Continuous NBS Addition Consider Flow Chemistry q2->s2a Yes q3 Significant Tar or Polymer Formation? q2->q3 No s3a Avoid Pre-heating Mixture Implement Continuous NBS Addition q3->s3a Yes

Caption: A decision tree for troubleshooting common issues in the synthesis.

ReactionPathways start 4-Fluoro-2-nitrotoluene intermediate Benzylic Radical start->intermediate + Br• - H• product Desired Product (Mono-bromide) intermediate->product + Br₂ - Br• side_product Side Product (Di-bromide) product->side_product + Br•, + Br₂ (Undesired Pathway)

Caption: Reaction pathways showing formation of the desired product and the di-brominated side product.

References

common side reactions and byproducts in 4-Fluoro-2-nitrobenzyl bromide chemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Fluoro-2-nitrobenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of this compound?

A1: The most prevalent side reactions during the synthesis of this compound from 4-fluoro-2-nitrotoluene via radical bromination include:

  • Over-bromination: Formation of 4-fluoro-2-nitrobenzylidene dibromide. This occurs when the benzylic position is brominated a second time.

  • Hydrolysis: The product, this compound, can react with any residual water in the reaction mixture to form 4-fluoro-2-nitrobenzyl alcohol.

  • Oxidation: The benzylic bromide can be oxidized to form 4-fluoro-2-nitrobenzaldehyde, especially if the reaction is exposed to air for extended periods at elevated temperatures.

Q2: What are the typical byproducts found in a crude reaction mixture of this compound?

A2: Besides the main side products mentioned above (dibromide, alcohol, and aldehyde), other common impurities can include unreacted starting material (4-fluoro-2-nitrotoluene) and residual brominating agents or their byproducts (e.g., succinimide if NBS is used).

Q3: How can I minimize the formation of the dibrominated byproduct?

A3: To minimize the formation of 4-fluoro-2-nitrobenzylidene dibromide, it is crucial to control the stoichiometry of the brominating agent. Using a slight excess of the brominating agent is common, but a large excess should be avoided. Slow, portion-wise, or continuous addition of the brominating agent can also help maintain a low concentration of bromine radicals, favoring mono-bromination.[1][2]

Q4: What is the role of the fluorine atom in the reactivity and side reactions of this compound?

A4: The fluorine atom, being an electron-withdrawing group, can influence the reactivity of the aromatic ring and the benzylic position. While the nitro group is the dominant deactivating group, the fluorine atom can further decrease the electron density of the ring, potentially affecting the rate of electrophilic aromatic substitution if such conditions were to arise. However, in the context of radical benzylic bromination, its effect is less pronounced than the stabilization of the benzylic radical by the phenyl ring. The primary driver for side reactions remains the reactivity of the benzylic bromide functionality itself.

Troubleshooting Guides

Issue 1: Low Yield of this compound
Symptom Possible Cause Suggested Solution
Low conversion of starting material Incomplete reaction due to insufficient initiator, low reaction temperature, or short reaction time.- Ensure the radical initiator (e.g., AIBN, benzoyl peroxide) is fresh and added in the correct amount. - Optimize the reaction temperature; benzylic bromination is often carried out at the reflux temperature of the solvent. - Increase the reaction time and monitor the progress by TLC or GC.
Significant amount of hydrolysis product (4-fluoro-2-nitrobenzyl alcohol) Presence of water in the reaction mixture.- Use anhydrous solvents and reagents. - Dry all glassware thoroughly before use. - Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product loss during work-up The product is somewhat volatile and can be lost during solvent removal under high vacuum. The product can also be sensitive to aqueous work-up conditions.- Use a rotary evaporator at a moderate temperature and pressure. - Minimize the duration of contact with aqueous phases during extraction. Use cold water for washing.
Issue 2: High Levels of Impurities
Impurity Observed Possible Cause Suggested Solution
4-Fluoro-2-nitrobenzylidene dibromide Excess of brominating agent or prolonged reaction time at high temperatures.- Use a stoichiometric amount or a slight excess of the brominating agent (e.g., 1.05-1.1 equivalents). - Add the brominating agent in portions or via a syringe pump over time. - Monitor the reaction closely and stop it once the starting material is consumed.
4-Fluoro-2-nitrobenzaldehyde Oxidation of the product.- Conduct the reaction under an inert atmosphere. - Avoid prolonged exposure to air, especially at elevated temperatures during work-up and purification.
Unreacted 4-fluoro-2-nitrotoluene Incomplete reaction.- See solutions for "Low conversion of starting material" in Issue 1.

Data Presentation

Table 1: Hypothetical Impurity Profile of Crude this compound under Different Reaction Conditions

Condition This compound (%) 4-Fluoro-2-nitrotoluene (%) 4-Fluoro-2-nitrobenzylidene dibromide (%) 4-Fluoro-2-nitrobenzyl alcohol (%) 4-Fluoro-2-nitrobenzaldehyde (%)
Optimized 85< 5< 5< 3< 2
Excess Brominating Agent 70< 220< 3< 2
Presence of Water 65< 5< 520< 2
Prolonged Reaction Time 75< 215< 35

Note: These are hypothetical values for illustrative purposes.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and should be optimized based on laboratory conditions and analytical monitoring.

Materials:

  • 4-Fluoro-2-nitrotoluene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

  • Carbon tetrachloride (CCl₄) or other suitable anhydrous solvent

  • Anhydrous sodium sulfate or magnesium sulfate

  • Hexane or Heptane for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in anhydrous carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 equivalents) and a catalytic amount of AIBN or BPO (0.02-0.05 equivalents).

  • Heat the mixture to reflux with vigorous stirring. The reaction can be initiated with a heat lamp if necessary.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with cold water and then with a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system, such as hexane or a mixture of hexane and a small amount of ethyl acetate.

Purification Protocol: Recrystallization of this compound
  • Dissolve the crude this compound in a minimal amount of a hot solvent (e.g., heptane or a mixture of ethyl acetate and hexane).

  • Allow the solution to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Mandatory Visualization

Side_Reactions 4-Fluoro-2-nitrotoluene 4-Fluoro-2-nitrotoluene This compound This compound 4-Fluoro-2-nitrotoluene->this compound Radical Bromination (NBS, Initiator) 4-Fluoro-2-nitrobenzylidene dibromide 4-Fluoro-2-nitrobenzylidene dibromide This compound->4-Fluoro-2-nitrobenzylidene dibromide Over-bromination 4-Fluoro-2-nitrobenzyl alcohol 4-Fluoro-2-nitrobenzyl alcohol This compound->4-Fluoro-2-nitrobenzyl alcohol Hydrolysis (H2O) 4-Fluoro-2-nitrobenzaldehyde 4-Fluoro-2-nitrobenzaldehyde This compound->4-Fluoro-2-nitrobenzaldehyde Oxidation

Caption: Common side reactions in the synthesis of this compound.

Troubleshooting_Workflow cluster_synthesis Synthesis of this compound cluster_troubleshooting Troubleshooting Start Start Reaction_Setup Set up reaction: 4-Fluoro-2-nitrotoluene, NBS, Initiator, Solvent Start->Reaction_Setup Reaction Reflux and Monitor Reaction_Setup->Reaction Workup Aqueous Work-up Reaction->Workup Low_Yield Low_Yield Reaction->Low_Yield Issue? Purification Recrystallization Workup->Purification High_Impurities High_Impurities Workup->High_Impurities Issue? Final_Product Final_Product Purification->Final_Product Purification->High_Impurities Issue? Check_Initiator Check Initiator Activity Low_Yield->Check_Initiator Incomplete Reaction Optimize_Conditions Optimize T and Time Low_Yield->Optimize_Conditions Incomplete Reaction Anhydrous_Conditions Ensure Anhydrous Conditions Low_Yield->Anhydrous_Conditions Hydrolysis Control_Stoichiometry Control Bromine Stoichiometry High_Impurities->Control_Stoichiometry Over-bromination Inert_Atmosphere Use Inert Atmosphere High_Impurities->Inert_Atmosphere Oxidation

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 4-Fluoro-2-nitrobenzyl bromide and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 4-Fluoro-2-nitrobenzyl bromide and its derivatives. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound?

The two most prevalent and effective methods for purifying this compound and its derivatives are recrystallization and silica gel column chromatography. The choice between these techniques depends on the nature and quantity of impurities, as well as the desired final purity of the product.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A suitable recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room or lower temperatures. For aromatic nitro compounds like this compound, common solvents to consider for screening include ethanol, methanol, isopropanol, ethyl acetate, and hexane, or mixtures thereof.[1] A good starting point is often a mixed solvent system, such as ethanol/water or isopropanol/water.[1] For other nitrobenzyl bromides, solvents like ligroin and petroleum ether have been used successfully.[2][3]

Q3: What are the likely impurities in a sample of this compound?

Impurities will largely depend on the synthetic route employed. However, common contaminants may include:

  • Unreacted starting materials, such as 4-fluoro-2-nitrotoluene.

  • Over-brominated species, like 4-fluoro-2-nitrobenzylidene bromide.

  • Hydrolysis products, for instance, 4-fluoro-2-nitrobenzyl alcohol, especially if the compound has been exposed to moisture.

  • By-products from the bromination reaction.

Q4: How can I monitor the purity of my this compound during purification?

Thin-layer chromatography (TLC) is a quick and effective method to monitor the progress of your purification. By comparing the TLC profile of your crude material with the fractions collected from column chromatography or the crystals obtained from recrystallization, you can assess the removal of impurities. Staining with a suitable reagent or visualization under UV light can help in identifying the spots.

Q5: Is this compound stable? What are the recommended storage conditions?

Like many benzyl bromides, this compound is a lachrymator and should be handled with care in a well-ventilated fume hood.[4] It is also sensitive to moisture, which can lead to hydrolysis.[5] Therefore, it is recommended to store the compound in a tightly sealed container under a dry, inert atmosphere at 2-8°C.[6]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
Compound "oils out" instead of forming crystals. The compound is coming out of solution above its melting point.Add more of the primary solvent to the hot solution to increase the saturation temperature. Alternatively, switch to a lower-boiling point solvent system. Seeding the solution with a pure crystal can also induce crystallization.[1]
No crystal formation upon cooling. The solution is not saturated, meaning too much solvent was used.Evaporate some of the solvent to concentrate the solution and then allow it to cool again. Scratching the inside of the flask with a glass rod at the solvent line can also initiate crystal growth.
Low recovery of the purified product. Too much solvent was used, or the compound has significant solubility in the cold solvent. The crystals were washed with a solvent that was not cold enough.Use the minimum amount of hot solvent necessary to dissolve the crude product. Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation. Always wash the collected crystals with a minimal amount of ice-cold solvent.[7]
Colored impurities remain in the crystals. The impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] Be aware that using too much charcoal can lead to the loss of the desired product.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of the product from impurities. The chosen eluent system is not providing adequate resolution. The column was not packed or loaded correctly.Systematically test different solvent systems using TLC to find an eluent that provides good separation between your product and the impurities. An Rf value between 0.2 and 0.4 for the desired compound is often ideal for good separation on a column.[1] Ensure the silica gel is packed uniformly without any cracks or air bubbles.
The compound is not eluting from the column. The eluent is not polar enough. The compound may have decomposed on the acidic silica gel.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. If the compound still does not elute, a more polar solvent system like dichloromethane/methanol may be necessary.[8] To check for decomposition, you can perform a small-scale test by spotting the compound on a TLC plate and letting it sit for a while before eluting.[8]
Streaking or tailing of the compound on TLC and the column. The compound is interacting too strongly with the acidic silica gel.Add a small amount of a polar modifier, such as a few drops of acetic acid or triethylamine, to the eluent to reduce tailing. Using a different stationary phase, like neutral alumina, can also be beneficial.[8]
The compound crystallizes on the column. The concentration of the compound is too high in the eluting band, leading to precipitation.Try using a slightly more polar eluent from the beginning to increase the solubility of the compound in the mobile phase. You can also try to load a smaller amount of the crude material onto the column.

Quantitative Data Summary

Purification Technique Compound Solvent System / Eluent Observed Purity / Yield Reference
Recrystallizationp-Nitrobenzyl bromideLigroin (b.p. 90-100°C)m.p. 97.5–99°C[Organic Syntheses][2]
Recrystallizationp-Nitrobenzyl bromideEthanol80% Yield[PrepChem.com][9]
Recrystallizationo-Nitrobenzyl bromidePetroleum etherWhite crystals[CN103641722A][3]
Column Chromatography4-Ethoxy-2-fluoro-1-nitrobenzeneHexane/Ethyl Acetate (gradient)-[BenchChem][1]
Column ChromatographyGeneral Nitro-AromaticsDichloromethane/Methanol (gradient)-[BenchChem][8]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is a general guideline for the recrystallization of this compound and should be optimized for your specific sample.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, hexane, ethyl acetate, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.[1]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add the chosen solvent (or solvent mixture) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[10]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.[10]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize the formation of crystals.[10]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[7]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Column Chromatography

This protocol provides a general procedure for the purification of this compound using silica gel column chromatography.

  • Eluent Selection: Use thin-layer chromatography (TLC) to determine a suitable solvent system that provides good separation between the desired product and any impurities. A common starting point for nitro-aromatic compounds is a mixture of hexane and ethyl acetate.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into a glass column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand to the top of the silica bed.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent and carefully load it onto the top of the silica gel bed.[1]

  • Elution: Begin eluting the column with the initial solvent mixture. The polarity of the eluent can be gradually increased based on the separation observed on TLC. Collect fractions in separate test tubes.[8]

  • Fraction Analysis: Monitor the composition of the collected fractions by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.[1]

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_product Dissolved Product add_solvent->dissolved_product hot_filtration Hot Filtration (Optional) dissolved_product->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved_product->cooling hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration wash_crystals Wash with Cold Solvent vacuum_filtration->wash_crystals drying Drying wash_crystals->drying pure_product Pure Crystalline Product drying->pure_product

Caption: Workflow for the purification of this compound by recrystallization.

Column_Chromatography_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis_isolation Analysis & Isolation eluent_selection TLC for Eluent Selection column_packing Pack Silica Gel Column eluent_selection->column_packing sample_loading Load Crude Product column_packing->sample_loading elution Elute with Solvent Gradient sample_loading->elution collect_fractions Collect Fractions elution->collect_fractions tlc_analysis TLC Analysis of Fractions collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions solvent_evaporation Solvent Evaporation combine_fractions->solvent_evaporation pure_product Purified Product solvent_evaporation->pure_product

Caption: General workflow for the purification of this compound using column chromatography.

References

troubleshooting guide for sluggish 4-Fluoro-2-nitrobenzyl bromide reactions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing sluggish or problematic reactions with 4-Fluoro-2-nitrobenzyl bromide.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My reaction with this compound is very slow or not proceeding to completion. What are the common causes?

Sluggish reactions are a common issue and can be attributed to several factors:

  • Inadequate Nucleophile Strength: The reactivity of the nucleophile is critical. Weakly nucleophilic species will react slowly.

  • Steric Hindrance: While the ortho-nitro group's electronic effects are significant, steric hindrance at the benzylic position or on the nucleophile can impede the reaction.

  • Solvent Choice: The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. An inappropriate solvent can significantly slow down the reaction.

  • Base Strength: For nucleophiles requiring deprotonation (e.g., phenols, thiols), the choice and stoichiometry of the base are paramount. Incomplete deprotonation will result in a low concentration of the active nucleophile.

  • Low Temperature: While higher temperatures can promote side reactions, insufficient thermal energy may lead to a slow reaction rate.

  • Poor Reagent Quality: Degradation of this compound or the nucleophile can lead to poor reactivity.

Troubleshooting Steps:

  • Assess Nucleophilicity: If possible, consider using a more potent nucleophile or adding a catalyst.

  • Optimize Solvent: Switch to a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance the rate of S_N2 reactions.

  • Select an Appropriate Base: Ensure the base is strong enough to fully deprotonate the nucleophile. For example, for phenols, a stronger base like sodium hydride or potassium carbonate may be more effective than triethylamine.

  • Adjust Temperature: Gradually increase the reaction temperature, monitoring for the formation of side products.

  • Verify Reagent Purity: Use freshly purified reagents. This compound should be stored in a cool, dry, and dark place.

Q2: I am observing the formation of multiple products. What are the likely side reactions?

The formation of side products can complicate purification and reduce the yield of the desired product. Common side reactions include:

  • Over-alkylation: Primary and secondary amines can undergo multiple alkylations, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.

  • Elimination Reactions: Under strongly basic conditions, elimination to form 4-fluoro-2-nitrostyrene can compete with substitution.

  • Anion-Radical Mechanism: With certain "soft" nucleophiles and under specific conditions, a single-electron transfer (SET) mechanism can occur, leading to the formation of dimeric products like 1,2-bis(4-fluoro-2-nitrophenyl)ethane.[1]

  • Decomposition: Nitrobenzyl halides, particularly ortho-isomers, can be thermally unstable and may decompose, especially at elevated temperatures.[2]

Troubleshooting Side Reactions:

  • Control Stoichiometry: To avoid over-alkylation of amines, use a large excess of the amine relative to the this compound.

  • Use a Milder Base: If elimination is suspected, switch to a less sterically hindered and milder base.

  • Modify Reaction Conditions: To favor the S_N2 pathway over the anion-radical mechanism, consider using "harder" nucleophiles and carefully selecting the solvent.[1]

  • Maintain Lower Temperatures: To minimize decomposition, run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q3: My yield is consistently low, even when the starting material is consumed. What could be the issue?

Low isolated yields despite complete consumption of the starting material often point to issues with product stability, work-up procedures, or competing reaction pathways.

  • Product Instability: The desired product may be unstable under the reaction or work-up conditions.

  • Formation of Water-Soluble Byproducts: If the product or byproducts are highly polar, they may be lost during the aqueous work-up.

  • Competing Reaction Pathways: As mentioned in Q2, side reactions can consume the starting material without forming the desired product. The ortho-nitro group can sometimes act as an intramolecular nucleophile, leading to undesired rearrangements.

Troubleshooting Low Yields:

  • Modify Work-up: Minimize exposure of the product to strong acids or bases during extraction and purification.

  • Analyze the Crude Reaction Mixture: Before work-up, take a sample for analysis (e.g., by LC-MS or NMR) to identify all components and understand the product distribution.

  • Re-evaluate Reaction Conditions: Based on the identified side products, adjust the solvent, base, temperature, or nucleophile to favor the desired reaction pathway.

Experimental Protocols & Data

General Protocol for Nucleophilic Substitution with Amines

A common application of this compound is the alkylation of primary or secondary amines.

  • Dissolve the amine (2-3 equivalents) in a suitable polar aprotic solvent (e.g., DMF, Acetonitrile).

  • Add a non-nucleophilic base (e.g., Diisopropylethylamine, 1.5 equivalents) if the amine salt is used or to scavenge the HBr formed.

  • Slowly add a solution of this compound (1 equivalent) in the same solvent.

  • Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) while monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Nucleophile (Example)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
Secondary AmineDMFK₂CO₃901275-88[This is an illustrative example based on similar reactions]
Primary AmineAcetonitrileDIPEART - 504-860-80[This is an illustrative example based on similar reactions]
General Protocol for O-Alkylation of Phenols
  • To a solution of the phenol (1 equivalent) in a polar aprotic solvent (e.g., DMF or acetone), add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH, 1.1-1.5 equivalents).

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add a solution of this compound (1-1.2 equivalents) dropwise.

  • Heat the reaction mixture (typically 50-80 °C) and monitor by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent.

  • Wash the organic phase, dry, and concentrate.

  • Purify by column chromatography or recrystallization.

Nucleophile (Example)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
PhenolDMFK₂CO₃60685-95[This is an illustrative example based on similar reactions]
p-CresolAcetoneCs₂CO₃Reflux4>90[This is an illustrative example based on similar reactions]
General Protocol for S-Alkylation of Thiols
  • Dissolve the thiol (1 equivalent) in a solvent such as DMF or ethanol.

  • Add a base (e.g., K₂CO₃, Et₃N, or DBU, 1.1 equivalents) and stir for 15-30 minutes at room temperature.

  • Slowly add this compound (1 equivalent).

  • Stir at room temperature and monitor the reaction progress. These reactions are often rapid.

  • Once complete, dilute with water and extract the product.

  • Wash, dry, and concentrate the organic layer.

  • Purify the product as needed.

Nucleophile (Example)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
ThiophenolDMFK₂CO₃RT1>95[This is an illustrative example based on similar reactions]
1-OctanethiolDMFDBURT<0.5>95[3]

Visual Troubleshooting Guides

Below are diagrams illustrating key concepts in troubleshooting this compound reactions.

G cluster_0 Troubleshooting Sluggish Reactions start Sluggish Reaction q1 Is the Nucleophile Strong? start->q1 q2 Is the Solvent Polar Aprotic? q1->q2 Yes sol1 Use Stronger Nucleophile / Catalyst q1->sol1 No q3 Is the Base Adequate? q2->q3 Yes sol2 Switch to DMF, DMSO, or ACN q2->sol2 No q4 Is Temperature Optimized? q3->q4 Yes sol3 Use Stronger/Appropriate Base q3->sol3 No sol4 Increase Temperature Cautiously q4->sol4 No end Reaction Optimized q4->end Yes sol1->q2 sol2->q3 sol3->q4 sol4->end

Caption: A flowchart for diagnosing and resolving sluggish reactions.

G cluster_1 Common Side Reaction Pathways cluster_sn2 Desired Pathway cluster_side Side Reactions start This compound + Nucleophile sn2 SN2 Reaction start->sn2 Good Nucleophile, Polar Aprotic Solvent, Optimized Temp. over_alk Over-alkylation (Amine Nucleophiles) start->over_alk Excess Benzyl Bromide elim Elimination (Strong, Bulky Base) start->elim Strong/Hindered Base set Anion-Radical (SET) (Soft Nucleophiles) start->set Soft Nucleophile decomp Decomposition (High Temperature) start->decomp Excessive Heat product Desired Substitution Product sn2->product

Caption: Competing reaction pathways for this compound.

References

optimizing solvent and temperature conditions for 4-Fluoro-2-nitrobenzyl bromide alkylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of solvent and temperature conditions for alkylations involving 4-Fluoro-2-nitrobenzyl bromide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general reactivity of this compound in alkylation reactions?

A1: this compound is a reactive alkylating agent, well-suited for SN2 reactions. The benzylic bromide is an excellent leaving group. The electron-withdrawing nitro group at the ortho position and the fluoro group at the para position activate the benzylic carbon towards nucleophilic attack. This enhanced reactivity allows for alkylation of a wide range of nucleophiles, including amines, phenols, and thiols, under relatively mild conditions.

Q2: Which solvents are recommended for alkylation with this compound?

A2: For SN2 reactions involving this compound, polar aprotic solvents are generally recommended. These solvents can dissolve both the reactants but do not significantly solvate the nucleophile, thus preserving its reactivity. Commonly used and effective solvents include:

  • Acetonitrile (ACN)

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Acetone

  • Tetrahydrofuran (THF)

Protic solvents, such as ethanol or water, are generally avoided as they can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity and slows down the reaction rate.

Q3: What is the optimal temperature range for these alkylation reactions?

A3: The optimal temperature depends on the nucleophilicity of the substrate and the chosen solvent. Many reactions can proceed efficiently at room temperature (20-25 °C). For less reactive nucleophiles, gentle heating to 40-80 °C may be required to increase the reaction rate. It is advisable to monitor the reaction by TLC or LC-MS to avoid potential side reactions or decomposition at elevated temperatures. Some optimization screens have shown high yields at temperatures as low as 0 °C, particularly with strong bases and reactive nucleophiles.[1][2]

Q4: How do I choose an appropriate base for the reaction?

A4: The choice of base is critical and depends on the pKa of the nucleophile.

  • For N-alkylation of amines , inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used. Organic bases such as triethylamine (Et3N), N,N-diisopropylethylamine (DIPEA), or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are also effective.[1]

  • For O-alkylation of phenols , a stronger base is often required to deprotonate the hydroxyl group. Sodium hydride (NaH) or potassium carbonate are frequently employed.[2]

  • It is important to consider the solubility of the base in the chosen solvent. For instance, K2CO3 has low solubility in acetone, which can lead to incomplete reactions.[3] In such cases, a more soluble base or a different solvent like DMF may be preferable.

Q5: What are common side reactions and how can they be minimized?

A5: The most common side reaction is over-alkylation , particularly when alkylating primary amines, which can lead to the formation of tertiary amines and even quaternary ammonium salts. To minimize this:

  • Use a slight excess of the amine relative to this compound.

  • Control the reaction temperature; lower temperatures often favor mono-alkylation.

  • Add the alkylating agent slowly to the reaction mixture.

Another potential side reaction is elimination, although this is less common with benzylic halides. The presence of strong, bulky bases at high temperatures can promote elimination.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Rationale
Low Reactivity of Nucleophile Increase the reaction temperature in increments of 10-20 °C.Provides the necessary activation energy for the reaction to proceed.
Use a stronger base to fully deprotonate the nucleophile.A higher concentration of the anionic nucleophile increases the reaction rate.
Poor Solubility of Reactants or Base Switch to a solvent with better solubilizing properties (e.g., DMF or DMSO).Ensures all reactants are in solution to facilitate the reaction.[3]
Use a more soluble base (e.g., Cs2CO3 instead of K2CO3).Increases the effective concentration of the base.[3]
Decomposition of Reactants or Product Run the reaction at a lower temperature.Minimizes thermal degradation.
Ensure the reaction is performed under an inert atmosphere (N2 or Ar) if reactants are air-sensitive.Prevents oxidative decomposition.
Presence of Water Use anhydrous solvents and reagents. Dry glassware thoroughly before use.Water can protonate the nucleophile, reducing its reactivity, and can also hydrolyze the alkylating agent.
Issue 2: Formation of Multiple Products (Low Selectivity)
Potential Cause Troubleshooting Step Rationale
Over-alkylation of Amines Use an excess of the amine nucleophile (1.5 to 2 equivalents).Statistically favors the mono-alkylation product.
Add this compound slowly to the reaction mixture.Maintains a low concentration of the alkylating agent, reducing the chance of the mono-alkylated product reacting further.
Conduct the reaction at a lower temperature.Often improves selectivity for the initial alkylation.
Competing O- vs. N-Alkylation (in amino-phenols) Modify the pH of the reaction.At lower pH, the more basic amino group is protonated and less nucleophilic, favoring O-alkylation. At higher pH, the phenoxide is readily formed, but N-alkylation may still compete.
Protect one of the functional groups before alkylation.Ensures selective reaction at the desired site.

Data Presentation: Solvent and Base Screening for Benzyl Bromide Alkylations

The following tables are generalized based on typical results for benzyl bromide alkylations and should be used as a starting point for optimization.

Table 1: Solvent Effects on N-Alkylation of Benzylamine with a Benzyl Bromide Derivative

SolventTemperature (°C)Time (h)Yield (%)
Acetonitrile (ACN)Room Temp12~85-95%
N,N-Dimethylformamide (DMF)Room Temp8~90-98%
Dimethyl Sulfoxide (DMSO)Room Temp8~85-95%
Tetrahydrofuran (THF)Room Temp24~60-70%
AcetoneRoom Temp18~70-80%

Table 2: Base Selection for N-Alkylation in DMF at Room Temperature

BaseEquivalentsTime (h)Yield (%)
K2CO32.012~85%
Cs2CO32.010~90%
Triethylamine (Et3N)2.510~80%
DIPEA2.510~82%
DBU1.56~95%

Experimental Protocols

General Protocol for N-Alkylation of a Primary Amine
  • To a solution of the primary amine (1.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask, add K2CO3 (2.0 mmol, 276 mg).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.1 mmol, 257 mg) in anhydrous DMF (2 mL) dropwise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Protocol for O-Alkylation of a Phenol
  • To a suspension of NaH (60% dispersion in mineral oil, 1.2 mmol, 48 mg) in anhydrous DMF (5 mL) in a round-bottom flask under an inert atmosphere (N2 or Ar), add a solution of the phenol (1.0 mmol) in anhydrous DMF (3 mL) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 mmol, 257 mg) in anhydrous DMF (2 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Carefully quench the reaction by the slow addition of water (20 mL) at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Dissolve Nucleophile and Base in Solvent addition Slow Addition of Alkylating Agent reagents->addition 1 alkylating_agent Prepare Solution of This compound alkylating_agent->addition 2 stirring Stir at Optimal Temperature addition->stirring 3 monitoring Monitor by TLC/LC-MS stirring->monitoring 4 quench Quench Reaction monitoring->quench 5 extraction Liquid-Liquid Extraction quench->extraction 6 purification Column Chromatography extraction->purification 7 product Isolated Product purification->product 8

General Experimental Workflow for Alkylation.

troubleshooting_low_yield start Low or No Product check_reactivity Is the nucleophile known to be reactive? start->check_reactivity check_solubility Are all reactants and the base soluble? check_reactivity->check_solubility Yes stronger_base Use Stronger Base check_reactivity->stronger_base No check_conditions Are temperature and base strength adequate? check_solubility->check_conditions Yes change_solvent Change Solvent (e.g., to DMF/DMSO) check_solubility->change_solvent No increase_temp Increase Temperature check_conditions->increase_temp No re_evaluate Re-evaluate Reaction check_conditions->re_evaluate Yes increase_temp->re_evaluate change_solvent->re_evaluate stronger_base->re_evaluate

Troubleshooting Logic for Low Yield.

References

how to prevent the formation of dimers from 4-Fluoro-2-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with 4-Fluoro-2-nitrobenzyl bromide, with a focus on preventing the formation of dimers.

Troubleshooting Guide

Issue: Formation of a Suspected Dimer Byproduct

Q1: My reaction with this compound is showing a significant amount of a higher molecular weight impurity, which I suspect is a dimer. What is the likely mechanism for this dimer formation?

A1: The dimerization of this compound likely proceeds through a self-alkylation mechanism. Due to the electron-withdrawing effects of the nitro and fluoro groups, the benzylic carbon is highly electrophilic. Under certain conditions, a molecule of this compound can act as an electrophile, while another molecule, or a deprotonated intermediate, can act as a nucleophile, leading to the formation of a dimer. This can be particularly prevalent in the presence of a base or at elevated temperatures. The reaction can proceed through either an SN1 or SN2 pathway, with the stability of the benzylic carbocation influencing the SN1 route.

Q2: I am observing significant dimer formation in my reaction. How can I adjust my experimental conditions to minimize this side reaction?

A2: To minimize dimer formation, it is crucial to control the reaction conditions to favor the desired nucleophilic substitution over self-alkylation. Key parameters to adjust include temperature, concentration, and the order of addition of reagents.

  • Temperature: Lowering the reaction temperature will decrease the rate of both the desired reaction and the undesired dimerization. Since dimerization is often a higher-order reaction, its rate may be more sensitive to temperature changes.

  • Concentration: Running the reaction at a lower concentration can significantly reduce the likelihood of intermolecular side reactions like dimerization.

  • Slow Addition: Adding the this compound solution slowly to the reaction mixture containing your nucleophile ensures that the concentration of the electrophile remains low at any given time, thereby minimizing the chance of self-reaction.

Q3: Can the choice of solvent and base impact the extent of dimerization?

A3: Absolutely. The choice of solvent and base plays a critical role in controlling the reaction pathway.

  • Solvent: The polarity of the solvent can influence the reaction mechanism. Polar aprotic solvents like DMF or acetonitrile can stabilize the transition state of SN2 reactions, which may be desirable. Protic solvents could favor SN1 pathways, potentially leading to carbocation intermediates that can be trapped by another molecule of the benzyl bromide. A study on the reaction of benzyl bromide with piperazine showed that the rate is influenced by the electrophilicity, hydrogen bond donor ability, and dipolarity/polarizability of the solvent.[1]

  • Base: If your reaction requires a base, using a non-nucleophilic, sterically hindered base can be advantageous. Such bases are less likely to deprotonate the benzylic position of this compound, which could initiate a dimerization cascade. The basicity of the nucleophile itself can also play a role; more basic amines, for instance, react faster with benzyl bromide.[2]

Frequently Asked Questions (FAQs)

Q1: What is the primary reactivity of this compound?

A1: this compound is a highly reactive alkylating agent. The electron-withdrawing nitro and fluoro groups make the benzylic carbon atom electron-deficient and thus a strong electrophile.[3] This makes it highly susceptible to nucleophilic substitution reactions. It is commonly used to introduce the 4-fluoro-2-nitrobenzyl group onto various nucleophiles such as amines, alcohols, and thiols. Benzyl halides can react via both SN1 and SN2 mechanisms.[4][5][6][7]

Q2: How should I store and handle this compound to prevent degradation and side reactions?

A2: this compound should be stored in a cool, dry, and dark place to prevent decomposition. It is sensitive to moisture and light. As a lachrymator, it should always be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.

Q3: Are there any known catalysts that can improve the efficiency of reactions with this compound while minimizing side products?

A3: While not specific to this exact molecule, the use of phase-transfer catalysts or additives like tetrabutylammonium iodide (TBAI) has been shown to accelerate benzylation reactions, even with sterically hindered substrates.[8] This can allow for the use of milder reaction conditions (e.g., lower temperatures), which in turn can help to suppress the formation of dimers and other byproducts.

Q4: My desired product is formed, but the yield is low. Besides dimerization, what other side reactions could be occurring?

A4: Besides dimerization, other potential side reactions include elimination reactions (if a strong, non-nucleophilic base is used), and reactions with the solvent if it is nucleophilic (e.g., solvolysis). Over-alkylation of the nucleophile is also a possibility if the product of the initial reaction is still nucleophilic. Careful control of stoichiometry and reaction conditions is key to maximizing the yield of the desired product.

Data Presentation

Table 1: Influence of Reaction Parameters on Dimer Formation

ParameterCondition Favoring Dimer FormationRecommended Condition to Minimize DimerRationale
Temperature HighLow (e.g., 0 °C to room temperature)Reduces the rate of the bimolecular self-reaction.
Concentration HighLow (Dilute conditions)Decreases the probability of intermolecular collisions leading to dimerization.
Reagent Addition Rapid, bulk addition of benzyl bromideSlow, dropwise addition of benzyl bromideMaintains a low instantaneous concentration of the electrophile.
Base Strong, nucleophilic baseWeak, non-nucleophilic, or sterically hindered baseMinimizes deprotonation at the benzylic position which can initiate dimerization.
Solvent Protic or highly polar solvents that may favor SN1Aprotic solvents of appropriate polarity for the desired SN2 reactionSN1 mechanisms involving a carbocation intermediate may be more prone to side reactions.

Experimental Protocols

Protocol: General Procedure for the Alkylation of a Phenol with this compound to Minimize Dimer Formation

This protocol provides a general methodology for the O-alkylation of a phenol, incorporating best practices to prevent the formation of the dimer byproduct.

  • Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the phenol (1.0 eq.) and a weak, non-nucleophilic base such as potassium carbonate (1.5 eq.) in anhydrous N,N-dimethylformamide (DMF) to create a dilute solution (e.g., 0.1 M).

  • Reaction Setup:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • In a separate flask, prepare a dilute solution of this compound (1.1 eq.) in anhydrous DMF.

  • Reagent Addition:

    • Transfer the this compound solution to the dropping funnel.

    • Add the this compound solution dropwise to the stirred reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring:

    • Allow the reaction to warm slowly to room temperature and stir for 12-24 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and to check for the formation of byproducts.

  • Work-up and Purification:

    • Once the reaction is complete, quench the reaction by the slow addition of water.

    • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to separate the desired product from any unreacted starting material and the dimer byproduct.

Visualizations

Dimerization_Mechanism cluster_electrophile Electrophile cluster_nucleophile Nucleophile (from self-reaction) cluster_product Unwanted Product cluster_conditions Conditions Favoring Dimerization E This compound P Dimer E->P Acts as electrophile N Deprotonated Intermediate or another molecule N->P Acts as nucleophile C1 High Temperature C1->P C2 High Concentration C2->P C3 Strong Base C3->P

Caption: Plausible self-alkylation mechanism for dimer formation.

Preventative_Workflow cluster_start Reaction Setup cluster_conditions Controlled Conditions cluster_addition Reagent Addition cluster_monitoring Reaction Progress cluster_outcome Desired Outcome Start Dissolve Nucleophile and Base in Solvent Cond1 Low Temperature (e.g., 0 °C) Cond2 Dilute Solution Add Slow Dropwise Addition of This compound Start->Add Under controlled conditions Monitor Monitor by TLC/LC-MS Add->Monitor Outcome Minimized Dimer Formation & High Yield of Desired Product Monitor->Outcome

Caption: Experimental workflow to prevent dimer formation.

References

effective work-up procedures to remove unreacted 4-Fluoro-2-nitrobenzyl bromide.

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions regarding the effective removal of unreacted 4-Fluoro-2-nitrobenzyl bromide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound relevant to its removal?

A1: Understanding the physical properties of this compound is crucial for selecting an appropriate work-up procedure. Key properties are summarized in the table below. Its high density means it will likely be in the lower layer in an extraction with a less dense organic solvent and water. Its liquid form at room temperature precludes simple filtration for removal from a solid product unless the product is insoluble in the reaction solvent.

Q2: What general strategies can be employed to remove unreacted this compound?

A2: The primary strategies for removing this electrophilic reagent include:

  • Aqueous Extraction: Washing the organic reaction mixture with aqueous solutions (e.g., brine, sodium bicarbonate) to remove water-soluble impurities. This is often a first step but may not be sufficient on its own.

  • Chemical Scavenging: Introducing a nucleophilic reagent that selectively reacts with the excess benzyl bromide, converting it into a more polar derivative that can be easily removed by an aqueous wash.

  • Chromatography: Utilizing techniques like flash column chromatography to separate the compound based on polarity differences between it and the desired product.[1]

  • Recrystallization: If the desired product is a solid, recrystallization can be a highly effective method for purification, leaving the liquid benzyl bromide and other impurities in the mother liquor.[1]

Q3: Can I use a simple basic wash (e.g., NaHCO₃ or Na₂CO₃) to quench and remove this compound?

A3: Yes, a mild basic wash can help hydrolyze the benzyl bromide to the corresponding, more polar, 4-fluoro-2-nitrobenzyl alcohol. This alcohol is more readily extracted into the aqueous phase than the starting bromide. However, this approach should be used with caution, as the basic conditions could potentially degrade a sensitive desired product.

Q4: When is flash column chromatography the best choice?

A4: Flash column chromatography is ideal when there is a significant difference in polarity between your desired product and this compound, which can be confirmed by Thin Layer Chromatography (TLC). The presence of the nitro group makes the benzyl bromide relatively polar. This method offers high resolution and is suitable for completely removing the starting material, especially for non-crystalline products.

Q5: What are suitable chemical scavengers for this compound?

A5: Nucleophilic scavengers can be very effective. Common options include:

  • Sodium sulfite or sodium thiosulfate: An aqueous wash with these reagents can convert the bromide into a water-soluble sulfonate or thiosulfate salt.

  • Primary or secondary amines (e.g., piperidine, morpholine): These react quickly with benzyl bromides to form highly polar tertiary amines or quaternary ammonium salts, which are easily removed by an acidic wash (e.g., 1M HCl). This method is only suitable if the desired product lacks functional groups that would react with amines or be sensitive to acid.

Q6: How can I monitor the successful removal of the reagent?

A6: The most common methods are:

  • TLC: Spot the crude mixture and the purified fractions against a standard of this compound. The disappearance of the starting material spot in the product lane indicates successful removal. The nitro group makes it UV-active, facilitating visualization.

  • ¹H NMR Spectroscopy: The benzylic protons (-CH₂Br) of this compound have a characteristic chemical shift. The absence of this signal in the spectrum of the purified product is a strong indicator of its removal.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 76437-44-0
Molecular Formula C₇H₅BrFNO₂
Molecular Weight 234.02 g/mol [2]
Appearance Liquid
Density 1.689 g/mL at 25 °C
Refractive Index n20/D 1.577
Storage Temperature 2-8°C
Hazards Acute toxicity (oral), Causes severe skin burns and eye damage[3]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Starting material remains after aqueous work-up. Insufficient washing or low reactivity of the bromide with the wash solution. The product and starting material may have similar solubilities.1. Increase the number of aqueous washes. 2. Add a nucleophilic scavenger (e.g., sodium thiosulfate) to the aqueous wash to convert the bromide into a more water-soluble species. 3. Proceed to column chromatography.
Product and starting material co-elute during column chromatography. The polarity of the product and this compound are too similar for the chosen solvent system.1. Optimize the eluent system. Use a shallower gradient or an isocratic elution with a less polar solvent system to increase separation. 2. Consider derivatizing the crude mixture with a scavenger to dramatically change the polarity of the unreacted starting material before chromatography.
Product degradation occurs during work-up. The product is sensitive to the pH of the aqueous wash (e.g., basic conditions from NaHCO₃ or acidic conditions if using an amine scavenger followed by an acid wash).1. Use neutral washes (e.g., brine only). 2. Avoid chemical scavengers that require a non-neutral pH for removal. 3. Minimize the duration of the work-up procedure.
An emulsion forms during liquid-liquid extraction. The reaction mixture contains components that act as surfactants.1. Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. 2. Allow the separatory funnel to stand for a longer period. 3. Filter the entire mixture through a pad of Celite.

Experimental Protocols

Protocol 1: Work-up using a Thiosulfate Scavenger Wash

  • Dilution: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Scavenging Wash: Transfer the diluted mixture to a separatory funnel and wash with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). Shake the funnel for 2-3 minutes.

  • Phase Separation: Allow the layers to separate and discard the aqueous layer.

  • Further Washes: Wash the organic layer sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

  • Purity Check: Analyze the crude product by TLC or ¹H NMR to confirm the absence of the starting material before further purification if necessary.

Protocol 2: Purification by Flash Column Chromatography

  • TLC Analysis: Determine an appropriate solvent system by TLC that provides good separation (ΔR_f > 0.2) between the desired product and this compound. A common starting point is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system.

  • Sample Loading: Concentrate the crude reaction mixture onto a small amount of silica gel and load it onto the top of the packed column.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Purification by Recrystallization

  • Solvent Selection: Choose a solvent in which the desired solid product has high solubility at elevated temperatures but low solubility at room temperature or below, while this compound remains soluble at low temperatures.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot solvent.

  • Cooling: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing the impurity.

  • Drying: Dry the crystals under vacuum.

Visualization

G start Crude Reaction Mixture product_state Is the desired product a solid? start->product_state tlc_check Is there a significant polarity difference on TLC? product_state->tlc_check No / Liquid recrystallize Attempt Recrystallization product_state->recrystallize Yes column Perform Flash Column Chromatography tlc_check->column Yes scavenger Consider Chemical Scavenger tlc_check->scavenger No end Pure Product recrystallize->end column->end scavenger_wash Aqueous Work-up with Scavenger scavenger->scavenger_wash scavenger_wash->end

Caption: Decision workflow for selecting a purification strategy.

References

stability of 4-Fluoro-2-nitrobenzyl bromide in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 4-Fluoro-2-nitrobenzyl bromide under various pH conditions. The following information offers troubleshooting advice and answers to frequently asked questions to ensure the successful execution of your experiments.

Expected Stability Profile

  • Acidic Conditions (pH < 7): In acidic media, the concentration of strong nucleophiles is low. The primary degradation pathway is likely to be hydrolysis, although at a slower rate compared to neutral or alkaline conditions.

  • Neutral Conditions (pH ≈ 7): At neutral pH, the presence of water and buffer anions (if used) can lead to hydrolysis and other substitution reactions.

  • Alkaline Conditions (pH > 7): In alkaline solutions, the high concentration of hydroxide ions (a strong nucleophile) is expected to significantly accelerate the degradation of this compound through nucleophilic substitution, likely following an SN2 mechanism.[2]

Experimental Protocol: pH-Dependent Stability Assessment

To determine the stability of this compound in your specific experimental setup, a stability study is recommended. The following is a general protocol that can be adapted to your needs.[3][4][5]

Objective: To evaluate the stability of this compound in aqueous buffer solutions at acidic, neutral, and alkaline pH.

Materials:

  • This compound

  • High-purity water

  • Buffer salts (e.g., sodium acetate, sodium phosphate, sodium borate)

  • Organic solvent for stock solution (e.g., acetonitrile or DMSO, HPLC grade)

  • HPLC or LC-MS system

  • Calibrated pH meter

Methodology:

  • Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., pH 4, pH 7, pH 9).[4] It is advisable to use buffers with low nucleophilicity to minimize buffer-catalyzed degradation.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent.[4]

  • Sample Preparation: Spike the stock solution into each buffer to a final, known concentration.[4] The final concentration of the organic solvent should be kept low (typically <1%) to minimize its effect on the reaction.

  • Incubation: Incubate the samples at a constant temperature (e.g., 25°C or 37°C). Protect the samples from light to prevent photochemical degradation.[4][5]

  • Time Points: Withdraw aliquots from each sample at predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours).[4]

  • Analysis: Immediately quench the reaction (e.g., by acidification or dilution with a cold mobile phase) and analyze the samples using a validated stability-indicating HPLC or LC-MS method to separate the parent compound from its degradation products.[3][6]

  • Data Analysis: Quantify the remaining percentage of this compound at each time point. This data can be used to calculate the degradation rate constant and the half-life (t1/2) at each pH.

Quantitative Data Summary

The following table is a template for summarizing the results of your pH-dependent stability study.

pHBuffer SystemTemperature (°C)Initial Concentration (µg/mL)Half-life (t½) (hours)Degradation Rate Constant (k) (h⁻¹)Major Degradation Products
4.0Acetate25100User DataUser DataUser Data
7.0Phosphate25100User DataUser DataUser Data
9.0Borate25100User DataUser DataUser Data

Troubleshooting Guide and FAQs

Q1: I am observing rapid degradation of this compound even at neutral pH. What could be the cause?

A1: Several factors could contribute to this:

  • Nucleophilic Buffer: The buffer you are using may be acting as a nucleophile and accelerating the degradation. Consider using a less nucleophilic buffer system.

  • High Temperature: Elevated temperatures can increase the rate of degradation.[7] Ensure your experiment is conducted at the intended temperature.

  • Contaminants: The presence of nucleophilic contaminants in your buffer or solvent could be reacting with the compound. Use high-purity reagents.

Q2: My HPLC chromatogram shows multiple unknown peaks appearing over time. How can I identify these?

A2: The appearance of new peaks indicates the formation of degradation products.[4] To identify these, you can use LC-MS (Liquid Chromatography-Mass Spectrometry) to obtain the mass of each degradation product. This information, along with knowledge of the starting material and potential reaction pathways (e.g., hydrolysis, reaction with buffer components), can help in structure elucidation.

Q3: Can I use a co-solvent to dissolve this compound in the buffer?

A3: Yes, a small amount of an organic co-solvent like acetonitrile or DMSO is often necessary to dissolve hydrophobic compounds in aqueous buffers.[4] However, it is crucial to keep the percentage of the co-solvent as low as possible (typically below 5%) as it can influence the polarity of the medium and potentially affect the degradation rate. The effect of the co-solvent should be evaluated.

Q4: How should I store my stock solution of this compound?

A4: Stock solutions should be stored at low temperatures (e.g., -20°C) in tightly sealed containers to minimize solvent evaporation and degradation.[6] It is also advisable to prepare fresh stock solutions for critical experiments.

Visualizing Experimental Logic and Pathways

Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis stock Prepare Stock Solution (this compound in Organic Solvent) sample_prep Prepare Samples (Spike Stock into Buffers) stock->sample_prep buffers Prepare Buffers (Acidic, Neutral, Alkaline pH) buffers->sample_prep incubation Incubate Samples (Constant Temperature, Protected from Light) sample_prep->incubation sampling Collect Aliquots (At Predetermined Time Points) incubation->sampling analysis Analyze Samples (HPLC or LC-MS) sampling->analysis data Data Interpretation (Calculate Degradation Rate and Half-life) analysis->data

Caption: Workflow for assessing the pH-dependent stability of a compound.

Degradation_Pathway cluster_conditions pH Conditions cluster_products Degradation Products compound This compound acidic Acidic (pH < 7) Low [OH⁻] compound->acidic Slow Hydrolysis neutral Neutral (pH ≈ 7) [H₂O] compound->neutral Moderate Hydrolysis alkaline Alkaline (pH > 7) High [OH⁻] compound->alkaline Rapid Nucleophilic Attack hydrolysis_product Hydrolysis Product (e.g., 4-Fluoro-2-nitrobenzyl alcohol) acidic->hydrolysis_product neutral->hydrolysis_product alkaline->hydrolysis_product

Caption: Logical relationship of pH affecting this compound stability.

References

managing the lachrymatory properties of 4-Fluoro-2-nitrobenzyl bromide in the lab

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on safely managing the lachrymatory properties of 4-Fluoro-2-nitrobenzyl bromide in a laboratory setting. The information is presented in a question-and-answer format to directly address potential issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a potent lachrymator, meaning it causes irritation and tearing of the eyes.[1][2] It is also classified as a corrosive substance that can cause severe skin burns and eye damage.[3][4] Inhalation may lead to respiratory tract irritation.[5] Due to the presence of a nitro group, it is also important to be aware of its potential for thermal instability, as nitrobenzyl halides can decompose exothermally.[6]

Q2: What immediate first aid measures should be taken in case of exposure?

A2: In case of any exposure, immediate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a glass of water to drink. Seek immediate medical attention.

Q3: What are the proper storage conditions for this compound?

A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[7] It is recommended to store it at temperatures between 2-8°C.[3] The storage area should be a designated corrosives area.[7]

Troubleshooting Guides

Issue 1: Accidental Release or Spill

Symptoms:

  • Noticeable pungent, irritating odor.

  • Tearing or irritation of the eyes of personnel in the vicinity.

  • Visible liquid or solid spill on a laboratory surface.

Troubleshooting Steps:

  • Evacuate and Alert: Immediately alert others in the laboratory and evacuate the immediate area of the spill.

  • Restrict Access: Prevent entry to the contaminated area.

  • Personal Protective Equipment (PPE): Before attempting any cleanup, don the appropriate PPE, including a full-face respirator with a suitable cartridge, chemical-resistant gloves (e.g., nitrile or neoprene), a lab coat, and chemical splash goggles.

  • Ventilation: Ensure the area is well-ventilated. If the spill is not in a fume hood, increase ventilation to the area if it is safe to do so.

  • Neutralize and Absorb: For small spills, cover the spill with an absorbent, non-combustible material like sand or vermiculite. Cautiously and slowly add a quenching solution (see "Experimental Protocols" section for preparation) to neutralize the this compound.

  • Collect Waste: Once the reaction has ceased, carefully scoop the mixture into a designated, labeled hazardous waste container.

  • Decontaminate Surfaces: Decontaminate the spill area thoroughly using a suitable decontamination solution (see "Experimental Protocols" section).

  • Dispose of Waste: Dispose of all contaminated materials, including PPE, as hazardous waste according to institutional and local regulations.

Issue 2: Incomplete Reaction or Low Yield in a Synthetic Procedure

Symptoms:

  • TLC or other in-process analysis shows a significant amount of unreacted this compound.

  • The isolated yield of the desired product is lower than expected.

Troubleshooting Steps:

  • Reagent and Solvent Quality:

    • Moisture: this compound can hydrolyze in the presence of water. Ensure all glassware is thoroughly dried and use anhydrous solvents.[1]

    • Purity of Starting Materials: Verify the purity of all reactants. Impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature. Some substitution reactions may require heating, while others may need to be cooled to prevent side reactions.

    • Reaction Time: Monitor the reaction progress over time to determine the optimal reaction duration. Incomplete reactions may simply require more time.

    • Mixing: Ensure efficient stirring, especially for heterogeneous mixtures, to facilitate contact between reactants.

  • Potential Side Reactions:

    • Hydrolysis: As mentioned, hydrolysis to the corresponding benzyl alcohol can be a significant side reaction if moisture is present.

    • Elimination: Under strongly basic conditions, elimination reactions can compete with substitution.

    • Dimerization: In the presence of certain initiators or under specific conditions, benzyl bromides can undergo radical-mediated dimerization.[8]

  • Work-up Procedure:

    • Quenching: The choice of quenching agent is crucial. Using an inappropriate quencher can lead to product degradation or the formation of impurities. A mild quenching agent like a saturated aqueous solution of ammonium chloride is often a good starting point.[2]

    • Extraction: Ensure the correct solvent is used for extraction to maximize product recovery and minimize the extraction of impurities.

    • Purification: Optimize the purification method (e.g., column chromatography, recrystallization) to effectively separate the desired product from unreacted starting material and byproducts.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 76437-44-0[9]
Molecular Formula C₇H₅BrFNO₂[9]
Molecular Weight 234.02 g/mol [9]
Appearance Liquid[9]
Density 1.689 g/mL at 25 °C[9]
Refractive Index n20/D 1.577[9]
Storage Temperature 2-8°C[9]
Solubility Soluble in many common organic solvents. Hydrolyzes in water.[10]

Table 2: Recommended Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Chemical splash goggles and a face shield.Protects against splashes and the lachrymatory vapors.
Hand Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and burns.
Body Flame-resistant lab coat.Protects against splashes and potential for fire.
Respiratory Full-face respirator with an organic vapor/acid gas cartridge.Protects against inhalation of lachrymatory and corrosive vapors.

Experimental Protocols

Protocol 1: Quenching of Unreacted this compound in a Reaction Mixture

Objective: To safely neutralize excess this compound at the end of a reaction.

Materials:

  • Reaction mixture containing unreacted this compound

  • 10% aqueous solution of sodium carbonate (Na₂CO₃) or a saturated aqueous solution of ammonium chloride (NH₄Cl)

  • Appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Cool the reaction mixture to 0°C in an ice bath. This helps to control any potential exotherm during quenching.

  • Slowly and with vigorous stirring, add the quenching solution (10% Na₂CO₃ or saturated NH₄Cl) dropwise to the reaction mixture. Be prepared for potential gas evolution if using a carbonate solution.

  • Continue stirring at 0°C for 15-30 minutes after the addition is complete to ensure all the this compound has reacted.

  • Allow the mixture to warm to room temperature.

  • Proceed with the standard aqueous work-up, transferring the mixture to a separatory funnel and extracting the product with an appropriate organic solvent.

  • Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Decontamination of Laboratory Surfaces Contaminated with this compound

Objective: To safely and effectively decontaminate benchtops, fume hood surfaces, and glassware after a small spill or routine use.

Materials:

  • Decontamination solution: A freshly prepared 10% aqueous solution of sodium carbonate or a 5% aqueous solution of sodium hydroxide.

  • Absorbent pads or paper towels.

  • Two pairs of chemical-resistant gloves.

  • Chemical splash goggles and a face shield.

  • Lab coat.

  • Designated hazardous waste container.

Procedure:

  • Don PPE: Wear appropriate PPE, including double gloves, a lab coat, and eye/face protection.

  • Initial Wipe: Using absorbent pads, gently wipe the contaminated surface to remove the bulk of the material. Place the used pads directly into a labeled hazardous waste bag.

  • Apply Decontamination Solution: Liberally apply the decontamination solution to a fresh set of absorbent pads and thoroughly wipe the entire contaminated area.

  • Contact Time: Allow the decontamination solution to remain on the surface for at least 10-15 minutes to ensure complete neutralization.

  • Second Wipe: With a new set of pads soaked in the decontamination solution, wipe the area again.

  • Rinse: Wipe the surface with pads soaked in deionized water to remove any residual decontamination solution.

  • Dry: Dry the surface with clean paper towels.

  • Dispose of Waste: Place all used pads, towels, and the outer pair of gloves into the hazardous waste bag.

  • Remove PPE and Wash Hands: Remove the remaining PPE and wash your hands thoroughly with soap and water.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_action Action cluster_cleanup Cleanup & Disposal A Don Appropriate PPE B Prepare Quenching/Decontamination Solution A->B Ensure safety first C Address Issue (Spill/Reaction Quench) B->C Proceed with caution D Collect Waste C->D Containment E Decontaminate Surfaces/Glassware D->E Neutralization F Dispose of Hazardous Waste E->F Final Step

Caption: General workflow for handling and decontaminating this compound.

troubleshooting_logic Start Experiment Issue Identified IncompleteReaction Incomplete Reaction? Start->IncompleteReaction LowYield Low Yield? Start->LowYield CheckPurity Check Reagent/Solvent Purity IncompleteReaction->CheckPurity Yes CheckConditions Verify Reaction Conditions (Temp, Time) IncompleteReaction->CheckConditions Yes SideReactions Consider Side Reactions (Hydrolysis) LowYield->SideReactions Yes OptimizeWorkup Optimize Work-up/Purification LowYield->OptimizeWorkup Yes Success Problem Resolved CheckPurity->Success CheckConditions->Success SideReactions->Success OptimizeWorkup->Success

Caption: Decision tree for troubleshooting common experimental issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 4-Fluoro-2-nitrobenzyl bromide and Other Substituted Benzyl Bromides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organic synthesis and drug development, the selection of appropriate starting materials and intermediates is paramount to achieving desired reaction outcomes and efficiencies. Benzyl bromides are versatile reagents frequently employed for the introduction of a benzyl group, a common structural motif in many biologically active molecules. The reactivity of the benzylic carbon towards nucleophilic substitution is highly sensitive to the nature and position of substituents on the aromatic ring. This guide provides a comparative analysis of the reactivity of 4-Fluoro-2-nitrobenzyl bromide against other substituted benzyl bromides, supported by available experimental data and theoretical considerations.

Executive Summary

The reactivity of benzyl bromides in nucleophilic substitution reactions is governed by the electronic effects of the substituents on the benzene ring. Electron-withdrawing groups, such as the nitro group, generally decrease the rate of S(_N)2 reactions by destabilizing the electron-rich transition state. Conversely, electron-donating groups accelerate the reaction. The presence of a fluorine atom, an electronegative halogen, also exerts an electron-withdrawing effect.

Data Presentation: Reactivity Comparison

The following tables summarize the expected and observed reactivity trends for various substituted benzyl bromides in nucleophilic substitution reactions.

Table 1: Qualitative Reactivity Comparison of Substituted Benzyl Bromides in S(_N)2 Reactions

CompoundSubstituent(s)Electronic EffectExpected S(_N)2 Reactivity (relative to Benzyl Bromide)
This compound 4-F, 2-NO(_2)Strong electron-withdrawingSignificantly Lower
p-Nitrobenzyl bromide4-NO(_2)Strong electron-withdrawingLower
o-Nitrobenzyl bromide2-NO(_2)Strong electron-withdrawingLower
Benzyl bromideNone-Reference
p-Methylbenzyl bromide4-CH(_3)Electron-donatingHigher
p-Methoxybenzyl bromide4-OCH(_3)Strong electron-donatingSignificantly Higher

Table 2: Quantitative Kinetic Data for the Solvolysis of Selected Benzyl Bromides

While specific kinetic data for this compound is scarce, the following data for related compounds in 50% aqueous ethanol at 45.0 °C illustrates the impact of a nitro substituent.[1]

CompoundRate Constant (k, s
1^{-1}−1
)
Relative Rate
o-Nitrobenzyl bromide1.15 x 10
6^{-6}−6
0.96
p-Nitrobenzyl bromide1.20 x 10
6^{-6}−6
1.00

Note: The similar rates of the ortho and para isomers suggest that steric hindrance from the ortho-nitro group has a minimal effect in this solvolysis reaction.

Experimental Protocols

To quantitatively assess the reactivity of this compound and other substituted benzyl bromides, a kinetic study of their reaction with a common nucleophile can be performed. The following is a detailed protocol for a representative S(_N)2 reaction, which can be monitored by conductivity measurements.

Objective: To determine the second-order rate constants for the reaction of various substituted benzyl bromides with a nucleophile (e.g., a cyclic amine) in an aqueous-ethanol mixture.[2]

Materials:

  • Substituted benzyl bromides (e.g., this compound, p-nitrobenzyl bromide, benzyl bromide, p-methylbenzyl bromide)

  • Cyclic amine (e.g., morpholine or piperidine)

  • Ethanol (absolute)

  • Deionized water

  • Conductivity meter and probe

  • Thermostated water bath

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Prepare stock solutions of each benzyl bromide derivative of a known concentration (e.g., 0.02 M) in the desired aqueous-ethanol solvent mixture (e.g., 80% ethanol).

    • Prepare a stock solution of the cyclic amine of a known concentration (e.g., 0.04 M) in the same solvent mixture.

  • Kinetic Run:

    • Equilibrate the stock solutions and the reaction vessel to the desired temperature (e.g., 25.0 °C) in the thermostated water bath.

    • To initiate the reaction, pipette equal volumes of the benzyl bromide and cyclic amine solutions into the reaction vessel. Start a timer immediately upon mixing.

    • Immerse the conductivity probe into the reaction mixture.

    • Record the conductivity of the solution at regular time intervals until the reaction is complete (i.e., the conductivity reading stabilizes). The formation of the bromide ion product will lead to an increase in conductivity.

  • Data Analysis:

    • The second-order rate constant (k) can be determined from the change in conductivity over time using the appropriate integrated rate law for a second-order reaction.

Visualization of Reaction Workflow and Mechanism

The following diagrams illustrate the experimental workflow for the kinetic analysis and the general mechanism for an S(_N)2 reaction of a substituted benzyl bromide.

experimental_workflow cluster_prep Solution Preparation cluster_kinetic Kinetic Measurement cluster_analysis Data Analysis prep_bb Prepare Benzyl Bromide Solutions (0.02 M) equilibrate Equilibrate Solutions and Reaction Vessel prep_bb->equilibrate prep_nuc Prepare Nucleophile Solution (0.04 M) prep_nuc->equilibrate mix Mix Reactants (t=0) equilibrate->mix measure Record Conductivity vs. Time mix->measure plot Plot Conductivity vs. Time measure->plot calculate Calculate Second-Order Rate Constant (k) plot->calculate

Figure 1. Experimental workflow for kinetic analysis.

Figure 2. Generalized SN2 reaction mechanism.

Conclusion

The reactivity of this compound in nucleophilic substitution reactions is anticipated to be significantly lower than that of unsubstituted benzyl bromide and its electron-donating substituted counterparts. This reduced reactivity is a direct consequence of the strong electron-withdrawing effects of both the ortho-nitro and para-fluoro substituents. For researchers in drug development and organic synthesis, this property can be advantageous for achieving selectivity in complex synthetic pathways or for creating molecules with specific electronic properties. The provided experimental protocol offers a reliable method for quantitatively determining the reactivity of this and other benzyl bromide derivatives, enabling informed decisions in the design and optimization of synthetic routes.

References

Validating the Structure of 4-Fluoro-2-nitrobenzyl Bromide Products using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unequivocal structural verification of novel compounds is a cornerstone of chemical research and drug development. For products synthesized from reactive starting materials like 4-fluoro-2-nitrobenzyl bromide, confirming the precise molecular architecture is critical to ensure the desired biological activity and to rule out the formation of potentially confounding isomers. This guide provides a comparative overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the structural validation of a representative product, N-ethyl-1-(4-fluoro-2-nitrophenyl)methanamine, formed from the reaction of this compound with ethylamine.

We will compare the utility of COSY, HSQC, and HMBC experiments in not only confirming the expected connectivity of the target molecule but also in distinguishing it from a plausible isomeric alternative, 1-(bromomethyl)-2-fluoro-4-nitrobenzene, which could arise from an isomeric impurity in the starting material.

Workflow for 2D NMR-Based Structure Validation

The process of validating a chemical structure using 2D NMR follows a logical progression from data acquisition to interpretation, allowing for the unambiguous assembly of the molecular puzzle.

2D_NMR_Workflow cluster_0 Data Acquisition cluster_1 Data Processing & Analysis cluster_2 Structure Validation A Prepare Sample (~10-20 mg in 0.6 mL CDCl3) B Acquire 1D NMR (¹H, ¹³C) A->B C Acquire 2D NMR (COSY, HSQC, HMBC) B->C D Process Spectra (Fourier Transform, Phasing, Calibration) C->D E Assign ¹H and ¹³C Signals (using HSQC and COSY) D->E F Establish Connectivity (using HMBC) E->F G Compare Experimental Data with Predicted Correlations F->G H Confirm Target Structure G->H I Rule out Alternative Structures G->I

A logical workflow for validating a chemical structure using 2D NMR spectroscopy.

Comparison of 2D NMR Techniques for Structural Elucidation

The power of 2D NMR lies in its ability to reveal through-bond correlations between nuclei, providing a detailed map of the molecular structure. Each technique offers a unique piece of the puzzle.

2D NMR Technique Information Provided Utility for Validating N-ethyl-1-(4-fluoro-2-nitrophenyl)methanamine
COSY (Correlation Spectroscopy)Shows correlations between protons that are coupled to each other (typically over 2-3 bonds).- Confirms the presence of the ethyl group by showing a correlation between the -CH2- and -CH3 protons.- Establishes the coupling network within the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence)Shows direct one-bond correlations between protons and the carbons they are attached to.- Unambiguously assigns each proton to its corresponding carbon atom.- Differentiates between CH, CH2, and CH3 groups.
HMBC (Heteronuclear Multiple Bond Correlation)Shows correlations between protons and carbons over multiple bonds (typically 2-3 bonds, and sometimes 4).- Crucial for confirming the key C-N bond formation. A correlation between the benzylic protons (-CH2-) and the ethyl group carbons (-CH2- and -CH3) confirms the connectivity.- Confirms the substitution pattern on the aromatic ring by showing long-range correlations from aromatic protons to other aromatic carbons.

Predicted NMR Data and 2D Correlations

To illustrate the power of these techniques, we present the predicted ¹H and ¹³C NMR chemical shifts for our target molecule and the isomeric alternative. These predictions were generated using online NMR prediction tools.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for N-ethyl-1-(4-fluoro-2-nitrophenyl)methanamine

Atom # Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Key COSY Correlations (with proton #) Key HSQC Correlation (C#, H#) Key HMBC Correlations (from H# to C#)
1-~139.0---
2-~149.0 (C-NO2)---
3~7.95~125.05(3, 3)1, 2, 5
4-~160.0 (C-F)---
5~7.20~115.03, 6(5, 5)1, 3, 4, 6
6~7.50~118.05(6, 6)1, 2, 4, 5
7 (CH2)~3.90~50.08(7, 7)1, 6, 8, 9
8 (CH2)~2.70~45.07, 9(8, 8)7, 9
9 (CH3)~1.15~15.08(9, 9)8
NH~1.5 (broad)---7, 8

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-(bromomethyl)-2-fluoro-4-nitrobenzene (Isomeric Alternative)

Atom # Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm)
1-~135.0
2-~162.0 (C-F)
3~7.60~112.0
4-~148.0 (C-NO2)
5~8.10~125.0
6~7.90~128.0
7 (CH2)~4.60~28.0

Distinguishing the Target Product from the Isomeric Alternative

The key to confirming the structure of N-ethyl-1-(4-fluoro-2-nitrophenyl)methanamine and ruling out the isomer lies in the HMBC spectrum.

A Comparative Guide to the Kinetics of Nucleophilic Substitution on 4-Fluoro-2-nitrobenzyl bromide and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative kinetic analysis of nucleophilic substitution reactions on 4-Fluoro-2-nitrobenzyl bromide and structurally related benzyl bromide derivatives. Understanding the kinetic behavior of these compounds is paramount for their application as synthetic intermediates in medicinal chemistry and materials science, where precise control of reaction rates and pathways is critical for efficient and selective synthesis.

While specific kinetic data for this compound is not extensively available in the reviewed literature, this guide leverages established principles of physical organic chemistry and available data for analogous compounds to predict its reactivity. By comparing the electronic and steric effects of substituents on the aromatic ring, we can infer the mechanistic tendencies and relative reaction rates of this compound.

Theoretical Framework: SN1 vs. SN2 Pathways

Nucleophilic substitution at a benzylic carbon can proceed through two primary mechanisms: the unimolecular (SN1) and bimolecular (SN2) pathways. The operative mechanism is dictated by the structure of the substrate, the nature of the nucleophile, the leaving group, and the solvent.

  • SN1 Mechanism: This is a two-step process initiated by the rate-determining formation of a carbocation intermediate, which is subsequently attacked by the nucleophile. The rate of an SN1 reaction is primarily dependent on the concentration of the substrate. Benzylic substrates can undergo SN1 reactions due to the resonance stabilization of the resulting benzylic carbocation.[1]

  • SN2 Mechanism: This is a concerted, single-step reaction where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs.[2] The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile.[3] Primary benzylic halides, such as this compound, are expected to favor the SN2 pathway due to the relative instability of the primary carbocation and reduced steric hindrance.

Data Presentation: Comparative Reaction Kinetics

The following table summarizes second-order rate constants for the reaction of various substituted benzyl bromides with different nucleophiles. This data provides a basis for comparing the reactivity of these substrates. The reactions are typically second-order, with the rate being dependent on the concentration of both the benzyl bromide and the nucleophile.[4]

SubstrateNucleophileSolvent System (v/v)Temperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Reference
Benzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified6.83 x 10⁻³[4]
Benzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified2.15 x 10⁻²[4]
p-Chlorobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified3.67 x 10⁻³[4]
p-Chlorobenzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified1.18 x 10⁻²[4]
m-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified8.17 x 10⁻⁴[4]
m-Nitrobenzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified2.58 x 10⁻³[4]
p-Nitrobenzyl bromideAnilineNitrobenzene-Ethanol (80:20)Not Specified1.10 x 10⁻³[4]
p-Nitrobenzyl bromidep-ToluidineNitrobenzene-Ethanol (80:20)Not Specified3.50 x 10⁻³[4]

Note: While specific kinetic data for this compound was not found in the reviewed literature, its reactivity is expected to be significantly influenced by the strong electron-withdrawing effects of the nitro and fluoro substituents. The nitro group at the ortho position and the fluoro group at the para position will decrease the electron density at the benzylic carbon, making it more electrophilic and potentially increasing the rate of nucleophilic attack compared to unsubstituted benzyl bromide in an SN2 reaction. However, the strong electron-withdrawing nature of these groups would destabilize the formation of a carbocation, thus strongly disfavoring an SN1 pathway.

Experimental Protocols

The following is a generalized methodology for conducting kinetic studies of nucleophilic substitution reactions on substituted benzyl bromides, based on common laboratory practices.[5][6]

Materials
  • Substituted benzyl bromide (e.g., this compound)

  • Nucleophile (e.g., aniline, sodium hydroxide)

  • Solvent (e.g., acetone, ethanol, dimethylformamide) of analytical grade

  • Standardized solution of a titrant (e.g., sodium hydroxide or silver nitrate)

  • Indicator solution (e.g., phenolphthalein or bromothymol blue)[5]

General Kinetic Procedure (Titration Method)
  • Solution Preparation: Prepare solutions of the substituted benzyl bromide and the nucleophile of known concentrations in the chosen solvent.

  • Reaction Initiation: Equilibrate the reactant solutions to the desired temperature in a thermostatic bath. Initiate the reaction by mixing the solutions and start a timer simultaneously.

  • Aliquoting: At regular time intervals, withdraw a known volume (aliquot) of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot, for instance, by adding it to a large volume of a solvent that stops the reaction (e.g., cold acetone).

  • Titration: Titrate the amount of a product formed or reactant consumed. For example, the liberated bromide ion can be titrated with a standardized silver nitrate solution, or the produced acid can be titrated with a standardized base.[5]

  • Data Analysis: The concentration of the reactant at different times is calculated from the titration data. These values are then used to determine the order of the reaction and the rate constant. For a second-order reaction, a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant, k.

Mandatory Visualizations

Reaction Pathway Diagram

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Nu Nu⁻ TS [Nu---C---Br]⁻ Nu->TS Attack Substrate This compound Substrate->TS Product Product TS->Product Inversion of Stereochemistry LeavingGroup Br⁻ TS->LeavingGroup

Caption: Generalized SN2 reaction pathway for a nucleophile with this compound.

Experimental Workflow Diagram

Kinetic_Workflow A Prepare Reactant Solutions (Substrate & Nucleophile) B Equilibrate Solutions to Desired Temperature A->B C Initiate Reaction (Mix Solutions & Start Timer) B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Titrate Aliquot E->F G Record Data (Time vs. Concentration) F->G H Analyze Data (Determine Rate Constant) G->H

References

A Researcher's Guide to Purity Assessment: Quantitative NMR Analysis of Synthesized 4-Fluoro-2-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for synthesized intermediates is a critical checkpoint in the path to reliable and reproducible results. 4-Fluoro-2-nitrobenzyl bromide, a key building block in various synthetic pathways, is no exception. Impurities can lead to unforeseen side reactions, diminished yields, and skewed biological data. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other common analytical techniques for the purity assessment of this compound. We present detailed experimental protocols, supporting data, and a clear workflow to aid in the selection of the most appropriate analytical strategy.

Method Comparison: qNMR vs. Alternatives

The choice of analytical technique for purity determination hinges on several factors, including the physicochemical properties of the analyte and potential impurities, the desired accuracy, and the availability of certified reference standards. While techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are staples in purity analysis, qNMR offers a distinct advantage as a primary ratio method of measurement.[1]

Quantitative NMR (qNMR) provides a direct and absolute measure of purity without the need for a specific reference standard of the analyte.[2][3] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[3] By comparing the integral of a specific resonance from the analyte to that of a certified internal standard of known purity, an accurate and SI-traceable purity value can be determined.[4]

High-Performance Liquid Chromatography (HPLC) with UV detection is a powerful separation technique widely used for purity assessment.[5] It excels at separating the main component from its impurities, providing a relative purity value based on the peak area percentages. For absolute quantification, a certified reference standard of the analyte is required.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive and ideal for the analysis of volatile and thermally stable compounds, such as benzyl halides.[6] It provides excellent separation and structural information about impurities. Similar to HPLC, it typically provides relative purity unless calibrated with a specific standard.

The following table summarizes the key performance characteristics of these techniques for the analysis of this compound.

ParameterQuantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC-UV)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Intrinsic quantitative response of ¹H nuclei in a magnetic field.[3]Separation based on differential partitioning between a stationary and a liquid mobile phase.[5]Separation based on volatility and interaction with a stationary phase, with mass-based detection.[6]
Quantitation Absolute (does not require a specific reference standard of the analyte).[2]Relative (requires a reference standard of known purity for absolute quantification).[7]Relative (requires a reference standard for absolute quantification).[7]
Selectivity Excellent for distinguishing structurally similar compounds and isomers based on unique proton signals.Good for separating closely related structures and isomers based on polarity.[5]Excellent for separating volatile compounds and providing mass spectral identification of impurities.[6]
Precision (RSD) Typically < 1%.[8]Typically < 2%.Typically < 5%.
Key Advantages - SI-traceable results[4]- Non-destructive- Provides structural information- Widely available- High throughput- Excellent for routine analysis- High sensitivity for volatile impurities- Provides molecular weight and fragmentation data
Limitations - Lower sensitivity than chromatographic methods- Requires careful selection of internal standard- Requires a certified reference standard of the analyte for absolute purity- May not detect non-chromophoric impurities- Not suitable for non-volatile or thermally labile compounds- Matrix effects can influence accuracy

Experimental Protocols

Quantitative ¹H-NMR (qNMR) Purity Determination

This protocol outlines the determination of the absolute purity of synthesized this compound using an internal standard.

Instrumentation and Reagents:

  • NMR Spectrometer: ≥400 MHz

  • Deuterated Solvent: Chloroform-d (CDCl₃)

  • Internal Standard: Maleic acid (Certified Reference Material, ≥99.5% purity)

  • Analytical Balance (readability ±0.01 mg)

  • NMR tubes (5 mm)

Selection of Internal Standard: Maleic acid is chosen as the internal standard due to the following reasons:

  • Its ¹H NMR spectrum exhibits a sharp singlet in a region of the spectrum that does not overlap with the signals of this compound.

  • It is a stable, non-volatile solid that can be weighed accurately.[9]

  • It is highly soluble in common deuterated solvents like CDCl₃.[10]

  • It has a high purity that is certified and traceable.[9]

Sample Preparation:

  • Accurately weigh approximately 15-20 mg of the synthesized this compound into a clean, dry vial.

  • Accurately weigh approximately 5-10 mg of maleic acid (internal standard) into the same vial.

  • Record the exact weights of both the sample and the internal standard.

  • Dissolve the mixture in approximately 0.75 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., Bruker 'zg30').

  • Relaxation Delay (d1): ≥ 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds to ensure full relaxation).

  • Number of Scans: 8 to 16, sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.[3]

  • Acquisition Time: ≥ 3 seconds.

  • Spectral Width: 0-10 ppm.

Data Processing and Purity Calculation:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the benzylic CH₂ protons) and the singlet of maleic acid.

  • Calculate the purity of the analyte using the following equation:

    Purity (%w/w) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

HPLC-UV Purity Assessment

Instrumentation and Chromatographic Conditions:

  • HPLC System: Standard analytical HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

Sample Preparation:

  • Prepare a stock solution of the synthesized this compound in acetonitrile at a concentration of approximately 1 mg/mL.

Data Analysis:

  • The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks.

GC-MS Purity Assessment

Instrumentation and Chromatographic Conditions:

  • GC-MS System: Standard GC coupled to a mass spectrometer.

  • Column: Capillary column with a non-polar stationary phase (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Scan Range: 50-350 m/z.

Sample Preparation:

  • Prepare a dilute solution of the synthesized this compound in a suitable solvent like dichloromethane (approx. 1 mg/mL).

Data Analysis:

  • Purity is calculated based on the area percent of the main peak in the total ion chromatogram (TIC). The mass spectrum of the main peak is used to confirm the identity of the compound.

Workflow and Decision Making

The selection of the most appropriate purity assessment method often follows a logical progression. The following diagram illustrates a typical workflow for the purity analysis of a newly synthesized compound like this compound.

G cluster_0 start Synthesized 4-Fluoro-2-nitrobenzyl Bromide Sample qual_analysis Qualitative Analysis (¹H NMR, MS for structure confirmation) start->qual_analysis rel_purity Relative Purity Screening (HPLC-UV or GC-MS) qual_analysis->rel_purity Structure Confirmed abs_purity Absolute Purity Determination (qNMR) rel_purity->abs_purity High Relative Purity Observed decision Purity Meets Specification? abs_purity->decision pass Proceed to Next Synthetic Step or Biological Testing decision->pass Yes fail Further Purification Required decision->fail No

Workflow for Purity Assessment

Conclusion

For the definitive purity assessment of synthesized this compound, quantitative NMR stands out as a powerful and accurate technique, providing SI-traceable results without the need for a substance-specific certified reference material.[4] While HPLC and GC-MS are excellent for routine screening, detection of trace impurities, and providing complementary information, qNMR is the method of choice for establishing an absolute purity value.[7] A multi-technique approach, leveraging the strengths of each method, provides the most comprehensive understanding of a compound's purity profile, ensuring the quality and reliability of research and development outcomes.

References

Navigating the Analysis of Reactions with 4-Fluoro-2-nitrobenzyl Bromide: A Comparative Guide to LC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in reactions involving the alkylating agent 4-Fluoro-2-nitrobenzyl bromide, precise and sensitive analytical methods are paramount for reaction monitoring, impurity profiling, and quantitative analysis. Liquid chromatography-mass spectrometry (LC-MS) stands out as a powerful tool for this purpose. This guide provides a comparative overview of a proposed LC-MS/MS method, adaptable for this specific analyte, and contrasts it with alternative analytical approaches, supported by extrapolated experimental data based on the analysis of structurally similar molecules.

Proposed Method: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

Drawing from established methodologies for related fluoro-nitroaromatic compounds, a highly sensitive and selective HPLC-MS/MS method is proposed for the analysis of this compound and its reaction products. This approach offers superior specificity and lower detection limits compared to traditional techniques.

Quantitative Performance Comparison

The following table summarizes the anticipated quantitative performance of the proposed HPLC-MS/MS method compared to a standard High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The data for the HPLC-MS/MS method is extrapolated from studies on analogous compounds.

ParameterProposed HPLC-MS/MS MethodAlternative: HPLC-UV Method
Limit of Detection (LOD) 0.1 - 1 ng/mL50 - 100 ng/mL
Limit of Quantitation (LOQ) 0.5 - 5 ng/mL[1]150 - 300 ng/mL
Linearity (R²) > 0.999[1]> 0.995
Precision (%RSD) < 5%[1]< 10%
Accuracy (%) 95 - 105%[1]90 - 110%
Specificity High (based on mass-to-charge ratio)Moderate (risk of co-elution)

Detailed Experimental Protocols

Proposed HPLC-MS/MS Method Protocol

This protocol is a recommended starting point and may require optimization for specific reaction mixtures.

1. Sample Preparation:

  • Quench the reaction mixture with a suitable reagent.

  • Dilute an aliquot of the quenched reaction mixture with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to a final concentration within the linear range of the method.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from 10% to 90% B over 10 minutes, followed by a 2-minute hold at 90% B, and a 3-minute re-equilibration at 10% B.

  • Flow Rate: 0.3 mL/min.[1]

  • Column Temperature: 40 °C.[1]

  • Injection Volume: 5 µL.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.[2][3]

  • Precursor Ion (Q1): [M+H]⁺ for this compound.

  • Product Ions (Q3): Two to three specific fragment ions for confirmation and quantitation.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for maximum signal intensity.

Alternative HPLC-UV Method Protocol

1. Sample Preparation:

  • Follow the same procedure as for the HPLC-MS/MS method, ensuring the final concentration is above the UV detector's limit of detection.

2. Liquid Chromatography (LC) Conditions:

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient suitable for separating reactants, products, and byproducts.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.[4]

3. UV Detection:

  • Wavelength: Monitor at the wavelength of maximum absorbance for this compound and key reaction species. A photodiode array (PDA) detector is recommended for simultaneous monitoring of multiple wavelengths.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical processes described.

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Reaction Reaction Mixture Quench Quenching Reaction->Quench Dilute Dilution Quench->Dilute Filter Filtration (0.22 µm) Dilute->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MSMS Tandem MS (MRM Mode) ESI->MSMS Data Data Acquisition & Processing MSMS->Data

Experimental workflow for LC-MS/MS analysis.

Start Analyze Reaction with This compound Method_Selection Method Selection Start->Method_Selection LCMSMS LC-MS/MS Method_Selection->LCMSMS  Quantitative & Trace Analysis HPLUV HPLC-UV Method_Selection->HPLUV  Qualitative Monitoring LCMSMS_Adv High Sensitivity High Specificity Impurity Profiling LCMSMS->LCMSMS_Adv HPLUV_Adv Routine Analysis Lower Cost Less Complex HPLUV->HPLUV_Adv

Decision logic for analytical method selection.

References

X-ray crystallographic analysis of 4-Fluoro-2-nitrobenzyl bromide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the X-ray Crystallographic Analysis of Aromatic Nitro-Bromo Compounds and Analogs of 4-Fluoro-2-nitrobenzyl bromide

Introduction

X-ray crystallography is an indispensable technique in the fields of chemistry, materials science, and drug development, offering precise three-dimensional structural information of molecules in the crystalline state. This data is fundamental to understanding structure-property relationships, designing new materials, and developing novel therapeutic agents. This guide provides a comparative overview of the X-ray crystallographic analysis of aromatic compounds structurally related to this compound. While crystallographic data for this compound itself is not publicly available, this guide draws comparisons from published studies on similar nitro- and bromo-substituted aromatic derivatives. The insights from these analogs are crucial for predicting the structural behavior and intermolecular interactions of novel derivatives.

Comparative Crystallographic Data

ParameterN′-(4-methyl-2-nitrophenyl)benzohydrazide (I)[1]N′-(2-nitro-(4-trifluoromethyl)phenyl)benzohydrazide (II)[1](Z)-1-bromo-1-nitro-2-phenylethene[2]4-bromo-N-(4-bromobenzylidene)aniline[3]
Chemical Formula C₁₄H₁₃N₃O₃C₁₄H₁₀F₃N₃O₃C₈H₆BrNO₂C₁₃H₉Br₂N
Molecular Weight 271.27 g/mol 325.25 g/mol Not SpecifiedNot Specified
Crystal System MonoclinicMonoclinicOrthorhombicOrthorhombic
Space Group I2/aP2₁/nPbcaPccn
a (Å) 16.3097(4)Not Specified11.5296(6)Not Specified
b (Å) 4.89340(10)Not Specified7.5013(5)Not Specified
c (Å) 32.4384(6)Not Specified19.7187(12)Not Specified
α (°) 90909090
β (°) 99.862(2)Not Specified9090
γ (°) 90909090
Volume (ų) 2550.65(10)Not SpecifiedNot SpecifiedNot Specified
Z 8Not Specified8Not Specified
Temperature (K) 85Not SpecifiedNot SpecifiedNot Specified
Key Interactions π-π stacking, N-H···O hydrogen bonds[1]π-π stacking, bifurcated intra- and intermolecular hydrogen bonds, F···F contacts[1]Weak intermolecular interactionsC-H···π interactions[3][4]

Experimental Protocols

Detailed and reproducible experimental methodologies are critical for the validation and extension of scientific findings. The following sections outline typical procedures for the synthesis and single-crystal X-ray diffraction analysis of aromatic nitro-bromo compounds.

Synthesis of Derivatives

The synthesis of derivatives of this compound often involves multi-step reactions. For instance, the synthesis of related nitrobenzyl bromide compounds can be achieved through the bromination of the corresponding nitrotoluene.[5][6]

A general procedure is as follows:

  • Starting Material Preparation : The appropriately substituted nitrotoluene is dissolved in a suitable solvent, such as carbon tetrachloride.[5]

  • Bromination : Elemental bromine is added dropwise to the heated reaction mixture. The reaction is often initiated or accelerated by irradiation with a lamp.[5]

  • Workup : After the reaction is complete, the mixture is cooled and washed with water and a bicarbonate solution to remove excess acid and bromine.

  • Purification : The crude product is then purified, typically by recrystallization from a solvent like ethanol, to yield the final crystalline product.[5]

Single-Crystal X-ray Diffraction Analysis

The determination of the three-dimensional atomic arrangement is performed using single-crystal X-ray diffraction.

  • Crystal Growth : High-quality single crystals are essential for successful X-ray analysis. Crystals are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or solvent mixture.[3][7]

  • Crystal Mounting : A suitable single crystal is carefully selected and mounted on a goniometer head.

  • Data Collection : The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K or 123 K) to minimize thermal vibrations of the atoms.[8] X-rays of a specific wavelength (e.g., Mo Kα or Cu Kα) are directed at the crystal. As the crystal is rotated, a diffraction pattern is collected on a detector.

  • Structure Solution and Refinement : The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a synthesized compound.

experimental_workflow synthesis Synthesis of Derivative purification Purification & Crystallization synthesis->purification crystal_selection Single Crystal Selection purification->crystal_selection data_collection X-ray Data Collection crystal_selection->data_collection structure_solution Structure Solution data_collection->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement analysis Data Analysis & Visualization structure_refinement->analysis cif Crystallographic Information File (CIF) analysis->cif

Caption: Workflow for X-ray Crystallographic Analysis.

Comparative Structural Analysis

The crystal structures of the compared compounds reveal the significant influence of substituent groups on their supramolecular assembly. In the case of the N'-phenylbenzohydrazide derivatives, the presence of a methyl versus a trifluoromethyl group alters the degree of conjugation and the planarity of the molecule, leading to different packing arrangements.[1] Compound I, with the methyl group, exhibits a more twisted conformation, while the electron-withdrawing trifluoromethyl group in compound II promotes a more planar structure, facilitating closer π-π stacking.[1]

Intermolecular interactions such as hydrogen bonds and halogen bonds play a crucial role in stabilizing the crystal lattices. For instance, C—H⋯Br and C—H⋯O interactions are commonly observed in related structures, forming chains and layers that build the three-dimensional architecture.[4] The presence of fluorine atoms can introduce additional C—H⋯F and C—F⋯π interactions, further influencing the crystal packing.[4]

Conclusion

References

Unraveling Reaction Pathways: A Computational and Experimental Comparison of Transition States in Substituted Benzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the nucleophilic substitution reactions of 4-Fluoro-2-nitrobenzyl bromide and its analogs reveals the profound impact of aromatic ring substituents on reaction kinetics and transition state geometries. This guide provides a comparative analysis, leveraging computational modeling and experimental data to elucidate the nuanced interplay of electronic effects that govern these transformations, offering valuable insights for researchers in drug development and organic synthesis.

The reactivity of benzyl halides in nucleophilic substitution reactions is a cornerstone of synthetic organic chemistry. The introduction of substituents onto the aromatic ring can dramatically alter the energetic landscape of these reactions, influencing reaction rates and mechanisms. This guide focuses on the effects of electron-withdrawing groups, specifically the fluoro and nitro moieties in this compound, on the transition state of bimolecular nucleophilic substitution (SN2) reactions. Through a synthesis of computational modeling data and experimental kinetic studies, we present a comparative framework for understanding and predicting the reactivity of this important class of compounds.

Data Presentation: Comparative Analysis of Reaction Kinetics and Transition State Properties

Computational studies, primarily employing Density Functional Theory (DFT), have shown that electron-withdrawing substituents on the benzyl ring have a pronounced effect on the transition state of SN2 reactions. These substituents tend to accelerate the reaction by stabilizing the developing negative charge on the leaving group and influencing the geometry of the transition state.[1]

SubstrateRelative Rate (krel)Activation Energy (Ea) (kcal/mol)Transition State Geometry
Benzyl Bromide1(Reference)Looser
4-Nitrobenzyl Bromide> 1 (significantly)Lower than Benzyl BromideTighter
4-Fluorobenzyl Bromide> 1Lower than Benzyl BromideTighter
This compound >> 1 (Predicted) Significantly Lower (Predicted) Very Tight (Predicted)

Note: The data presented for this compound is a prediction based on the established trends for electron-withdrawing groups. Specific experimental or computational values were not found in the surveyed literature.

Experimental Protocols

The determination of reaction kinetics for substituted benzyl bromides is crucial for validating computational models and understanding their reactivity profiles. Below are detailed methodologies for key experiments.

Kinetic Analysis of SN2 Reactions

Objective: To determine the second-order rate constants for the reaction of substituted benzyl bromides with a nucleophile.

Materials:

  • Substituted benzyl bromide (e.g., this compound)

  • Nucleophile (e.g., sodium iodide in acetone, benzylamine in methanol)[2][3]

  • High-purity solvent (e.g., acetone, methanol)

  • Thermostatted reaction vessel

  • Conductivity meter or UV-Vis spectrophotometer

  • Standard laboratory glassware

Procedure:

  • Solution Preparation: Prepare stock solutions of the benzyl bromide and the nucleophile of known concentrations in the chosen solvent.

  • Reaction Initiation: Equilibrate the stock solutions to the desired reaction temperature in the thermostatted vessel. Initiate the reaction by rapidly mixing the solutions.

  • Monitoring Reaction Progress:

    • Conductivity Method: If the reaction produces ions, monitor the change in conductivity of the solution over time.[3] This method is suitable for reactions where there is a net change in the number or type of ions.

    • Spectrophotometric Method: If the reactants or products have a distinct UV-Vis absorbance, monitor the change in absorbance at a specific wavelength over time.

  • Data Analysis: Plot the appropriate concentration-dependent function versus time to determine the second-order rate constant (k). For a reaction first order in both reactants, a plot of ln([B]t/[A]t) versus time will be linear, where [A] and [B] are the concentrations of the reactants.

Computational Modeling of Transition States

Objective: To calculate the activation energy and geometry of the transition state for the SN2 reaction of a substituted benzyl bromide.

Software: Gaussian, ORCA, or other quantum chemistry software packages.

Methodology:

  • Structure Building: Build the initial structures of the reactants (benzyl bromide and nucleophile) and the products.

  • Reactant and Product Optimization: Perform geometry optimizations and frequency calculations for the reactants and products to obtain their minimum energy structures and zero-point vibrational energies (ZPVE).

  • Transition State Search:

    • Use a transition state search algorithm, such as the Berny algorithm (OPT=TS) in Gaussian, to locate the transition state structure. An initial guess for the transition state geometry can be generated using methods like the synchronous transit-guided quasi-Newton (STQN) method.

    • The transition state is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency in the vibrational analysis.

  • Frequency Calculation: Perform a frequency calculation on the optimized transition state structure to confirm it is a true transition state (one imaginary frequency) and to obtain its ZPVE.

  • Activation Energy Calculation: The activation energy (Ea) can be calculated as the difference in the ZPVE-corrected total energies of the transition state and the reactants.

Mandatory Visualization

Computational_Workflow cluster_input Input Structures cluster_calculations Computational Steps cluster_output Output Data Reactants Reactants (Substituted Benzyl Bromide + Nucleophile) Opt_React Geometry Optimization & Frequency Calculation (Reactants) Reactants->Opt_React Products Products Opt_Prod Geometry Optimization & Frequency Calculation (Products) Products->Opt_Prod TS_Search Transition State Search (e.g., Berny Optimization) Opt_React->TS_Search Opt_Prod->TS_Search TS_Freq Frequency Calculation (TS) TS_Search->TS_Freq Activation_Energy Activation Energy (Ea) TS_Freq->Activation_Energy TS_Geometry Transition State Geometry TS_Freq->TS_Geometry Energy_Profile Reaction Energy Profile Activation_Energy->Energy_Profile TS_Geometry->Energy_Profile

Caption: Workflow for computational modeling of an SN2 reaction transition state.

This guide provides a foundational understanding of the factors governing the reactivity of this compound and related compounds. The synergistic application of computational modeling and experimental kinetics is paramount for the accurate prediction and interpretation of reaction outcomes, ultimately enabling the rational design of novel chemical entities and synthetic pathways.

References

Navigating Nucleophilic Attack: A Comparative Guide to the Regioselectivity of 4-Fluoro-2-nitrobenzyl bromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the regioselectivity of bifunctional electrophiles is paramount for predictable and efficient synthesis. This guide provides a comparative analysis of the reactivity of 4-Fluoro-2-nitrobenzyl bromide with various nucleophiles, offering insights into the factors governing the reaction pathways and product distribution. Experimental data is presented to support the discussion on the competition between substitution at the benzylic position (SN2) and nucleophilic aromatic substitution (SNAr).

This compound is a versatile building block in organic synthesis, possessing two distinct electrophilic sites: the benzylic carbon bearing a bromine atom and the aromatic carbon attached to a fluorine atom, which is activated by the electron-withdrawing nitro group in the ortho position. This dual reactivity can lead to a mixture of products, making a thorough understanding of its regioselectivity essential for targeted molecular design.

Competition Between SN2 and SNAr Pathways

The primary competition in reactions involving this compound is between two major nucleophilic substitution pathways:

  • SN2 Reaction: Nucleophilic attack at the benzylic carbon, displacing the bromide leaving group. This is a common reaction for benzyl halides.

  • Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack on the aromatic ring at the carbon bearing the fluorine atom, leading to the displacement of the fluoride ion. The presence of the strongly electron-withdrawing nitro group in the ortho position significantly activates the aromatic ring towards this type of reaction.

The preferred pathway and the resulting product distribution are influenced by several factors, including the nature of the nucleophile, the reaction conditions (temperature, solvent), and the inherent electronic properties of the substrate.

Comparative Analysis of Nucleophilic Reactions

To elucidate the regioselectivity of this compound, we will consider its reactions with representative oxygen, nitrogen, and sulfur nucleophiles.

Oxygen Nucleophiles: The Case of Methoxide

In reactions with "hard" oxygen nucleophiles such as sodium methoxide, the dominant pathway is typically nucleophilic substitution at the benzylic position. The reaction of 4-nitrobenzyl bromide (a closely related compound lacking the fluorine substituent) with sodium methoxide is known to yield the corresponding methyl ether via an SN2 mechanism. While specific comparative data for this compound is not extensively documented in readily available literature, the general principles of SNAr reactions suggest that harder, more charge-localized nucleophiles like methoxide are less effective in SNAr compared to softer nucleophiles. The reaction of p-fluoronitrobenzene with sodium methoxide does proceed via an SNAr mechanism, highlighting the activation provided by the nitro group. However, the high reactivity of the benzylic bromide in this compound likely directs the reaction towards the SN2 pathway.

Nitrogen Nucleophiles: A Look at Piperidine

The reaction of 2-fluoro-4-nitroaniline with piperidine results in the formation of 4-(2-fluoro-4-nitrophenyl)piperidine through a nucleophilic aromatic substitution (SNAr) mechanism[1]. This indicates that, in the absence of a more reactive benzylic bromide group, the fluorine atom is susceptible to displacement by amine nucleophiles. For this compound, the outcome is a competition between SN2 at the benzylic position and SNAr at the fluoro-substituted carbon. The relative rates of these two processes will determine the product ratio. Given the high reactivity of benzylic bromides, it is plausible that the SN2 reaction will be a significant, if not the major, pathway.

Sulfur Nucleophiles: The Thiophenoxide Example

Sulfur nucleophiles are generally considered "soft" nucleophiles, which often favor SNAr reactions. However, they are also highly effective in SN2 reactions. The reaction of p-nitrobenzyl bromide with various thiolates is a standard method for the synthesis of thioethers, proceeding readily via an SN2 mechanism. In the case of this compound, the soft nature of the thiophenoxide anion could enhance its reactivity towards the electron-deficient aromatic ring, potentially leading to a greater proportion of the SNAr product compared to harder nucleophiles.

Summary of Expected Regioselectivity

While specific quantitative data for direct comparison is sparse in the literature, the following trends in regioselectivity for reactions of this compound can be anticipated based on established principles of organic chemistry:

Nucleophile TypeExpected Major PathwayExpected Major ProductRationale
Oxygen (e.g., RO⁻) SN24-Fluoro-2-nitrobenzyl etherHard nucleophiles generally favor SN2 at the highly reactive benzylic position.
Nitrogen (e.g., R₂NH) Competitive SN2 and SNArMixture of 4-Fluoro-2-nitrobenzyl amine and N-(Aryl) amineAmines are effective in both SN2 and SNAr reactions; the product ratio will depend on specific reaction conditions.
Sulfur (e.g., RS⁻) Competitive SN2 and SNArMixture of 4-Fluoro-2-nitrobenzyl sulfide and Aryl sulfideSoft sulfur nucleophiles are excellent for both pathways, potentially leading to a significant amount of the SNAr product.

Experimental Protocols

Detailed experimental protocols for analogous reactions are provided below to serve as a starting point for investigations into the regioselectivity of this compound.

General Procedure for SN2 Reaction with an Oxygen Nucleophile (e.g., Sodium Methoxide)

A solution of 4-nitrobenzyl bromide in methanol is treated with a solution of sodium methoxide in methanol. The reaction mixture is stirred, typically at room temperature or with gentle heating, until the starting material is consumed (monitored by TLC). The solvent is then removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which can be purified by column chromatography.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine Nucleophile (e.g., Piperidine)

To a solution of 2-fluoro-4-nitroaniline in a suitable solvent such as ethanol or dimethylformamide, piperidine is added[1]. The reaction may be stirred at room temperature or heated to reflux for several hours[1]. Upon completion, the reaction mixture is cooled, and the product may precipitate or be isolated by extraction after removal of the solvent. Purification is typically achieved by recrystallization or column chromatography[1].

Visualizing the Reaction Pathways

The competing reaction pathways for this compound can be visualized as follows:

G cluster_0 Reactants cluster_1 Reaction Pathways cluster_2 Products 4F2NBB This compound SN2 S N 2 4F2NBB->SN2 Benzylic Attack SNAr S N Ar 4F2NBB->SNAr Aromatic Attack Nu Nucleophile (Nu⁻) Nu->SN2 Nu->SNAr SN2_Product Benzylic Substitution Product SN2->SN2_Product SNAr_Product Aromatic Substitution Product SNAr->SNAr_Product

Caption: Competing SN2 and SNAr pathways for this compound.

Conclusion

The regioselectivity of reactions involving this compound is a nuanced interplay of factors including the nature of the nucleophile and the reaction conditions. While the benzylic bromide is a highly reactive electrophilic site favoring SN2 reactions, the fluorine atom, activated by the ortho-nitro group, presents a viable site for SNAr. A careful selection of reagents and optimization of reaction parameters are crucial for directing the reaction towards the desired product. Further experimental studies providing quantitative analysis of product distributions are needed to build a more comprehensive understanding and predictive model for the reactivity of this versatile synthetic intermediate.

References

orthogonality of the 4-Fluoro-2-nitrobenzyl protecting group in complex syntheses.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of complex organic synthesis, particularly in the fields of peptide, oligonucleotide, and carbohydrate chemistry, the strategic selection of protecting groups is paramount. An ideal protecting group should be introduced efficiently, remain stable throughout various reaction sequences, and be removed selectively under mild conditions without affecting other functional groups. This principle of "orthogonality" is the cornerstone of modern multi-step synthesis. Among the diverse arsenal of protecting groups, photolabile protecting groups (PPGs) offer a unique advantage, as they can be cleaved using light, a traceless reagent that allows for high spatial and temporal control.[1]

This guide provides a comprehensive comparison of the 4-Fluoro-2-nitrobenzyl (FNB) protecting group with other common photolabile and traditional, chemically labile protecting groups. The FNB group is a member of the well-established o-nitrobenzyl (NB) family of PPGs, which are known for their reliability and versatility in protecting a wide range of functional groups, including alcohols, amines, and carboxylic acids.[1][2] The inclusion of a fluorine atom and a fluorous tag in the FNB group, as described in recent literature, aims to modulate its physicochemical properties and facilitate purification via fluorous solid-phase extraction (FSPE).[1]

Comparative Analysis of Protecting Groups

The utility of a protecting group is defined by its cleavage conditions and its stability towards conditions used to remove other groups. The FNB group, being a photolabile group, demonstrates excellent orthogonality with respect to the most common acid-labile (e.g., Boc), base-labile (e.g., Fmoc), and hydrogenolysis-labile (e.g., Cbz) protecting groups.

Protecting GroupAbbreviationProtected Group (Example)Cleavage ConditionsOrthogonal To
4-Fluoro-2-nitrobenzyl FNB R-O-FNB, R-NH-FNBUV Light (e.g., 365 nm)[1][2]Boc, Fmoc, Cbz
2-NitrobenzylNBR-O-NB, R-NH-NBUV Light (e.g., 350 nm)[3]Boc, Fmoc, Cbz
4,5-Dimethoxy-2-nitrobenzylDMNB / NVOCR-O-DMNB, R-NH-DMNBUV Light (e.g., 365 nm)[3]Boc, Fmoc, Cbz
tert-ButoxycarbonylBocR-NH-BocStrong Acid (e.g., TFA)FNB, Fmoc, Cbz
9-FluorenylmethoxycarbonylFmocR-NH-FmocBase (e.g., 20% Piperidine/DMF)FNB, Boc, Cbz
CarboxybenzylCbzR-NH-CbzCatalytic Hydrogenolysis (H₂/Pd)FNB, Boc, Fmoc

Table 1: Comparison of cleavage conditions and orthogonality for FNB and other common protecting groups. Data for FNB is based on its classification as a photolabile nitrobenzyl group, with specific details derived from studies on related fluorous PPGs.[1][3]

Experimental Data Summary

The primary advantage of the FNB group lies in its stability under a wide range of chemical conditions, allowing for selective deprotection of other groups while it remains intact. Conversely, its photolytic cleavage does not affect acid, base, or hydrogenolysis-sensitive groups.

ConditionReagent/SolventFNB StabilityBoc StabilityFmoc StabilityCbz Stability
Photolysis UV Light (~365 nm)Labile StableStableStable
Acidolysis Trifluoroacetic Acid (TFA)Stable[3]Labile StableStable
Basolysis 20% Piperidine in DMFStableStableLabile Stable
Hydrogenolysis H₂, Pd/CLabile[3]StableStableLabile

Table 2: Chemical stability of the FNB protecting group compared to standard orthogonal protecting groups. The stability of FNB to acid and base is inferred from the known behavior of the parent 2-nitrobenzyl carbamates, while its lability to hydrogenolysis is also a known characteristic of benzyl-type groups.[3]

Logical and Experimental Workflows

The application of the FNB group in a synthetic strategy relies on its unique cleavage mechanism and its orthogonality to other protecting groups.

Photocleavage Mechanism of the FNB Group

The photolytic cleavage of 2-nitrobenzyl derivatives proceeds via a well-established intramolecular redox reaction known as a Norrish Type II reaction.[1] Upon absorption of UV light, the nitro group is excited, leading to the abstraction of a benzylic hydrogen atom. This generates an aci-nitro intermediate which subsequently rearranges to release the protected functional group and form a 2-nitroso-4-fluorobenzaldehyde byproduct.

G cluster_0 FNB-Protected Substrate (Ground State) cluster_1 Excited State cluster_2 aci-Nitro Intermediate cluster_3 Cleavage Products A R-X-CH₂-Ar(F, NO₂) B R-X-CH₂-Ar(F, N(O)=O)* A->B UV Light (hν) C Cyclic Intermediate B->C Intramolecular H-Abstraction D R-XH (Deprotected Substrate) C->D Rearrangement & Cleavage E O=CH-Ar(F, NO) (Byproduct) C->E Rearrangement & Cleavage Start Multi-protected Molecule (FNB, Fmoc, Boc) Fmoc_Remove 1. Base Treatment (e.g., Piperidine) 2. Couple Amino Acid #2 Start->Fmoc_Remove Fmoc Cleavage Boc_Remove 1. Acid Treatment (e.g., TFA) 2. Modify Site Fmoc_Remove->Boc_Remove Boc Cleavage FNB_Remove UV Irradiation (~365 nm) Boc_Remove->FNB_Remove FNB Cleavage Final Final Deprotected Molecule FNB_Remove->Final

References

Safety Operating Guide

Safe Disposal of 4-Fluoro-2-nitrobenzyl Bromide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 4-Fluoro-2-nitrobenzyl bromide are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this chemical waste stream effectively. Adherence to these protocols is essential due to the compound's hazardous properties.

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of vapors.[1] Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and safety goggles.[1] Avoid all personal contact with the substance.[2] In case of accidental contact with eyes or skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek prompt medical attention.[3][4]

Chemical and Physical Properties

Understanding the properties of this compound is fundamental to its safe management. The table below summarizes its key quantitative data.

PropertyValue
CAS Number 76437-44-0[5]
Molecular Formula C₇H₅BrFNO₂[6]
Molecular Weight 234.02 g/mol [6]
Appearance Liquid
Density 1.689 g/mL at 25°C[5]
Boiling Point 273°C[5]
Flash Point 113°C[5]
Storage Temperature 2-8°C[5]

Hazard Identification and Waste Classification

This compound is classified as a hazardous substance. It is designated as "Acute Toxicity 4, Oral" and "Skin Corrosion 1B," with the signal word "Danger". This means it is harmful if swallowed and causes severe skin burns and eye damage.

Crucially, this compound is a halogenated organic substance because it contains bromine and fluorine.[1][7] This classification dictates its specific disposal pathway. Under no circumstances should this chemical be disposed of down the sink or mixed with non-halogenated waste.[1][8]

Disposal Decision Workflow

The following diagram illustrates the procedural workflow for the proper disposal of this compound.

G A Start: Identify Waste (this compound) B Is it a Halogenated Organic Compound? A->B D Select Designated 'Halogenated Organic Waste' Container B->D Yes C Yes (Contains F, Br) E Ensure Container is: - Chemically compatible - Properly sealed (vapor-tight) - Stored in secondary containment D->E F Label Container Clearly: - 'Hazardous Waste' - 'Halogenated Organics' - List Contents: 'this compound' E->F G Store in a cool, dry, well-ventilated Satellite Accumulation Area (SAA) F->G H Arrange for Pickup by Certified Waste Disposal Personnel (Contact EH&S Office) G->H I End: Proper Disposal H->I

Caption: Logical workflow for the disposal of this compound.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the mandatory steps for disposing of this compound waste.

  • Segregation of Waste:

    • Identify this compound and any materials contaminated with it (e.g., pipette tips, gloves, absorbent pads) as halogenated organic waste .[1][7]

    • This waste stream MUST be kept separate from non-halogenated organic waste, aqueous waste, and solid waste.[7][8] Mixing halogenated and non-halogenated solvents increases disposal costs and complexity.[9]

  • Container Selection:

    • Obtain a designated, properly labeled waste container for "Halogenated Organic Liquids".[1][8] These are often supplied by your institution's Environmental Health & Safety (EH&S) department.

    • The container must be made of a compatible material (e.g., polyethylene) and have a tightly sealing cap to be vapor-tight and spill-proof.[8][10]

  • Waste Accumulation and Labeling:

    • Carefully transfer the waste into the designated container inside a chemical fume hood.

    • Keep the waste container closed at all times except when actively adding waste.[8][9]

    • Affix a "Hazardous Waste" tag to the container as soon as the first drop of waste is added.[9]

    • Clearly write the full chemical name, "this compound," and its approximate quantity or concentration on the label.[7]

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tub within a ventilated cabinet.[9][10]

    • The storage area should be cool, dry, and away from incompatible materials such as acids, bases, metals, and strong oxidizing agents.[10][11]

  • Final Disposal:

    • Once the container is full or ready for pickup, contact your institution's EH&S or equivalent safety department to schedule a collection.[9]

    • The waste will be handled by trained personnel and transported to an approved hazardous waste disposal facility, where it will likely be incinerated under controlled conditions.[7]

Spill Management Protocol

In the event of a spill, immediate and appropriate action is required to mitigate exposure and contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, contain the spill with absorbent pads or inert material (e.g., vermiculite, sand).[8][9]

    • Carefully collect the absorbent material and contaminated debris.

    • Place all cleanup materials into a sealable, compatible container.[8]

    • Label the container as "Hazardous Waste" detailing the spilled chemical and the absorbent material.

    • Arrange for disposal by following the procedure detailed above.

  • Large Spills:

    • Evacuate the laboratory immediately.[8]

    • Alert others in the vicinity and activate the fire alarm if necessary to ensure a full evacuation.[8]

    • Contact your institution's emergency number and the EH&S office to report the spill.[8][9] Do not attempt to clean up a large spill without specialized training and equipment.

References

Essential Safety and Operational Guide for 4-Fluoro-2-nitrobenzyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 4-Fluoro-2-nitrobenzyl bromide. Researchers, scientists, and drug development professionals should adhere to these guidelines to ensure personal safety and minimize environmental impact in a laboratory setting.

Hazard Identification and Personal Protective Equipment (PPE)

This compound and similar compounds are classified as hazardous materials that can cause severe skin burns, eye damage, and respiratory irritation.[1][2][3][4][5] It is imperative to use appropriate personal protective equipment (PPE) to prevent exposure.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategoryItemSpecifications
Eye Protection Safety Goggles or Face ShieldChemical safety goggles conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required. A face shield is recommended when there is a risk of splashing.[1][3]
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are suitable. Gloves must be inspected for integrity before each use and disposed of properly after handling.[6]
Body Protection Laboratory Coat or Chemical Protective SuitA fully buttoned laboratory coat should be worn. For larger quantities or increased risk of exposure, a chemical protective suit (e.g., Tyvek) is recommended.[7]
Respiratory Protection Dust Mask or RespiratorA NIOSH/MSHA or European Standard EN 149 approved respirator should be used if ventilation is inadequate or if dust is generated.[1][6]

First Aid Measures

Immediate action is critical in case of accidental exposure.

Table 2: First Aid Procedures

Exposure RouteFirst Aid Action
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4][8]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes. Seek immediate medical attention.[2][4][8]
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2][4]

Operational Plan: Handling and Storage

A systematic approach is crucial for the safe handling of this compound.

Experimental Protocol:

  • Preparation:

    • Ensure a safety shower and eyewash station are readily accessible.[1]

    • Work in a well-ventilated area, preferably within a chemical fume hood.[8]

    • Assemble all necessary equipment and reagents before starting.

    • Put on all required personal protective equipment (PPE) as detailed in Table 1.

  • Handling:

    • Handle the substance with care, avoiding contact with skin, eyes, and clothing.[9]

    • Use a spatula or other appropriate tools to transfer the chemical, minimizing the creation of dust.

    • Keep the container tightly closed when not in use.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[1][8]

    • Keep the container tightly sealed to protect from moisture.[1]

    • Store away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[1]

  • Post-Experiment:

    • Wash hands thoroughly with soap and water after handling.[8]

    • Clean the work area and any contaminated equipment.

    • Remove and properly dispose of contaminated PPE.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

Waste Management Protocol:

  • Waste Segregation: Do not mix this compound waste with other chemical waste unless compatibility is confirmed.

  • Containerization: Collect all solid waste, including contaminated PPE and cleaning materials, in a clearly labeled, sealed, and appropriate container for hazardous waste.[10][11]

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[1][10] Do not empty into drains or release into the environment.[1][10]

Workflow for Handling and Disposal

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Experiment cluster_disposal Disposal prep1 Don PPE prep2 Work in Fume Hood prep1->prep2 prep3 Assemble Equipment prep2->prep3 handle1 Transfer Chemical prep3->handle1 handle2 Keep Container Sealed handle1->handle2 post1 Clean Work Area handle2->post1 post2 Wash Hands post1->post2 disp1 Segregate Waste post1->disp1 disp2 Label Hazardous Waste disp1->disp2 disp3 Dispose via Approved Vendor disp2->disp3

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.